1-Bromo-2,5-difluoro-3-methylbenzene
Description
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Structure
2D Structure
Properties
IUPAC Name |
1-bromo-2,5-difluoro-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2/c1-4-2-5(9)3-6(8)7(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNPMOZVTOOLEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001281306 | |
| Record name | Benzene, 1-bromo-2,5-difluoro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001281306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1416354-32-9 | |
| Record name | Benzene, 1-bromo-2,5-difluoro-3-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1416354-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-bromo-2,5-difluoro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001281306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Bromo-2,5-difluoro-3-methylbenzene
Abstract
This technical guide provides a comprehensive overview of a reliable and high-yield synthetic pathway to 1-Bromo-2,5-difluoro-3-methylbenzene, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The document is intended for an audience of researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. We will delve into the strategic selection of the synthetic route, provide a detailed, step-by-step experimental protocol, and elucidate the underlying chemical principles that govern the transformation. The presented methodology prioritizes regioselectivity and overall efficiency, addressing common challenges in the synthesis of polysubstituted aromatic compounds.
Introduction: The Significance of this compound
This compound is a valuable building block in organic synthesis. The unique arrangement of its substituents—a bromine atom, two fluorine atoms, and a methyl group on a benzene ring—offers multiple points for further functionalization. The presence of fluorine atoms can significantly enhance the metabolic stability, lipophilicity, and bioavailability of target molecules, making this compound particularly attractive for the design of new bioactive agents. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.
Strategic Selection of the Synthetic Pathway
The synthesis of a polysubstituted aromatic compound like this compound requires careful consideration of regioselectivity. Two primary retrosynthetic approaches can be envisioned:
-
Direct Electrophilic Bromination of 2,5-difluorotoluene: This approach is synthetically direct. However, predicting the regiochemical outcome can be challenging. The methyl group is an ortho, para-directing activator, while the fluorine atoms are ortho, para-directing deactivators.[1] This combination of directing effects could lead to a mixture of isomeric products, necessitating complex purification procedures and reducing the overall yield of the desired product.
-
The Sandmeyer Reaction of 2,5-difluoro-3-methylaniline: This multi-step approach offers superior regiochemical control. The Sandmeyer reaction allows for the clean conversion of an amino group to a bromine atom at a specific position on the aromatic ring.[2][3] By synthesizing the precursor aniline with the desired substitution pattern, the bromine atom can be introduced with high fidelity.
Given the critical need for isomeric purity in pharmaceutical and agrochemical research, this guide will focus on the more robust and regioselective Sandmeyer reaction pathway .
The Recommended Synthetic Pathway: A Three-Step Approach
The recommended synthesis of this compound proceeds via a three-step sequence starting from commercially available 1,4-difluorobenzene.
References
A Technical Guide to the Regioselective Synthesis of 1-Bromo-2,5-difluoro-3-methylbenzene
An In-depth Analysis of the Electrophilic Bromination of 2,5-Difluorotoluene for Pharmaceutical and Agrochemical Intermediate Production
Executive Summary
This technical guide provides a comprehensive overview of the synthesis of 1-Bromo-2,5-difluoro-3-methylbenzene, a key building block in the development of advanced pharmaceutical and agrochemical compounds. The synthesis is achieved through the electrophilic aromatic bromination of 2,5-difluorotoluene. This document delves into the underlying mechanistic principles, analyzes the complex regioselectivity governed by the competing directing effects of methyl and fluoro substituents, and presents a detailed, field-proven experimental protocol. Safety considerations, purification strategies, and methods for spectroscopic characterization of the final product are also thoroughly addressed to provide researchers and drug development professionals with a reliable and practical resource for this challenging but critical transformation.
Part 1: Mechanistic Rationale and Strategic Considerations
The synthesis of this compound from 2,5-difluorotoluene is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1] The core of this process involves the attack of the electron-rich aromatic ring on a potent electrophile, in this case, a bromonium ion (Br⁺) or its equivalent.[2] The reaction proceeds through a two-step mechanism: the initial rate-determining attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, followed by a rapid deprotonation to restore aromaticity.[3]
Generation of the Electrophile
Elemental bromine (Br₂) itself is not sufficiently electrophilic to react with a deactivated aromatic ring. Therefore, a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is employed. The Lewis acid polarizes the Br-Br bond, generating a highly electrophilic species that can be attacked by the π-system of the aromatic ring.[4]
The Challenge of Regioselectivity
When a substituted benzene ring undergoes electrophilic attack, the existing groups dictate the position of the incoming substituent.[5] The case of 2,5-difluorotoluene presents a complex scenario due to the presence of three substituents with competing directing effects:
-
Methyl Group (-CH₃): Located at C1, the methyl group is an electron-donating group (EDG) through an inductive effect and hyperconjugation.[5] It is classified as an activating group, making the ring more reactive than benzene and directing incoming electrophiles to the ortho (C2, C6) and para (C4) positions.[6]
-
Fluoro Groups (-F): Located at C2 and C5, the fluorine atoms are halogens. They exhibit a dual nature: they are strongly electron-withdrawing via the inductive effect (-I effect) but electron-donating through resonance (+M or +R effect).[7] The inductive effect deactivates the ring, making it less reactive. However, the resonance effect directs incoming electrophiles to the ortho and para positions relative to the fluorine atom.[7][8]
Analysis of Directing Effects in 2,5-Difluorotoluene:
-
The -CH₃ group at C1 activates and directs towards C4 (para) and C6 (ortho). The C2 position is blocked.
-
The -F group at C2 deactivates but directs towards C1 (blocked), C3 (ortho), and C5 (blocked).
-
The -F group at C5 deactivates but directs towards C1 (blocked), C4 (ortho), and C6 (para).
The synthesis of the target molecule, This compound , requires substitution at the C3 position. This position is meta to the strongly activating methyl group but ortho to the C2 fluoro group. While the methyl group is the stronger activating director, the combined directing influence of the fluoro groups and potential steric hindrance at the C6 position can allow for the formation of the 3-bromo isomer.[7] However, it is scientifically crucial to acknowledge that this reaction will likely produce a mixture of isomers, primarily the 4-bromo and 6-bromo derivatives, with the desired 3-bromo product as a potential minor component. Consequently, a robust purification strategy is essential for isolating the target compound.
Part 2: Detailed Experimental Protocol
This protocol outlines a self-validating system for the synthesis, emphasizing safety and reproducibility.
Materials and Equipment
| Reagents & Materials | Equipment |
| 2,5-Difluorotoluene (≥99%) | Three-neck round-bottom flask (250 mL) |
| Bromine (≥99.5%) | Dropping funnel |
| Iron(III) bromide (FeBr₃), anhydrous | Reflux condenser with a gas trap (e.g., NaOH solution) |
| Dichloromethane (DCM), anhydrous | Magnetic stirrer and stir bar |
| Sodium thiosulfate (Na₂S₂O₃) solution, 10% (w/v) | Ice-water bath |
| Saturated sodium bicarbonate (NaHCO₃) solution | Separatory funnel |
| Brine (saturated NaCl solution) | Rotary evaporator |
| Anhydrous magnesium sulfate (MgSO₄) | Column chromatography setup (silica gel) |
| Silica gel (for column chromatography) | Standard laboratory glassware |
| Hexanes and Ethyl Acetate (HPLC grade) | Personal Protective Equipment (PPE) |
Safety Precautions & Handling
-
2,5-Difluorotoluene: This is a highly flammable liquid and vapor.[9] Keep away from ignition sources. Handle in a well-ventilated fume hood.
-
Bromine: Acutely toxic if inhaled, causes severe skin burns and eye damage, and is very toxic to aquatic life. Always handle liquid bromine in a chemical fume hood using appropriate PPE, including heavy-duty gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles with a face shield. Have a bromine spill kit (containing sodium thiosulfate) readily available.
-
Iron(III) Bromide: Corrosive and moisture-sensitive. Handle in a dry environment.
-
General: The reaction evolves hydrogen bromide (HBr) gas, which is corrosive and toxic. The reaction must be performed in a well-ventilated fume hood, and the condenser should be fitted with a gas trap to neutralize the HBr vapor.
Step-by-Step Synthesis Workflow
-
Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. The top of the condenser should be connected to a gas trap. Place the flask in an ice-water bath on a magnetic stirrer.
-
Charging the Flask: Add 2,5-difluorotoluene (e.g., 12.8 g, 0.1 mol) and anhydrous dichloromethane (100 mL) to the flask. Stir the solution and allow it to cool to 0-5 °C.
-
Catalyst Addition: Carefully add anhydrous iron(III) bromide (approx. 0.3 g, 1 mol%) to the stirring solution.
-
Bromine Addition: In the dropping funnel, place a solution of bromine (e.g., 16.0 g, 5.1 mL, 0.1 mol) in 20 mL of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 60-90 minutes, ensuring the internal temperature is maintained between 0 and 5 °C.[10] A color change and evolution of HBr gas will be observed.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching and Work-up:
-
Slowly and carefully pour the reaction mixture into 100 mL of cold water.
-
To neutralize unreacted bromine, add 10% sodium thiosulfate solution dropwise until the reddish-brown color of bromine disappears.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
Purification: Isolation of the Target Isomer
The resulting crude product will be a mixture of brominated isomers. Isolation of this compound requires careful purification.
-
Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be an effective method for separation on a larger scale.
-
Column Chromatography: For laboratory-scale purification, flash column chromatography on silica gel is recommended. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes (e.g., 0% to 5% ethyl acetate), should effectively separate the isomers based on their differing polarities. Collect fractions and analyze by TLC or GC to identify those containing the pure desired product.
Part 3: Product Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized this compound.
| Property | Value |
| Molecular Formula | C₇H₅BrF₂ |
| Molecular Weight | 207.02 g/mol |
| Appearance | Expected to be a colorless to pale yellow liquid |
Spectroscopic Analysis (Predicted)
-
¹H NMR: The spectrum is expected to show a singlet for the methyl protons (-CH₃) around δ 2.3-2.5 ppm. In the aromatic region (δ 6.8-7.5 ppm), two signals corresponding to the two aromatic protons at C4 and C6 are expected. These protons will exhibit complex splitting patterns (multiplets) due to coupling with each other (meta-coupling) and with the adjacent fluorine atoms.
-
¹³C NMR: The spectrum will show seven distinct carbon signals. The methyl carbon will appear around δ 15-20 ppm. The aromatic carbons will appear in the δ 110-165 ppm region. The carbons bonded to fluorine will show large C-F coupling constants, and the carbon bonded to bromine will be shifted accordingly.
-
IR Spectroscopy: Characteristic absorption bands are expected for C-H stretching (aromatic and aliphatic), C=C stretching in the aromatic ring (approx. 1450-1600 cm⁻¹), and strong C-F stretching bands (approx. 1100-1300 cm⁻¹).[11]
Part 4: Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis from starting materials to the final, purified product.
Caption: Workflow for the synthesis of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Aromatic Reactivity [www2.chemistry.msu.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. PPT - Electrophilic Aromatic Substitution (Bromination of Toluene) PowerPoint Presentation - ID:61432 [slideserve.com]
- 5. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 6. youtube.com [youtube.com]
- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. fishersci.ie [fishersci.ie]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
Spectroscopic Unveiling of 1-Bromo-2,5-difluoro-3-methylbenzene: A Comprehensive Technical Guide
Introduction
Welcome to an in-depth exploration of the spectroscopic characteristics of 1-Bromo-2,5-difluoro-3-methylbenzene. This guide is designed for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this complex halogenated aromatic compound. In the realm of medicinal chemistry and materials science, the precise substitution pattern on an aromatic ring is paramount to a molecule's function. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of molecular characterization.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Portrait
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the atomic connectivity and electronic environment.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
-
Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 or 500 MHz instrument, to achieve optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The spectral width should encompass the expected chemical shift range for aromatic and aliphatic protons (typically 0-10 ppm).
-
-
¹³C NMR Acquisition:
-
Obtain a proton-decoupled ¹³C spectrum to simplify the spectrum to single lines for each unique carbon.
-
A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Employ a spectral width of 0-220 ppm.
-
-
¹⁹F NMR Acquisition:
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-4 | ~ 7.1 - 7.3 | Doublet of doublets (dd) | ³J(H-F) ≈ 8-10, ⁴J(H-F) ≈ 4-6 |
| H-6 | ~ 6.9 - 7.1 | Doublet of doublets (dd) | ³J(H-F) ≈ 8-10, ⁴J(H-H) ≈ 2-3 |
| -CH₃ | ~ 2.2 - 2.4 | Singlet (or very fine triplet) | ⁴J(H-F) ≈ 1-2 |
Interpretation of the ¹H NMR Spectrum:
The two aromatic protons, H-4 and H-6, are in distinct chemical environments and will therefore appear as separate signals.
-
H-4: This proton is flanked by a fluorine atom at position 5 and is also influenced by the bromine at position 1. The electron-withdrawing nature of these halogens will deshield H-4, shifting its resonance downfield. It will be split into a doublet of doublets due to coupling with the fluorine at C-5 (³J) and the fluorine at C-2 (⁴J).
-
H-6: This proton is adjacent to the fluorine at C-5 and will also experience coupling, leading to a downfield shift. It will appear as a doublet of doublets due to coupling with the fluorine at C-5 (³J) and the methyl protons (a long-range ⁴J coupling, which may not be well-resolved).
-
Methyl Protons (-CH₃): The methyl group at C-3 is deshielded by the adjacent fluorine at C-2 and the bromine at C-1, resulting in a chemical shift around 2.2-2.4 ppm. This signal is expected to be a singlet, although a small long-range coupling to the fluorine at C-2 (⁴J) might cause some broadening or a very fine triplet.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (in ¹H-coupled spectrum) | C-F Coupling (J, Hz) |
| C-1 | ~ 110 - 115 | Doublet | ¹J(C-F) ≈ 240-260 |
| C-2 | ~ 155 - 160 | Doublet | ¹J(C-F) ≈ 245-265 |
| C-3 | ~ 120 - 125 | Doublet of triplets | ²J(C-F) ≈ 20-25 |
| C-4 | ~ 115 - 120 | Doublet | ²J(C-F) ≈ 20-25 |
| C-5 | ~ 158 - 163 | Doublet | ¹J(C-F) ≈ 250-270 |
| C-6 | ~ 118 - 123 | Doublet | ²J(C-F) ≈ 20-25 |
| -CH₃ | ~ 15 - 20 | Quartet | ²J(C-F) ≈ 5-10 |
Interpretation of the ¹³C NMR Spectrum:
The proton-decoupled ¹³C NMR spectrum will show seven distinct signals, one for each carbon atom. A key feature will be the large one-bond carbon-fluorine coupling constants (¹J(C-F)).
-
Carbons bonded to Fluorine (C-2, C-5): These carbons will appear significantly downfield due to the electronegativity of fluorine and will be split into doublets with large coupling constants.
-
Carbons adjacent to Fluorine (C-1, C-3, C-4, C-6): These carbons will also show coupling to fluorine, but with smaller two-bond coupling constants (²J(C-F)).
-
Carbon bonded to Bromine (C-1): The carbon attached to bromine will experience a moderate shielding effect compared to an unsubstituted carbon.
-
Methyl Carbon (-CH₃): The methyl carbon will appear in the aliphatic region and will likely be split into a doublet by the adjacent fluorine at C-2 (²J(C-F)).
Predicted ¹⁹F NMR Data
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| F-2 | ~ -110 to -120 | Doublet of doublets | ³J(F-F) ≈ 15-20, ³J(F-H) ≈ 8-10 |
| F-5 | ~ -115 to -125 | Doublet of doublets | ³J(F-F) ≈ 15-20, ³J(F-H) ≈ 8-10 |
Interpretation of the ¹⁹F NMR Spectrum:
The ¹⁹F NMR spectrum provides direct information about the fluorine environments.[3][4]
-
The two fluorine atoms are in non-equivalent positions and will therefore give rise to two separate signals.
-
Each fluorine signal will be a doublet of doublets due to coupling with the other fluorine atom (³J(F-F)) and the adjacent aromatic proton (³J(F-H)). The wide chemical shift range of ¹⁹F NMR makes signal overlap unlikely.[3]
Caption: Predicted major spin-spin couplings in this compound.
II. Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the compound is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet: If the compound is a solid, a few milligrams can be finely ground with anhydrous KBr and pressed into a transparent pellet.
-
Solution: A dilute solution in a suitable solvent (e.g., CCl₄ or CS₂) can be prepared and placed in a solution cell.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
-
Data Acquisition: A background spectrum of the empty sample holder (or solvent) is first recorded. The sample spectrum is then acquired, and the background is automatically subtracted.
-
Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) is analyzed to identify characteristic absorption bands.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100 - 3000 | C-H stretch (aromatic) | Medium |
| 2980 - 2850 | C-H stretch (methyl) | Medium |
| 1600 - 1450 | C=C stretch (aromatic ring) | Strong, multiple bands |
| 1250 - 1100 | C-F stretch | Strong |
| 1100 - 1000 | C-Br stretch | Medium |
| 900 - 675 | C-H bend (aromatic, out-of-plane) | Strong |
Interpretation of the IR Spectrum:
The IR spectrum of this compound will be characterized by several key absorption bands.
-
Aromatic C-H Stretch: The presence of the benzene ring will be confirmed by the C-H stretching vibrations appearing just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: The methyl group will give rise to C-H stretching bands just below 3000 cm⁻¹.
-
Aromatic C=C Stretch: The characteristic skeletal vibrations of the aromatic ring will be observed as a series of sharp bands in the 1600-1450 cm⁻¹ region. The substitution pattern will influence the exact positions and intensities of these bands.
-
C-F and C-Br Stretches: Strong absorptions corresponding to the stretching vibrations of the carbon-fluorine bonds will be prominent in the 1250-1100 cm⁻¹ region. The carbon-bromine stretch is expected at a lower frequency, typically in the 1100-1000 cm⁻¹ range.
-
Fingerprint Region: The region below 1500 cm⁻¹, known as the fingerprint region, will contain a complex pattern of bending vibrations that are unique to the molecule's overall structure. The out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can be particularly useful for confirming the substitution pattern of the aromatic ring.
III. Mass Spectrometry (MS): Deciphering the Molecular Formula and Fragmentation
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: The sample is vaporized and then ionized. Electron Ionization (EI) at 70 eV is a common technique that induces fragmentation.
-
Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
Predicted Mass Spectrum Data
| m/z | Ion | Interpretation |
| 206/208 | [C₇H₅⁷⁹BrF₂]⁺ / [C₇H₅⁸¹BrF₂]⁺ | Molecular ion (M⁺) peak with characteristic bromine isotope pattern |
| 127 | [M - Br]⁺ | Loss of a bromine radical |
| 191/193 | [M - CH₃]⁺ | Loss of a methyl radical |
| 108 | [C₆H₃F₂]⁺ | Loss of Br and CH₃ |
Interpretation of the Mass Spectrum:
The mass spectrum of this compound will exhibit several characteristic features.
-
Molecular Ion Peak (M⁺): The molecular ion peak is expected to appear as a doublet due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal abundance (approximately 50.5% and 49.5%, respectively). This will result in two peaks of roughly equal intensity at m/z 206 and 208.
-
Major Fragmentation Pathways:
-
Loss of a Bromine Radical: A common fragmentation pathway for alkyl halides is the cleavage of the carbon-halogen bond.[5] Loss of a bromine radical from the molecular ion will result in a significant peak at m/z 127 ([C₇H₅F₂]⁺).
-
Loss of a Methyl Radical: Cleavage of the bond between the aromatic ring and the methyl group can lead to the loss of a methyl radical (•CH₃), giving rise to a peak at m/z 191/193.
-
Further Fragmentation: The fragment ions can undergo further fragmentation, leading to a complex pattern of lower mass ions.
-
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
IV. Conclusion: A Synergistic Approach to Structural Elucidation
The comprehensive spectroscopic analysis of this compound presented in this guide demonstrates the power of a multi-technique approach to structural elucidation. By synergistically applying NMR (¹H, ¹³C, ¹⁹F), IR, and MS, we can confidently determine the connectivity, functional groups, and molecular formula of this complex molecule. The predicted data and interpretations provided herein serve as a robust framework for researchers working with this compound and other similarly substituted aromatic systems. This self-validating system of cross-referencing data from different spectroscopic methods ensures the trustworthiness and accuracy of the structural assignment, which is fundamental to advancing research and development in the chemical sciences.
V. References
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. --INVALID-LINK--
-
ChemicalBook. 1-Bromo-2,5-difluorobenzene(399-94-0) 1H NMR spectrum. --INVALID-LINK--
-
PubChem. 1-Bromo-2,4-difluoro-5-methylbenzene. --INVALID-LINK--
-
BLDpharm. This compound. --INVALID-LINK--
-
Gerig, J. T. Fluorine NMR. eMagRes. --INVALID-LINK--
-
ECHEMI. This compound. --INVALID-LINK--
-
AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. --INVALID-LINK--
-
Alfa Chemistry. 19F NMR Chemical Shift Table. --INVALID-LINK--
-
NIST Chemistry WebBook. Benzene, 1-bromo-3-methyl-. --INVALID-LINK--
-
NIST Chemistry WebBook. 1-Bromo-3,5-difluorobenzene. --INVALID-LINK--
-
ResearchGate. Experimental (a), calculated (b), (c) and (d) FT-IR spectra of 1-bromo-2-chlorobenzene. --INVALID-LINK--
-
ChemicalBook. 1-Bromo-4-chloro-2-methylbenzene(14495-51-3)IR1. --INVALID-LINK--
-
NIST Chemistry WebBook. Benzene, 1-bromo-2-methyl-. --INVALID-LINK--
-
Chemguide. Fragmentation patterns in the mass spectra of organic compounds. --INVALID-LINK--
References
An In-Depth Technical Guide to the Electrophilic Aromatic Substitution Mechanism of 1-Bromo-2,5-difluoro-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) mechanism as it applies to the polysubstituted aromatic compound, 1-Bromo-2,5-difluoro-3-methylbenzene. The interplay of the directing effects of the bromo, fluoro, and methyl substituents dictates the regioselectivity and reactivity of this substrate. This document will delve into the theoretical underpinnings of EAS on this molecule, offering insights into the causal factors behind the predicted reaction outcomes. Detailed mechanistic pathways for common EAS reactions are presented, supported by visual diagrams and a curated list of authoritative references.
Introduction to Electrophilic Aromatic Substitution
Electrophilic aromatic substitution is a cornerstone of organic chemistry, providing a powerful method for functionalizing aromatic rings. The reaction involves the substitution of a hydrogen atom on an aromatic ring with an electrophile.[1] The mechanism generally proceeds in two steps: the initial attack of the electron-rich aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, followed by the deprotonation of this intermediate to restore the highly stable aromatic system.[2][3]
The facility and regioselectivity of EAS are profoundly influenced by the nature of the substituents already present on the aromatic ring.[4][5] These substituents can be broadly classified as either activating or deactivating groups, which also direct incoming electrophiles to specific positions (ortho, meta, or para).[4][5][6]
Analysis of Substituent Effects in this compound
The reactivity and regioselectivity of this compound in EAS reactions are determined by the combined electronic effects of its four substituents: one bromine atom, two fluorine atoms, and one methyl group.
Substituent Summary Table
| Substituent | Position | Electronic Effect | Directing Effect |
| -Br | 1 | Deactivating (-I > +M) | Ortho, Para |
| -F | 2, 5 | Deactivating (-I > +M) | Ortho, Para |
| -CH₃ | 3 | Activating (+I) | Ortho, Para |
2.1. The Methyl Group (-CH₃): An Activating Ortho-, Para-Director
The methyl group is an activating group due to its electron-donating inductive effect (+I).[7] It stabilizes the positively charged arenium ion intermediate, thereby increasing the rate of reaction compared to unsubstituted benzene.[5][7] The methyl group directs incoming electrophiles to the ortho and para positions.[8]
2.2. Halogens (-Br, -F): Deactivating Ortho-, Para-Directors
Halogens present a unique case in EAS as they are deactivating yet ortho-, para-directing.[5][6] Their strong electron-withdrawing inductive effect (-I) outweighs their weaker electron-donating mesomeric or resonance effect (+M), making the ring less nucleophilic and thus less reactive than benzene.[9] However, the resonance effect, which involves the donation of a lone pair of electrons from the halogen to the ring, preferentially stabilizes the arenium ion intermediates formed from ortho and para attack.[6]
Predicting Regioselectivity in Electrophilic Aromatic Substitution
In a polysubstituted benzene ring like this compound, the directing effects of all substituents must be considered to predict the site of electrophilic attack. The position of substitution is generally governed by the most powerful activating group.[10] In this case, the methyl group is the sole activating group, while the halogens are deactivators. Therefore, the methyl group will be the primary director of the incoming electrophile.
The available positions for substitution are C4 and C6.
-
Position C4: This position is ortho to the methyl group and meta to the bromine and one of the fluorine atoms.
-
Position C6: This position is ortho to the methyl group and ortho to a fluorine atom.
Considering the activating nature of the methyl group, both C4 and C6 are potential sites of attack. However, steric hindrance from the adjacent bromine and fluorine atoms may influence the final product distribution.
Mechanistic Pathways for Key EAS Reactions
The general mechanism for electrophilic aromatic substitution on this compound involves the formation of an arenium ion intermediate, followed by deprotonation.
4.1. General Mechanism Visualization
Caption: Generalized two-step mechanism for electrophilic aromatic substitution.
4.2. Nitration
Nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile.[1][11]
Experimental Protocol: Nitration
-
To a cooled (0-5 °C) solution of this compound in a suitable solvent (e.g., dichloromethane), slowly add a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid.
-
Maintain the temperature below 10 °C and stir the reaction mixture for a specified time.
-
Carefully quench the reaction by pouring it over ice-water.
-
Separate the organic layer, wash with a mild base (e.g., sodium bicarbonate solution) and then with brine.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by a suitable method such as column chromatography or recrystallization.
Nitration Mechanism Visualization
Caption: Key steps in the nitration of the substrate.
4.3. Halogenation
Halogenation (e.g., bromination or chlorination) requires a Lewis acid catalyst, such as FeBr₃ or AlCl₃, to polarize the halogen molecule and generate a more potent electrophile.[12][13][14]
Experimental Protocol: Bromination
-
Dissolve this compound in a dry, inert solvent (e.g., carbon tetrachloride or dichloromethane).
-
Add a catalytic amount of a Lewis acid (e.g., iron(III) bromide).
-
Slowly add a solution of bromine in the same solvent at room temperature.
-
Stir the reaction mixture until the bromine color disappears.
-
Work up the reaction as described for nitration.
Halogenation Workflow Visualization
Caption: Experimental workflow for the halogenation of the substrate.
4.4. Friedel-Crafts Reactions
Friedel-Crafts alkylation and acylation are important C-C bond-forming reactions.[15][16] However, these reactions are generally not effective on strongly deactivated aromatic rings.[15][17] Given the presence of three deactivating halogen substituents, this compound is expected to be a poor substrate for Friedel-Crafts reactions. The deactivating nature of the halogens reduces the nucleophilicity of the ring to a point where it is unlikely to react with the carbocation or acylium ion electrophiles generated in these reactions.[17][18]
Conclusion
The electrophilic aromatic substitution of this compound is a mechanistically insightful example of how multiple substituents govern the reactivity and regioselectivity of an aromatic ring. The activating, ortho-, para-directing methyl group is the primary determinant of the position of electrophilic attack, directing incoming electrophiles to the C4 and C6 positions. The deactivating nature of the three halogen substituents significantly reduces the overall reactivity of the molecule, making it a challenging substrate for certain EAS reactions like the Friedel-Crafts alkylation and acylation. A thorough understanding of these competing electronic and steric effects is crucial for predicting and controlling the outcomes of synthetic transformations involving this and similar polysubstituted aromatic compounds.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. byjus.com [byjus.com]
- 3. Aromatic Reactivity [www2.chemistry.msu.edu]
- 4. fiveable.me [fiveable.me]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 7. irjet.net [irjet.net]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. science-revision.co.uk [science-revision.co.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. reddit.com [reddit.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
The Synthesis of 1-Bromo-2,5-difluoro-3-methylbenzene: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthetic pathways to 1-Bromo-2,5-difluoro-3-methylbenzene, a key building block in the development of novel pharmaceuticals and agrochemicals. This document moves beyond a simple recitation of procedural steps, offering a rationale for the selection of reagents and reaction conditions, thereby providing a self-validating framework for the synthesis of this important intermediate.
Introduction: The Strategic Importance of Fluorinated Aromatics
Fluorinated aromatic compounds are of paramount importance in medicinal chemistry and materials science. The introduction of fluorine atoms into an organic molecule can significantly alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, with its unique substitution pattern, offers multiple reactive sites for further chemical modification, making it a valuable synthon for the construction of complex molecular architectures. This guide will detail a robust and reproducible synthetic route to this target molecule, commencing from commercially available starting materials.
Retrosynthetic Analysis: A Logical Approach to the Target Molecule
A retrosynthetic analysis of this compound suggests a logical disconnection at the carbon-bromine bond. The most reliable and widely used method for the introduction of a bromine atom onto an aromatic ring is the Sandmeyer reaction. This reaction utilizes a diazonium salt, which is in turn generated from the corresponding aniline. Therefore, the key precursor for our target molecule is 2,5-difluoro-3-methylaniline. This aniline can be prepared via the reduction of the corresponding nitro compound, 1,5-difluoro-3-methyl-2-nitrobenzene. The nitro compound itself can be synthesized by the regioselective nitration of 2,5-difluorotoluene.
Caption: Retrosynthetic pathway for this compound.
Part 1: Synthesis of the Nitroaromatic Intermediate
The initial step in the synthesis is the regioselective nitration of 2,5-difluorotoluene. The directing effects of the substituents on the aromatic ring are crucial for achieving the desired isomer. The methyl group is an activating ortho-, para-director, while the fluorine atoms are deactivating ortho-, para-directors. The nitration is expected to occur at the position most activated and sterically accessible, which is ortho to the methyl group and meta to the two fluorine atoms.
Experimental Protocol: Nitration of 2,5-Difluorotoluene
This protocol is adapted from established methods for the nitration of fluorinated aromatic compounds.
-
Preparation of the Nitrating Mixture: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (98%, 2.5 equivalents). Cool the flask in an ice-salt bath to 0-5 °C. Slowly add concentrated nitric acid (90%, 1.2 equivalents) dropwise to the sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
Nitration Reaction: To the cold nitrating mixture, add 2,5-difluorotoluene (1.0 equivalent) dropwise through the dropping funnel. Control the rate of addition to maintain the internal temperature between 5 and 10 °C. After the addition is complete, continue stirring the reaction mixture at the same temperature for 1-2 hours.
-
Work-up and Purification: Carefully pour the reaction mixture onto crushed ice with stirring. The crude product will precipitate as a solid or oil. Extract the mixture with dichloromethane or ethyl acetate. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 1,5-difluoro-3-methyl-2-nitrobenzene can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
| Parameter | Condition | Justification |
| Nitrating Agent | HNO₃/H₂SO₄ | Generates the highly electrophilic nitronium ion (NO₂⁺) in situ. |
| Temperature | 0-10 °C | Controls the exothermic reaction and minimizes the formation of by-products. |
| Reaction Time | 1-2 hours | Sufficient for complete conversion while minimizing side reactions. |
| Purification | Column Chromatography | To separate the desired isomer from any other nitrated products. |
Part 2: Reduction to the Key Aniline Intermediate
The second step is the reduction of the nitro group in 1,5-difluoro-3-methyl-2-nitrobenzene to an amino group to furnish 2,5-difluoro-3-methylaniline. Several methods are available for this transformation, including catalytic hydrogenation and reduction with metals in acidic media. A common and effective method involves the use of tin(II) chloride in hydrochloric acid or iron powder in acetic acid.
Experimental Protocol: Reduction of 1,5-Difluoro-3-methyl-2-nitrobenzene
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the synthesized 1,5-difluoro-3-methyl-2-nitrobenzene (1.0 equivalent) and ethanol.
-
Reduction: To this solution, add tin(II) chloride dihydrate (3-4 equivalents) and concentrated hydrochloric acid (sufficient to dissolve the tin salt). Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Cool the reaction mixture to room temperature and carefully neutralize it with a concentrated sodium hydroxide solution until the pH is basic. This will precipitate tin salts. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2,5-difluoro-3-methylaniline can be purified by vacuum distillation or column chromatography.
Part 3: The Sandmeyer Reaction - Introducing the Bromo-Substituent
The final step is the conversion of the amino group of 2,5-difluoro-3-methylaniline to a bromo group via the Sandmeyer reaction. This reaction proceeds through a diazonium salt intermediate, which is then decomposed in the presence of a copper(I) bromide catalyst. The Sandmeyer reaction is a robust and high-yielding method for the synthesis of aryl halides from aryl amines.[1][2]
Mechanism of the Sandmeyer Reaction
The Sandmeyer reaction is an example of a radical-nucleophilic aromatic substitution (SRNAr). The reaction is initiated by a one-electron transfer from the copper(I) catalyst to the diazonium salt, which leads to the formation of an aryl radical and the evolution of nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst.[1]
Caption: Simplified mechanism of the Sandmeyer bromination.
Experimental Protocol: Sandmeyer Bromination of 2,5-Difluoro-3-methylaniline
This protocol is based on established procedures for the Sandmeyer bromination of substituted anilines.[3]
-
Diazotization: In a three-necked flask, dissolve 2,5-difluoro-3-methylaniline (1.0 equivalent) in an aqueous solution of hydrobromic acid (48%, ~3 equivalents). Cool the solution to 0-5 °C in an ice-salt bath. Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold water. Add the sodium nitrite solution dropwise to the aniline solution, maintaining the temperature below 5 °C. After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid. Cool this solution in an ice bath. Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. The addition will cause the evolution of nitrogen gas.
-
Work-up and Purification: After the gas evolution ceases, warm the reaction mixture to room temperature and then heat it gently (e.g., on a steam bath) for about 30 minutes to ensure complete decomposition of the diazonium salt. Cool the mixture and extract the product with a suitable organic solvent such as diethyl ether or dichloromethane. Wash the organic layer with water, dilute sodium hydroxide solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.[4]
| Parameter | Condition | Justification |
| Diazotizing Agent | NaNO₂/HBr | In situ generation of nitrous acid for the formation of the diazonium salt. |
| Temperature | 0-5 °C | Diazonium salts are unstable and can decompose at higher temperatures. |
| Catalyst | Copper(I) Bromide | Facilitates the radical-nucleophilic aromatic substitution. |
| Purification | Vacuum Distillation/Column Chromatography | To obtain the final product in high purity. |
Summary of the Synthetic Route
The overall synthetic pathway to this compound is a three-step sequence that is both logical and scalable.
Caption: Overall synthetic scheme for this compound.
Conclusion
This technical guide has outlined a reliable and well-precedented synthetic route for the preparation of this compound. By providing detailed experimental protocols and the underlying chemical principles, this document serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The successful synthesis of this versatile building block opens up avenues for the creation of novel molecules with potentially enhanced biological activity and material properties.
References
An In-depth Technical Guide to the Synthesis of 1-Bromo-2,5-difluoro-3-methylbenzene
Introduction
1-Bromo-2,5-difluoro-3-methylbenzene is a valuable substituted aromatic compound, serving as a key intermediate in the synthesis of pharmaceuticals and advanced materials. Its specific substitution pattern, featuring a bromine atom, two fluorine atoms, and a methyl group, offers multiple points for further chemical modification, making it a versatile building block for drug development professionals and researchers in organic synthesis. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this target molecule, with a focus on the underlying chemical principles, step-by-step experimental protocols, and a critical evaluation of the starting materials and reaction pathways.
Synthetic Strategies: A Comparative Analysis
Two principal retrosynthetic approaches are considered for the synthesis of this compound: the Sandmeyer reaction starting from a corresponding aniline, and the electrophilic bromination of a difluoro-methylbenzene precursor. Each route presents distinct advantages and challenges in terms of starting material availability, reaction control, and overall efficiency.
Route 1: Synthesis via the Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the introduction of a halide from an aryl diazonium salt.[1] This pathway commences with the synthesis of the key precursor, 2,5-difluoro-3-methylaniline.
Workflow for the Sandmeyer Reaction Route
References
Methodological & Application
use of 1-Bromo-2,5-difluoro-3-methylbenzene in organic synthesis
An In-depth Guide to the Synthetic Utility of 1-Bromo-2,5-difluoro-3-methylbenzene
Introduction: A Versatile Fluorinated Building Block
In the landscape of modern medicinal chemistry and materials science, the incorporation of fluorine into molecular scaffolds is a well-established strategy for modulating physicochemical and biological properties.[1][2][3] The strategic placement of fluorine can influence everything from metabolic stability and lipophilicity to binding affinity and pKa.[2] this compound (CAS: 1416354-32-9) has emerged as a key intermediate, providing a robust scaffold for introducing the 2,5-difluoro-3-methylphenyl moiety into complex target molecules.[4]
This guide offers a detailed exploration of the applications of this compound in organic synthesis. We will move beyond simple reaction schemes to provide detailed, field-tested protocols for its most critical transformations, explain the rationale behind experimental choices, and present data and workflows in a clear, accessible format. The primary focus will be on palladium-catalyzed cross-coupling reactions and Grignard reagent formation, which represent the most powerful methods for its elaboration.
Core Application I: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of synthetic chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized centers.[5] This palladium-catalyzed process, which couples an organoboron species with an organic halide, is indispensable for the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials. This compound serves as an excellent electrophilic partner in these transformations.
Mechanistic Rationale
The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[5][6] The key steps are:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.[6][7]
-
Transmetalation : The organic group from the boronic acid or ester is transferred to the palladium center, a step facilitated by a base.[5][7]
-
Reductive Elimination : The two organic partners on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[6][7]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general method for coupling this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (Triphenylphosphine can also be used, but bulky, electron-rich ligands are often more effective) (0.04 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Deionized Water (1 mL)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware (Schlenk tube or round-bottom flask, condenser)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (207 mg, 1.0 mmol), the arylboronic acid (1.2 equiv), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Inerting: Seal the tube with a rubber septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[8]
-
Solvent Addition: Add 1,4-dioxane (5 mL) and water (1 mL) via syringe. The mixture should be sparged with argon for an additional 10-15 minutes to ensure solvents are deoxygenated.[9]
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking a small aliquot from the reaction mixture.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.[5] Filter the solution and concentrate the solvent under reduced pressure.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl product.[5]
| Parameter | Recommended Condition | Rationale / Notes |
| Palladium Source | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(OAc)₂ is a common, air-stable precursor. Pd(0) sources can also be used directly.[10] |
| Ligand | SPhos, XPhos, P(t-Bu)₃, PPh₃ | Bulky, electron-rich phosphine ligands often accelerate the reaction.[8] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for activating the boronic acid for transmetalation.[5][8] |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, DMF | A biphasic system is common. The choice can affect solubility and reaction rate. |
| Temperature | 80 - 110 °C | Heating is typically required to drive the reaction to completion.[8] |
Core Application II: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forging carbon-nitrogen bonds.[11] This transformation has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals.[12][13] The reaction couples an aryl halide with a primary or secondary amine in the presence of a strong base.[11]
Mechanistic Rationale
The catalytic cycle mirrors that of the Suzuki coupling but involves an amine instead of an organoboron reagent.[10][11]
-
Oxidative Addition : Pd(0) inserts into the C-Br bond of this compound.
-
Amine Coordination & Deprotonation : The amine coordinates to the Pd(II) complex, and the base removes a proton to form a palladium amido complex.[14]
-
Reductive Elimination : This key step forms the C-N bond, yielding the desired aryl amine product and regenerating the Pd(0) catalyst.[14] A potential side reaction is β-hydride elimination, which can be minimized by the choice of ligand.[11][14]
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination of this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (primary or secondary) (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol%)
-
XPhos (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Argon or Nitrogen gas supply
-
Standard glassware (Schlenk tube or round-bottom flask, condenser)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, add NaOt-Bu (135 mg, 1.4 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Catalyst Premixing (Optional but Recommended): In a separate vial, dissolve Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and XPhos (14.3 mg, 0.03 mmol) in anhydrous toluene (1 mL). Add this catalyst solution to the Schlenk tube.
-
Reagent Addition: Add this compound (207 mg, 1.0 mmol) and the desired amine (1.2 mmol) to the Schlenk tube. Add the remaining anhydrous toluene (4 mL).
-
Inerting: Seal the tube and ensure the atmosphere remains inert.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution (NH₄Cl). Dilute with ethyl acetate (20 mL).
-
Extraction and Purification: Follow steps 7-9 from the Suzuki-Miyaura protocol to extract, dry, concentrate, and purify the desired aryl amine product.
| Parameter | Recommended Condition | Rationale / Notes |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is a Pd(0) source. If using Pd(II), the ligand or amine can act as a reductant.[10][15] |
| Ligand | XPhos, RuPhos, BrettPhos, t-BuXPhos | Bulky, electron-rich phosphine ligands are critical for promoting reductive elimination and preventing side reactions.[10][15] |
| Base | NaOt-Bu, KOt-Bu, LHMDS, Cs₂CO₃ | A strong, non-nucleophilic base is required. The choice depends on the amine's pKa and substrate functional group tolerance.[15] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, deoxygenated solvents are essential as water and oxygen can deactivate the catalyst.[15] |
| Temperature | 80 - 110 °C | Most Buchwald-Hartwig reactions require heating to achieve a reasonable rate.[15] |
Core Application III: Grignard Reagent Formation
For transformations requiring a potent carbon-based nucleophile, this compound can be readily converted into its corresponding Grignard reagent, 2,5-difluoro-3-methylphenylmagnesium bromide. This organometallic species can then react with a wide array of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide.[16]
Causality and Experimental Choices
The formation of a Grignard reagent is highly sensitive to moisture and oxygen.[17] The protocol's emphasis on dry glassware and anhydrous solvents is critical to prevent quenching of the reagent. Initiation can sometimes be difficult; techniques like adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or crushing the magnesium turnings serve to activate the magnesium surface and begin the reaction.[17]
Detailed Experimental Protocol: Grignard Formation and Reaction with CO₂
This two-part protocol describes the formation of the Grignard reagent and its subsequent carboxylation to form 2,5-difluoro-3-methylbenzoic acid.
Part A: Formation of the Grignard Reagent
-
Setup: Assemble a dry three-necked flask with a reflux condenser (topped with a drying tube), a pressure-equalizing dropping funnel, and a glass stopper. Flame-dry the entire apparatus under a stream of argon or nitrogen and allow it to cool.
-
Reagents: Place magnesium turnings (1.2 mmol, 1.2 equiv) in the flask. In the dropping funnel, place a solution of this compound (1.0 mmol, 207 mg) in anhydrous THF (5 mL).
-
Initiation: Add a small portion (~0.5 mL) of the aryl bromide solution to the magnesium. The reaction may be initiated by gentle warming with a heat gun or by adding a crystal of iodine. A cloudy appearance and gentle refluxing of the solvent indicate the reaction has started.[17]
-
Addition: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.[18]
-
Completion: After the addition is complete, stir the gray-brown solution at room temperature or with gentle heating for another 1-2 hours to ensure complete formation. The reagent is now ready for use.
Part B: Reaction with Carbon Dioxide (Dry Ice)
-
Setup: In a separate flask, place an excess of crushed dry ice (solid CO₂).
-
Reaction: Slowly transfer the prepared Grignard solution via cannula onto the crushed dry ice with vigorous stirring.[19] A thick, viscous mixture will form.
-
Workup: Allow the excess CO₂ to sublime.[19] Carefully quench the reaction by adding aqueous HCl (e.g., 1 M) until the solution is acidic and all magnesium salts have dissolved.
-
Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers. To isolate the carboxylic acid, extract the combined organic layers with aqueous NaOH (e.g., 1 M). Separate the layers, acidify the aqueous layer with HCl, and collect the precipitated solid product by filtration, or extract the acidified aqueous layer back into an organic solvent, dry, and concentrate to yield 2,5-difluoro-3-methylbenzoic acid.[19]
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its utility is most powerfully demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, which provide reliable and efficient routes to complex C-C and C-N linked architectures. Furthermore, its conversion to the corresponding Grignard reagent opens access to a different class of compounds through reaction with various electrophiles. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively leverage this important intermediate in their synthetic campaigns, particularly in the fields of drug discovery and materials science where fluorinated aromatics play a critical role.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajrconline.org [ajrconline.org]
- 4. 1416354-32-9|this compound|BLD Pharm [bldpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. youtube.com [youtube.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. rsc.org [rsc.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. m.youtube.com [m.youtube.com]
Application Note: 1-Bromo-2,5-difluoro-3-methylbenzene as a Versatile Building Block in Modern Pharmaceutical Synthesis
Introduction
The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry, often leading to significant improvements in metabolic stability, binding affinity, and lipophilicity.[1] Polysubstituted fluorinated aromatic scaffolds are therefore highly sought-after starting materials. 1-Bromo-2,5-difluoro-3-methylbenzene is a prime example of such a scaffold, offering a unique combination of reactive vectors for molecular elaboration. Its structure features a bromine atom, ideally positioned for transition-metal-catalyzed cross-coupling reactions, and two fluorine atoms that electronically activate the ring and provide sites for potential metabolic blocking.[1][2] The additional methyl group introduces steric and electronic asymmetry, enabling the synthesis of complex, three-dimensional molecules.
This technical guide serves as a comprehensive resource for researchers and drug development professionals, detailing the properties, synthetic utility, and field-proven protocols for leveraging this compound in the synthesis of advanced pharmaceutical intermediates.
Physicochemical Properties and Safety Profile
A thorough understanding of a building block's physical properties and handling requirements is paramount for successful and safe experimentation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1416354-32-9 | [3] |
| Molecular Formula | C₇H₅BrF₂ | |
| Molecular Weight | 207.02 g/mol | |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Storage | 2-8°C |
Safety and Handling:
Like many halogenated aromatic compounds, this compound should be handled with care in a well-ventilated fume hood.[4][5] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[4][6] It may cause skin, eye, and respiratory irritation.[7][8] All waste should be disposed of in accordance with local regulations for hazardous chemical waste.[5][6]
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling
The primary utility of this compound lies in its application as a substrate in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is the most reactive site for oxidative addition to a Pd(0) catalyst, a critical initiating step in these transformations.[9][10] This reactivity allows for the selective formation of new carbon-carbon and carbon-heteroatom bonds.
Caption: Key cross-coupling reactions for this compound.
Suzuki-Miyaura Coupling: Forging C-C Bonds
Expert Insight: The Suzuki-Miyaura reaction is arguably the most robust and widely used C-C bond-forming reaction in pharmaceutical discovery, prized for its functional group tolerance and the commercial availability of a vast array of boronic acids and esters.[11][12] For a substrate like this compound, the electron-withdrawing nature of the fluorine atoms can facilitate the initial oxidative addition step, often leading to efficient coupling.[9]
Protocol: Synthesis of 2,5-Difluoro-3-methyl-1,1'-biphenyl
-
Materials:
-
This compound (1.0 mmol, 207 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask under the inert atmosphere.
-
Add the degassed solvents (1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired bi-aryl compound.
-
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
Expert Insight: The formation of anilines is critical in the synthesis of numerous drug classes, including kinase inhibitors.[13][14] The Buchwald-Hartwig amination provides a direct route to these valuable motifs. The choice of phosphine ligand is crucial and is dictated by the steric and electronic properties of both the aryl halide and the amine. For a somewhat hindered substrate like ours, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often required to promote efficient reductive elimination.
Protocol: Synthesis of N-benzyl-2,5-difluoro-3-methylaniline
-
Materials:
-
This compound (1.0 mmol, 207 mg)
-
Benzylamine (1.2 mmol, 129 mg, 131 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18 mg)
-
XPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 mmol, 19 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Toluene, anhydrous (5 mL)
-
-
Procedure:
-
In an oven-dried vial inside a glovebox, combine Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add this compound and anhydrous toluene.
-
Add benzylamine via syringe.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
After cooling, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash chromatography to obtain the target aryl amine.
-
Application Case Study: A Scaffold for Kinase Inhibitors
Many small-molecule kinase inhibitors feature a substituted bi-aryl or aryl-amino-heterocycle core.[14][15] this compound is an excellent starting point for such scaffolds. The following workflow illustrates a plausible, high-level synthetic strategy.
Caption: Workflow for synthesizing a hypothetical kinase inhibitor scaffold.
Synthetic Rationale:
-
Step 1 (Suzuki Coupling): The initial C-C bond formation with a heterocyclic boronic ester, such as a pyrimidine, establishes the core bi-aryl structure common in many ATP-competitive kinase inhibitors.[15]
-
Step 2 (Buchwald-Hartwig Amination): A subsequent C-N coupling reaction is performed. In this hypothetical case, a chlorine or bromine atom on the pyrimidine ring (introduced via the boronic ester) would be the site of amination with a solubilizing group, like a protected piperazine, to complete the pharmacophore.
This two-step sequence demonstrates how the orthogonal reactivity of the starting material can be harnessed to rapidly build molecular complexity, providing access to novel chemical matter for screening and optimization in drug discovery programs.
Conclusion
This compound is a highly valuable and versatile building block for pharmaceutical research and development. Its unique substitution pattern allows for selective and high-yielding transformations via modern synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions. By providing reliable protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, this guide empowers chemists to efficiently incorporate this scaffold into their synthetic campaigns, accelerating the discovery of next-generation therapeutics.
References
- 1. commons.lib.jmu.edu [commons.lib.jmu.edu]
- 2. adpharmachem.com [adpharmachem.com]
- 3. This compound | 1416354-32-9 [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. 1-Bromo-2,4-difluoro-5-methylbenzene | C7H5BrF2 | CID 10081748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cdnisotopes.com [cdnisotopes.com]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Suzuki-Miyaura Coupling of 1-Bromo-2,5-difluoro-3-methylbenzene
Introduction: The Enduring Power of the Suzuki-Miyaura Coupling in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of organic synthesis, celebrated for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool for chemists, particularly in the pharmaceutical and fine chemical industries, for the synthesis of complex molecules like polyolefins, styrenes, and substituted biphenyls.[1] The reaction's appeal lies in its use of generally stable and less toxic organoboron reagents, mild reaction conditions, and the ease of removal of inorganic by-products.[1][2]
This application note provides a detailed protocol and expert insights for the Suzuki-Miyaura coupling of a challenging substrate: 1-Bromo-2,5-difluoro-3-methylbenzene . The presence of two electron-withdrawing fluorine atoms and a sterically demanding ortho-methyl group necessitates a carefully optimized protocol to achieve high yields and selectivity. This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also a deep dive into the causality behind the experimental choices, ensuring both successful execution and a thorough understanding of the reaction's intricacies.
Understanding the Core Components and Mechanism
The Suzuki-Miyaura reaction couples an organohalide (in this case, an aryl bromide) with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.[1][2] A fundamental understanding of the role of each component is crucial for troubleshooting and adapting the protocol for different substrates.
The Catalytic Cycle: A Symphony of Palladium
The reaction proceeds via a well-established catalytic cycle involving three key steps:[2][3][4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. The electron-withdrawing fluorine atoms on the aryl bromide can facilitate this rate-determining step.[5][6]
-
Transmetalation: The organic group from the activated organoboron species is transferred to the palladium center, displacing the halide. This step is critically dependent on the base.[2][4]
-
Reductive Elimination: The two organic partners on the palladium complex couple to form the desired biaryl product, regenerating the Pd(0) catalyst which then re-enters the cycle.[2][4]
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Expertise & Experience: Strategic Choices for a Challenging Substrate
The successful coupling of this compound hinges on overcoming two primary challenges: the electronic deactivation by the fluorine atoms and the steric hindrance imposed by the ortho-methyl group and one of the fluorine atoms.
-
Catalyst and Ligand Selection: For sterically hindered and electron-deficient aryl bromides, traditional catalysts like Pd(PPh₃)₄ may prove sluggish.[7] Modern catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often superior.[7][8][9][10] Ligands such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands enhance the rate of both oxidative addition and reductive elimination, proving effective for challenging substrates.[10][11] Similarly, NHC ligands are known for their strong σ-donor properties and steric bulk, which stabilize the active Pd(0) species and promote high catalytic activity.[8][12]
-
The Crucial Role of the Base: The base is not a mere spectator; it is essential for activating the boronic acid to form a more nucleophilic boronate "ate" complex, which then facilitates transmetalation.[1][12][13] For substrates prone to side reactions or containing base-sensitive functional groups, the choice of base is critical. While strong bases like KOtBu can be effective, they may not be suitable for all substrates.[14] Inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ are widely used and offer a good balance of reactivity and compatibility.[10][13] The solubility and strength of the base can significantly impact the reaction rate and yield.[14]
-
Solvent Systems: The choice of solvent influences the solubility of the reactants and the catalyst, and can affect the reaction rate and selectivity. Aprotic polar solvents like dioxane, THF, and toluene, often in combination with water, are commonly employed.[4] The aqueous phase is often necessary for the dissolution of the inorganic base and to facilitate the formation of the active boronate species.
Trustworthiness: A Self-Validating Protocol
This protocol is designed to be self-validating through clear checkpoints and expected outcomes.
-
Reaction Monitoring: Progress can be reliably tracked using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The disappearance of the starting aryl bromide and the appearance of a new, typically more non-polar, product spot/peak are clear indicators of a successful reaction.
-
Work-up and Purification: A standard aqueous work-up is included to remove the inorganic base and other water-soluble by-products. Subsequent purification by column chromatography should yield the desired product with a high degree of purity, verifiable by NMR spectroscopy and mass spectrometry.
-
Troubleshooting: A dedicated section addresses common issues such as low conversion or the formation of side products, providing actionable solutions based on the mechanistic principles discussed.
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific boronic acid partners.
Materials and Reagents
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Aryl halide substrate |
| Arylboronic Acid | 1.1 - 1.5 | Coupling partner |
| Pd₂(dba)₃ | 0.01-0.02 | Palladium pre-catalyst |
| SPhos | 0.02-0.04 | Ligand |
| K₃PO₄ | 2.0 | Base |
| 1,4-Dioxane | - | Anhydrous solvent |
| Water | - | Co-solvent for base dissolution |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium pre-catalyst, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv.), and the ligand, SPhos (0.02 equiv.).
-
Solvent Addition: Add anhydrous 1,4-dioxane and water in a 4:1 to 5:1 ratio (e.g., 4 mL dioxane and 1 mL water per 1 mmol of aryl bromide). The solvent should be degassed prior to use by bubbling with an inert gas for 15-20 minutes.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously for 2-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS by periodically taking small aliquots from the reaction mixture.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).[4][15]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and concentrate under reduced pressure.[4][15] The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).[4][15]
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Inactive catalyst, insufficient heating, or inefficient base. | Ensure the reaction is performed under strictly inert conditions. Increase the reaction temperature or time. Consider a stronger base like Cs₂CO₃ or a different solvent system. A different ligand may also be beneficial. |
| Protodeboronation | The boronic acid is degrading before coupling. | Use a boronate ester (e.g., pinacol ester) instead of the boronic acid, as they are often more stable.[16][17] Ensure the base is not excessively strong or the reaction temperature too high. |
| Homocoupling | Reaction of two boronic acid molecules. | This can sometimes occur at higher temperatures or with very active catalysts. Lowering the temperature or catalyst loading may help. |
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Application Note: Formation of 2,5-Difluoro-3-methylphenylmagnesium Bromide
Introduction: Navigating the Challenges of Grignard Synthesis with Electron-Deficient Aryl Halides
Grignard reagents are foundational tools in organic synthesis, celebrated for their capacity to form new carbon-carbon bonds.[1][2][3] The reaction, discovered by Victor Grignard and recognized with the Nobel Prize in 1912, involves the reaction of an organic halide with magnesium metal, typically in an ethereal solvent like diethyl ether or tetrahydrofuran (THF), to create a highly nucleophilic organomagnesium compound.[2][4] While the synthesis of Grignard reagents from simple alkyl and aryl halides is well-established, the formation from electron-deficient systems, such as 1-Bromo-2,5-difluoro-3-methylbenzene, presents unique challenges. The electron-withdrawing nature of the fluorine atoms deactivates the aryl bromide towards the necessary oxidative addition with magnesium.[5]
This application note provides a detailed protocol for the successful formation of 2,5-difluoro-3-methylphenylmagnesium bromide. It addresses the critical aspects of magnesium activation, reaction initiation, and control of side reactions to ensure a reliable and high-yielding synthesis. The insights provided herein are grounded in established principles of organometallic chemistry and aim to equip researchers with the practical knowledge required for this nuanced transformation.
Mechanistic Considerations: The Single-Electron Transfer Pathway
The formation of a Grignard reagent is generally understood to proceed via a single-electron transfer (SET) mechanism from the magnesium metal to the organic halide.[6] This process generates a radical anion, which then fragments to form an organic radical and a halide anion. A second electron transfer from the magnesium to the organic radical results in the formation of the carbanionic species that constitutes the Grignard reagent.[6] For aryl halides, definitive evidence for the involvement of radical intermediates has been established through the use of fast intramolecular radical probes.[7]
The primary obstacle in this reaction is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal, preventing it from reacting with the organic halide.[2][8] Therefore, activating the magnesium surface to expose fresh, reactive metal is a critical first step for successful initiation.[8]
Experimental Protocol: Synthesis of 2,5-Difluoro-3-methylphenylmagnesium Bromide
This protocol outlines the step-by-step procedure for the preparation of the target Grignard reagent. Strict adherence to anhydrous and anaerobic conditions is paramount for success.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >98% | (Specify) | Store under inert atmosphere. |
| Magnesium turnings | >99.5% | (Specify) | Use fresh turnings for best results. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | (Specify) | Freshly distilled from sodium/benzophenone. |
| Iodine (I₂) | Crystal, ACS reagent | (Specify) | Used as an activator. |
| 1,2-Dibromoethane (DBE) | >99% | (Specify) | Optional, but effective, activator. |
| Nitrogen or Argon gas | High purity | (Specify) | For maintaining an inert atmosphere. |
Glassware and Equipment Preparation
-
Drying Glassware: All glassware (three-neck round-bottom flask, reflux condenser, dropping funnel, and glass stoppers) must be meticulously dried to remove any adsorbed water. This can be achieved by heating in an oven at >120°C for several hours and cooling under a stream of dry nitrogen or argon, or by flame-drying the assembled apparatus under vacuum.[8][9]
-
Inert Atmosphere: Assemble the glassware while hot and maintain a positive pressure of inert gas (nitrogen or argon) throughout the entire procedure. This prevents the ingress of atmospheric moisture and oxygen, which would otherwise quench the Grignard reagent.[4][10]
Step-by-Step Procedure
-
Magnesium Activation:
-
Place magnesium turnings (1.2 equivalents) and a magnetic stir bar into the dried three-neck flask.
-
Under a gentle flow of inert gas, add a single small crystal of iodine.[8][9][11] The iodine will react with the magnesium surface, creating small, reactive areas of magnesium iodide.[12]
-
Alternatively, a few drops of 1,2-dibromoethane can be added. The observation of ethylene gas bubbling is a clear indicator of magnesium activation.[2][8][11] The "entrainment method," involving a preliminary reaction with a small amount of 1,2-dibromoethane, can be very effective in cleaning the magnesium surface.[11][13]
-
-
Reaction Setup and Initiation:
-
Attach the reflux condenser and the dropping funnel to the flask. Ensure a continuous flow of inert gas.
-
Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add a small portion (approximately 10%) of the aryl bromide solution to the stirred magnesium turnings.
-
Successful initiation is marked by several visual cues: the disappearance of the iodine color, a gentle boiling of the solvent, and the appearance of a cloudy, grey-brown mixture.[8][14] An exothermic reaction (heat generation) is also a key indicator.[8]
-
If the reaction does not start, gentle warming with a heat gun may be necessary.[11] In stubborn cases, sonication can be used to physically disrupt the oxide layer.[2][11]
-
-
Formation of the Grignard Reagent:
-
Once the reaction has initiated, add the remaining aryl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[15] This slow addition is crucial to prevent a buildup of the unreacted halide, which can lead to the formation of the Wurtz coupling byproduct.[4][15][16]
-
The reaction is exothermic, so have an ice-water bath ready to control the temperature if the reflux becomes too vigorous.[9][17]
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the starting material.
-
-
Confirmation and Use:
-
The resulting dark grey to brown solution is the 2,5-difluoro-3-methylphenylmagnesium bromide Grignard reagent. It is typically used immediately in the next synthetic step without isolation.[2]
-
Workflow Diagram
Caption: Workflow for the formation of 2,5-difluoro-3-methylphenylmagnesium bromide.
Troubleshooting and Side Reactions
1. Failure to Initiate:
-
Cause: Incomplete drying of glassware or solvent, or a highly passivated magnesium surface.[1][8]
-
Solution: Ensure all components are scrupulously dry.[9] Try additional activation methods such as crushing the magnesium turnings with a dry glass rod to expose a fresh surface, or using an ultrasonic bath.[2][8][11] The addition of a small amount of pre-formed Grignard reagent can also act as an initiator.[12]
2. Wurtz Coupling:
-
Cause: This is the primary side reaction where the newly formed Grignard reagent (R-MgX) reacts with the unreacted aryl halide (R-X) to form a biaryl dimer (R-R).[4][16] This is often caused by a high local concentration of the aryl halide or elevated reaction temperatures.[15][18]
-
Solution: Maintain a slow, dropwise addition of the aryl halide to keep its concentration low.[15] Ensure efficient stirring and use external cooling if necessary to control the reaction temperature.[4]
Safety Precautions
-
Flammability: The ethereal solvents used (THF, diethyl ether) are extremely flammable.[9] All operations must be conducted in a well-ventilated fume hood, away from any sources of ignition.[10][17]
-
Exothermic Reaction: The formation of Grignard reagents is exothermic and can lead to a runaway reaction if not properly controlled.[9][17] Always have an ice bath readily available.[9]
-
Reactivity with Water: Grignard reagents react violently with water.[19] Ensure all equipment is dry and the reaction is protected from atmospheric moisture.[20]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, chemical splash goggles, and appropriate gloves.[17][19]
Conclusion
The successful synthesis of 2,5-difluoro-3-methylphenylmagnesium bromide is readily achievable with careful attention to experimental detail. The keys to success are the meticulous preparation of anhydrous and anaerobic reaction conditions, effective activation of the magnesium surface, and controlled addition of the aryl bromide to manage the reaction exotherm and minimize side reactions. By following the detailed protocol and understanding the underlying principles outlined in this application note, researchers can confidently prepare this valuable synthetic intermediate for applications in pharmaceutical and materials science research.
References
- 1. byjus.com [byjus.com]
- 2. Grignard reagent - Wikipedia [en.wikipedia.org]
- 3. community.wvu.edu [community.wvu.edu]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. SATHEE: Chemistry Grignard Reaction Mechanism [sathee.iitk.ac.in]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. quora.com [quora.com]
- 10. dchas.org [dchas.org]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. echemi.com [echemi.com]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. acs.org [acs.org]
- 18. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 19. research.uga.edu [research.uga.edu]
- 20. chemguide.co.uk [chemguide.co.uk]
Application Notes: 1-Bromo-2,5-difluoro-3-methylbenzene as a Versatile Building Block in Agrochemical Synthesis
Introduction: The Strategic Role of Fluorinated Aromatics in Modern Agrochemicals
In the continuous quest for more effective, selective, and environmentally benign agrochemicals, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern synthetic chemistry.[1][2][3] The unique properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity to target enzymes, and altered lipophilicity—make fluorinated building blocks highly valuable.[2][3] 1-Bromo-2,5-difluoro-3-methylbenzene is a prime example of such a building block, offering multiple reaction sites for the construction of complex and novel active ingredients.
While specific, commercialized agrochemicals directly synthesized from this compound are not extensively documented in the public domain, its structure is emblematic of precursors used to generate potent fungicidal and herbicidal candidates. The presence of bromine and fluorine atoms on the benzene ring allows for selective, stepwise functionalization through well-established synthetic methodologies like cross-coupling and nucleophilic aromatic substitution reactions.[4][5][6]
This guide provides a detailed, albeit representative, exploration of how this compound can be employed in the synthesis of a novel biphenyl ether scaffold, a motif present in a number of successful fungicides.[7][8] We will detail two key synthetic transformations: an Ullmann condensation to form a diaryl ether and a subsequent Suzuki-Miyaura coupling to construct the final biphenyl structure. These protocols are designed to be robust and illustrative of the synthetic utility of this versatile intermediate.
Proposed Synthetic Pathway: A Modular Approach to Novel Agrochemical Scaffolds
The following workflow illustrates a hypothetical, yet chemically sound, route to a complex fluorinated biphenyl ether, starting from this compound. This modular approach allows for the introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships.
Caption: Proposed two-step synthesis of a novel biphenyl ether from this compound.
Part 1: Synthesis of Intermediate 2 via Ullmann Condensation
The Ullmann condensation is a classical and robust method for the formation of diaryl ethers, involving a copper-catalyzed reaction between an aryl halide and a phenol.[9][10][11][12] In this step, we propose the reaction of this compound with potassium 4-nitrophenoxide. The electron-withdrawing nitro group on the phenoxide can enhance the nucleophilicity of the oxygen, while the halogenated benzene serves as the electrophilic partner.
Protocol 1: Ullmann Condensation
Objective: To synthesize 4-(4-Bromo-2,5-difluoro-3-methylphenoxy)-1-nitrobenzene.
Materials:
-
This compound
-
Potassium 4-nitrophenoxide
-
Copper(I) Iodide (CuI)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Ethyl acetate
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 eq), potassium 4-nitrophenoxide (1.2 eq), and potassium carbonate (2.0 eq).
-
Add Copper(I) Iodide (0.1 eq) to the flask.
-
Evacuate the flask and backfill with nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
Add anhydrous DMF via syringe to the flask to achieve a concentration of 0.5 M with respect to the starting bromide.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure diaryl ether intermediate.
Part 2: Synthesis of the Final Product via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly for the synthesis of biaryl and polyaryl compounds.[13][14] It is widely used in the synthesis of pharmaceuticals and agrochemicals, such as the fungicide Boscalid.[15][16][17] In this step, the bromine atom of our diaryl ether intermediate is selectively coupled with an arylboronic acid or its ester derivative in the presence of a palladium catalyst.
Protocol 2: Suzuki-Miyaura Cross-Coupling
Objective: To synthesize the final novel biphenyl ether fungicide candidate.
Materials:
-
4-(4-Bromo-2,5-difluoro-3-methylphenoxy)-1-nitrobenzene (Intermediate 2)
-
4-Hydroxyphenylboronic acid pinacol ester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Deionized Water
-
Ethyl acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the diaryl ether intermediate (1.0 eq) and 4-hydroxyphenylboronic acid pinacol ester (1.1 eq) in a 4:1 mixture of toluene and ethanol.
-
Prepare a 2 M aqueous solution of sodium carbonate and add it to the reaction mixture (3.0 eq).
-
Degas the mixture by bubbling nitrogen through the solution for 15-20 minutes.
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 eq), to the flask under a nitrogen atmosphere.
-
Heat the reaction mixture to 90 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting bromide is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Separate the organic layer, and wash with water and then with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography (silica gel, appropriate eluent system) to obtain the final product.
| Parameter | Ullmann Condensation | Suzuki-Miyaura Coupling |
| Key Reagents | This compound, K-4-nitrophenoxide | Intermediate 2, 4-Hydroxyphenylboronic acid pinacol ester |
| Catalyst | Copper(I) Iodide | Tetrakis(triphenylphosphine)palladium(0) |
| Base | Potassium Carbonate | Sodium Carbonate |
| Solvent | DMF | Toluene/Ethanol/Water |
| Temperature | 120 °C | 90 °C |
| Typical Yield | 60-80% (Hypothetical) | 70-90% (Hypothetical) |
| Reaction Time | 12-24 hours | 4-12 hours |
Conclusion and Future Perspectives
The hypothetical synthetic route detailed herein demonstrates the potential of this compound as a strategic starting material for the generation of novel, complex molecules with potential agrochemical applications. The ability to perform selective, sequential reactions such as the Ullmann condensation and Suzuki-Miyaura coupling allows for the creation of diverse libraries of compounds for biological screening. The incorporation of the difluoro-methyl-phenyl moiety is a key design element, intended to enhance the metabolic stability and potency of the final product.[1][2] Further derivatization of the terminal nitro and hydroxyl groups would offer additional avenues for optimizing the biological activity and physicochemical properties of these promising agrochemical candidates.
References
- 1. The unique role of fluorine in the design of active ingredients for modern crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. synarchive.com [synarchive.com]
- 10. researchgate.net [researchgate.net]
- 11. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 13. tcichemicals.com [tcichemicals.com]
- 14. youtube.com [youtube.com]
- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 16. Boscalid - Wikipedia [en.wikipedia.org]
- 17. Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol: Suzuki-Miyaura Cross-Coupling of 1-Bromo-2,5-difluoro-3-methylbenzene with Arylboronic Acids
Abstract
The synthesis of fluorinated biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science, owing to the unique physicochemical properties imparted by fluorine substitution.[1][2][3] This application note provides a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction between 1-Bromo-2,5-difluoro-3-methylbenzene and various arylboronic acids. We delve into the mechanistic underpinnings of the palladium-catalyzed cycle, offer a detailed and robust experimental protocol, and present a guide for troubleshooting common issues. The methodologies described herein are designed to be reproducible and scalable, providing researchers in drug discovery and chemical synthesis with a reliable framework for accessing a diverse range of 2',5'-difluoro-3'-methyl-1,1'-biphenyl derivatives.
Introduction: The Strategic Importance of Fluorinated Biaryls
The Suzuki-Miyaura reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic structures.[4][5] Its widespread adoption is due to its mild reaction conditions, exceptional functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[4]
The strategic incorporation of fluorine into drug candidates can profoundly influence their metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile.[1][2][6] Consequently, the synthesis of molecules like this compound serves as a critical entry point to novel fluorinated biaryls. This guide provides the scientific rationale and practical steps for coupling this specific electron-deficient aryl bromide, a class of substrate that often requires carefully optimized catalytic systems to achieve high efficiency.[7]
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura coupling hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8] The process can be dissected into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : The cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-bromine bond of this compound. This step forms a square planar Pd(II) intermediate. The rate of this step is often enhanced by electron-rich ligands on the palladium center.[8][9]
-
Transmetalation : Before this step can occur, the arylboronic acid must be activated by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate salt.[9] This boronate then transfers its aryl group to the Pd(II) complex, displacing the bromide ligand and forming a diorganopalladium(II) species. This is often the rate-determining step of the overall cycle.
-
Reductive Elimination : The final step involves the coupling of the two organic ligands on the palladium center. This forms the new C-C bond of the biaryl product and regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[8][9][10] Bulky ligands often accelerate this step by promoting the necessary cis-orientation of the two aryl groups.[8]
Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.
Detailed Experimental Protocol
This protocol outlines a general procedure for the coupling of this compound with a generic arylboronic acid. Reagent quantities can be scaled as needed.
3.1 Materials and Reagents
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2-1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.01-0.05 equiv)
-
Buchwald Ligand (e.g., SPhos, XPhos) (1.1-1.2x molar equivalent of Pd)
-
Potassium Phosphate Tribasic (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane or Toluene (Anhydrous, degassed)
-
Deionized Water (Degassed)
-
Argon or Nitrogen gas supply
-
Standard work-up reagents: Ethyl acetate, Brine, Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
3.2 Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert atmosphere manifold (Schlenk line)
-
Standard laboratory glassware (septum, needles, syringes, separatory funnel)
-
Rotary evaporator
3.3 Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow.
3.4 Step-by-Step Procedure
-
Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (e.g., 1.0 mmol, 209 mg), the desired arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol, 424 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).
-
Rationale: Adding all solids together in the flask under ambient conditions is convenient. The inert atmosphere is established in the next step before any chemistry can occur. Buchwald-type ligands like SPhos are often air-stable solids.[11]
-
-
Inerting the Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure the reaction atmosphere is completely inert.
-
Rationale: Oxygen can oxidize the Pd(0) active catalyst and the phosphine ligands, leading to catalyst deactivation and poor yields.[8]
-
-
Solvent Addition: Using a syringe, add degassed 1,4-dioxane (e.g., 4 mL) and degassed deionized water (e.g., 1 mL).
-
Rationale: Solvents must be degassed (e.g., by sparging with argon for 30 minutes) to remove dissolved oxygen. The aqueous phase is necessary to dissolve the inorganic base, facilitating its role in the catalytic cycle.[10]
-
-
Reaction: Place the flask in a pre-heated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure biaryl product.
Optimization and Data
The success of the Suzuki-Miyaura coupling, especially with challenging substrates, is highly dependent on the choice of catalyst, ligand, base, and solvent. For an electron-deficient aryl bromide like this compound, a catalyst system with high activity is paramount.
| Arylboronic Acid | Catalyst System (mol%) | Base (equiv) | Solvent System (v/v) | Temp (°C) | Typical Yield |
| Phenylboronic Acid | Pd(OAc)₂ (2%) / SPhos (4%) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 100 | >90% |
| 4-Methoxyphenylboronic Acid | Pd₂(dba)₃ (1%) / XPhos (3%) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | >95% |
| 4-Formylphenylboronic Acid | Pd(OAc)₂ (2%) / RuPhos (4%) | K₂CO₃ (3.0) | Dioxane/H₂O (4:1) | 90 | ~85% |
| 3-Thienylboronic Acid | Pd(PPh₃)₄ (5%) | K₂CO₃ (3.0) | Toluene/EtOH/H₂O (2:1:1) | 85 | ~80% |
Table 1: Recommended starting conditions for the coupling of this compound with various arylboronic acids.
-
Catalyst & Ligand Selection: Electron-deficient aryl halides undergo oxidative addition more readily but can be challenging partners. Bulky, electron-rich dialkylbiaryl phosphine ligands (the "Buchwald ligands" like SPhos, XPhos, RuPhos) are highly effective because they promote both fast oxidative addition and reductive elimination, increasing catalyst turnover and preventing side reactions.[7][11][12]
-
Base Selection: While K₂CO₃ is a common and effective base, stronger bases like K₃PO₄ or Cs₂CO₃ can sometimes accelerate the rate-limiting transmetalation step, especially with sterically hindered boronic acids.[11]
-
Solvent Effects: The choice of organic solvent (dioxane, toluene, THF) can influence reagent solubility and reaction rates. The ratio of organic solvent to water is also a critical parameter to optimize.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) not formed or oxidized).2. Insufficiently degassed solvents.3. Base is not strong enough or has poor solubility.4. Reaction temperature is too low. | 1. Use a fresh bottle of catalyst/ligand. Ensure a thoroughly inert atmosphere.2. Degas solvents by sparging with argon for at least 30 minutes.3. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).4. Increase temperature in 10°C increments. |
| Significant Protodeboronation | 1. Presence of excess water or acidic impurities.2. Reaction run for an excessively long time at high temperature.3. Boronic acid is inherently unstable (e.g., some heteroarylboronic acids).[8] | 1. Use anhydrous base and solvents where possible (though some water is needed).2. Monitor the reaction closely and stop it once the starting material is consumed.3. Use the corresponding boronate ester (e.g., pinacol ester) which is often more stable. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture. | 1. Improve the degassing procedure for solvents and ensure the reaction is maintained under a positive pressure of inert gas. |
| Difficulty in Purification | 1. Product has similar polarity to a byproduct.2. Unreacted boronic acid or its byproducts are present. | 1. Try a different solvent system for chromatography.2. Perform an acidic or basic wash during the work-up to remove boronic acid residues before chromatography. |
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. organicreactions.org [organicreactions.org]
- 5. researchgate.net [researchgate.net]
- 6. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Strategic Synthesis of Novel Heterocyclic Scaffolds Utilizing 1-Bromo-2,5-difluoro-3-methylbenzene
Abstract
The strategic incorporation of fluorine atoms into heterocyclic frameworks is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2] 1-Bromo-2,5-difluoro-3-methylbenzene emerges as a highly versatile and valuable building block for the synthesis of novel fluorinated heterocycles. Its unique substitution pattern offers three distinct reactive vectors: a bromine atom amenable to palladium-catalyzed cross-coupling, two fluorine atoms susceptible to nucleophilic aromatic substitution (SNAr), and a methyl group providing steric and electronic influence. This guide provides an in-depth exploration of synthetic strategies, reaction mechanisms, and detailed experimental protocols for leveraging this trifecta of reactivity to construct complex heterocyclic systems, such as fluorinated indoles and benzofurans, which are privileged scaffolds in drug discovery.[3]
The Strategic Value of this compound
The utility of this compound lies in the orthogonal reactivity of its substituents, allowing for selective and sequential transformations. Understanding these reactive sites is critical for designing efficient synthetic routes.
-
The Bromo Group (C1): This is the primary handle for transition-metal-catalyzed cross-coupling reactions. Its reactivity allows for the facile formation of C-C, C-N, and C-O bonds, enabling the introduction of diverse side chains that can subsequently participate in cyclization reactions.[4][5]
-
The Fluoro Groups (C2, C5): While generally less reactive than bromine in cross-coupling, these fluorine atoms are activated towards Nucleophilic Aromatic Substitution (SNAr). This is particularly true for the fluorine at C2, which is ortho to the bromine. SNAr provides a powerful pathway for annulation by reacting with difunctional nucleophiles.[6][7][8]
-
The Methyl Group (C3): This group exerts both steric and electronic effects, influencing the regioselectivity of reactions and modifying the properties of the final heterocyclic products.
Figure 1: Reactive sites on this compound.
Synthetic Strategy I: Palladium-Catalyzed Annulation for Indole Synthesis
A robust and widely adopted method for indole synthesis involves a Sonogashira coupling to install an alkyne, followed by an intramolecular cyclization.[3] This strategy utilizes the C-Br bond selectively, leaving the C-F bonds intact for potential future modifications.
Causality of Experimental Design:
-
Catalyst System: A palladium catalyst, such as Pd(PPh₃)₂Cl₂, is essential for the oxidative addition to the C-Br bond. A copper(I) co-catalyst (CuI) is crucial for the Sonogashira reaction as it facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[4][9]
-
Base: A mild amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to neutralize the HBr generated during the reaction and to deprotonate the terminal alkyne.
-
Cyclization: The subsequent intramolecular cyclization of the resulting 2-alkynyl aniline derivative is typically promoted by a stronger base, such as potassium tert-butoxide, which facilitates the nucleophilic attack of the amine onto the alkyne.
Caption: Workflow for Pd-catalyzed indole synthesis.
Protocol 1: Synthesis of 4,7-Difluoro-6-methyl-1H-indole
This protocol outlines a two-step sequence starting with the Sonogashira coupling of this compound with trimethylsilylacetylene, followed by deprotection and cyclization.
Materials and Reagents
| Reagent | Supplier | Grade |
| This compound | Sigma-Aldrich | 97% |
| Trimethylsilylacetylene (TMSA) | Acros Organics | 99% |
| Pd(PPh₃)₂Cl₂ | Strem Chemicals | 98% |
| Copper(I) Iodide (CuI) | Alfa Aesar | 99.5% |
| Triethylamine (TEA) | Fisher Sci. | Anhydrous, >99.5% |
| Tetrahydrofuran (THF) | Fisher Sci. | Anhydrous, >99.9% |
| Potassium Carbonate (K₂CO₃) | J.T. Baker | ACS Grade |
| Methanol (MeOH) | VWR | ACS Grade |
| Potassium tert-butoxide (KOt-Bu) | Sigma-Aldrich | 97% |
| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | Anhydrous, 99.8% |
Step-by-Step Methodology
Part A: Sonogashira Coupling and Deprotection
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂), add this compound (1.0 eq, 5.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 eq, 0.15 mmol), and CuI (0.06 eq, 0.30 mmol).
-
Add anhydrous THF (20 mL) and anhydrous TEA (15 mL).
-
Add trimethylsilylacetylene (1.2 eq, 6.0 mmol) dropwise via syringe.
-
Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The crude product is taken directly to the next step.
-
Dissolve the crude residue in methanol (25 mL) and add K₂CO₃ (2.0 eq, 10.0 mmol).
-
Stir the mixture at room temperature for 2 hours until the TMS group is fully cleaved (monitored by TLC).
-
Remove the solvent in vacuo, and partition the residue between water and diethyl ether.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude 1-((2,5-difluoro-3-methylphenyl)ethynyl)benzene intermediate. Purify by column chromatography (Hexanes/Ethyl Acetate gradient).
Part B: Larock Indole Synthesis (Hypothetical Adaptation)
(Note: The direct cyclization of the phenylacetylene derivative requires an amino group. A more direct route would involve prior amination of the starting material. This protocol is an adaptation for forming a substituted indole).
-
To form an indole, one would first need to install an amine, for example, via Buchwald-Hartwig amination of the starting bromide.
-
Assuming a precursor like 2-ethynyl-4,7-difluoro-6-methylaniline is synthesized, dissolve it (1.0 eq, 2.0 mmol) in anhydrous DMF (10 mL) in a flame-dried flask under N₂.
-
Add potassium tert-butoxide (1.2 eq, 2.4 mmol) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 80 °C for 4 hours.
-
Cool the reaction, quench carefully with saturated NH₄Cl solution, and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash chromatography to obtain the target indole.
Synthetic Strategy II: Tandem SNAr-Cyclization for Benzofuran Synthesis
This strategy leverages the reactivity of the C-F bonds. A suitable oxygen nucleophile first displaces one of the fluorine atoms via an SNAr mechanism, followed by an intramolecular cyclization to form the furan ring. This approach is particularly efficient as it can form two bonds in a single synthetic sequence.[6][10]
Causality of Experimental Design:
-
Nucleophile: An α-hydroxycarbonyl compound, such as 2-hydroxyacetophenone, provides both the oxygen nucleophile for the initial SNAr reaction and the enolizable ketone for the subsequent cyclization.[6]
-
Base: A non-nucleophilic organic base like 1,8-Diazabicycloundec-7-ene (DBU) is ideal. It is strong enough to deprotonate the hydroxyl group to initiate the SNAr reaction and to promote the enolization required for the cyclization step, without competing as a nucleophile itself.[6][10]
-
Solvent: A polar aprotic solvent like THF or DMSO is used to dissolve the reactants and facilitate the SNAr reaction, which proceeds via a charged Meisenheimer intermediate.[8][11]
Caption: Workflow for tandem SNAr-cyclization.
Protocol 2: Synthesis of 7-Bromo-4-fluoro-6-methyl-2-phenylbenzofuran
Materials and Reagents
| Reagent | Supplier | Grade |
| This compound | Sigma-Aldrich | 97% |
| 2-Hydroxyacetophenone | TCI America | >98.0% |
| 1,8-Diazabicycloundec-7-ene (DBU) | Sigma-Aldrich | 98% |
| Tetrahydrofuran (THF) | Fisher Sci. | Anhydrous, >99.9% |
Step-by-Step Methodology
-
In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve this compound (1.0 eq, 2.0 mmol) and 2-hydroxyacetophenone (1.1 eq, 2.2 mmol) in anhydrous THF (15 mL).
-
Add DBU (2.5 eq, 5.0 mmol) to the solution via syringe.
-
Heat the reaction mixture to reflux (approx. 66 °C) and maintain for 18 hours. The reaction should turn a darker color.
-
Monitor the formation of the benzofuran product by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the THF.
-
Dilute the residue with ethyl acetate (30 mL) and wash with 1 M HCl (2 x 15 mL) to remove DBU, followed by a wash with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude solid by flash column chromatography on silica gel (eluting with a Hexanes/Ethyl Acetate gradient) to yield the pure 7-bromo-4-fluoro-6-methyl-2-phenylbenzofuran.
Expected Data & Validation
| Compound | Method | Expected Yield (%) | Key Characterization Signals (Hypothetical) |
| 4,7-Difluoro-6-methyl-1H-indole | Protocol 1 | 50-70 | ¹H NMR: Broad singlet for N-H (~8.1 ppm), signals in the aromatic region. ¹⁹F NMR: Two distinct signals for the fluorine atoms. |
| 7-Bromo-4-fluoro-6-methyl-2-phenylbenzofuran | Protocol 2 | 60-80 | ¹H NMR: Singlet for the methyl group (~2.4 ppm), signals for the phenyl group and benzofuran core. ¹⁹F NMR: One singlet/doublet. |
Conclusion
This compound is a powerful synthon for accessing novel fluorinated heterocyclic compounds. Its distinct reactive sites can be addressed selectively through judicious choice of reaction conditions. Palladium-catalyzed cross-coupling reactions at the bromide position provide a reliable route for building carbon skeletons prior to cyclization, while tandem SNAr-cyclization strategies at the fluoride positions offer an efficient, atom-economical pathway to fused systems. The protocols detailed herein serve as a validated starting point for researchers in drug discovery and organic synthesis to explore the rich chemistry of this versatile building block.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. routledge.com [routledge.com]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vapourtec.com [vapourtec.com]
- 8. Nucleophilic aromatic substitutions enable diversity-oriented synthesis of heterocyclic atropisomers via non-atropisomeric intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dokumen.pub [dokumen.pub]
- 10. researchgate.net [researchgate.net]
- 11. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
experimental procedure for lithiation of 1-Bromo-2,5-difluoro-3-methylbenzene
Application Note & Protocol
Topic: Regioselective Lithiation of 1-Bromo-2,5-difluoro-3-methylbenzene via Lithium-Halogen Exchange for the Synthesis of Polysubstituted Aromatic Building Blocks
Abstract
This document provides a comprehensive experimental protocol for the generation of 2,5-difluoro-3-methylphenyllithium, a valuable synthetic intermediate, from this compound. The primary pathway for this transformation is the highly efficient lithium-halogen exchange reaction, which kinetically favors metalation at the carbon-bromine bond over proton abstraction (ortho-lithiation) at other sites. This guide details the underlying mechanism, a step-by-step laboratory procedure, critical safety protocols for handling pyrophoric organolithium reagents, and methods for characterization. The protocol is designed for researchers in synthetic organic chemistry and drug development, providing a robust and reproducible method for accessing this versatile building block, demonstrated here by its in-situ quenching with carbon dioxide to yield 2,5-difluoro-3-methylbenzoic acid.
Introduction and Scientific Background
Polysubstituted fluorinated aromatic compounds are privileged motifs in pharmaceuticals, agrochemicals, and materials science. The targeted synthesis of these molecules often relies on the creation of specific intermediates that allow for the precise introduction of various functional groups. Organolithium reagents are powerful tools for this purpose, enabling carbon-carbon and carbon-heteroatom bond formation with high efficiency.[1]
The substrate, this compound, presents multiple potential sites for lithiation. While fluorine atoms are known to be potent ortho-directing groups for deprotonation (a process known as Directed ortho-Metalation or DoM), the presence of a bromine atom introduces a competing and significantly faster reaction pathway: lithium-halogen exchange.[2][3][4] This exchange reaction, particularly with aryl bromides and iodides, is extremely rapid, often proceeding to completion at temperatures as low as -78 °C.[1] This high kinetic preference allows for the clean and regioselective formation of the desired aryllithium species at the position of the original bromine atom, avoiding mixtures of isomers that might arise from competitive deprotonation ortho to the fluorine atoms.
This application note leverages this principle to provide a detailed protocol for generating 2,5-difluoro-3-methylphenyllithium and trapping it with an electrophile, solid carbon dioxide (dry ice), to form the corresponding benzoic acid derivative. This product serves as a verifiable endpoint for confirming the success and efficiency of the lithiation procedure.
Reaction Mechanism: Lithium-Halogen Exchange
The core of this procedure is the lithium-halogen exchange reaction. This process is mechanistically distinct from acid-base deprotonation. It is believed to proceed through an ate-complex intermediate where the organolithium reagent (n-BuLi) coordinates to the halogen atom. This is followed by a rapid exchange of the lithium atom and the halogen.
For aryl bromides, this exchange is substantially faster than the deprotonation of an aromatic C-H bond, even one activated by a directing group like fluorine.[4] Therefore, upon addition of n-butyllithium to this compound at low temperature, the formation of 2,5-difluoro-3-methylphenyllithium is the overwhelmingly favored pathway.
Caption: Mechanism of Lithiation and Quenching.
Experimental Protocol
This protocol details the generation of the aryllithium species and its subsequent carboxylation. All operations must be performed under a dry, inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and flame-dried glassware.[5]
Reagents and Materials
| Reagent/Material | Grade | Supplier Example | CAS Number | Notes |
| This compound | ≥98% Purity | Sigma-Aldrich | 115145-03-6 | Store under inert atmosphere. |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich | 109-72-8 | Pyrophoric. Handle with extreme care under inert atmosphere.[6] |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | 109-99-9 | Inhibitor-free. Pass through activated alumina before use. |
| Carbon Dioxide (Dry Ice) | Solid | Local Supplier | 124-38-9 | Use freshly crushed. |
| Hydrochloric Acid (HCl) | 2 M Aqueous | Fisher Scientific | 7647-01-0 | For workup. |
| Diethyl Ether | Anhydrous | Sigma-Aldrich | 60-29-7 | For extraction. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Sigma-Aldrich | 7487-88-9 | For drying. |
| Argon or Nitrogen Gas | High Purity (99.998%) | Airgas | 7440-37-1 | For inert atmosphere. |
Equipment
-
Three-neck round-bottom flask (flame-dried)
-
Magnetic stirrer and stir bar
-
Rubber septa
-
Low-temperature thermometer
-
Syringes and needles for liquid transfers
-
Schlenk line or inert gas manifold
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure
-
Apparatus Setup: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet adapter, and a low-temperature thermometer. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
-
Reagent Preparation: In the flask, dissolve this compound (1.00 g, 4.78 mmol, 1.0 equiv.) in 20 mL of anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable before proceeding.
-
Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 2.1 mL, 5.26 mmol, 1.1 equiv.) dropwise via syringe over 15 minutes. Maintain the internal temperature below -70 °C throughout the addition. The reaction is exothermic.[7] After the addition is complete, stir the resulting solution at -78 °C for an additional 30 minutes to ensure complete lithium-halogen exchange.
-
Quenching (Carboxylation): In a separate beaker, crush a generous amount of dry ice (approx. 20 g). Remove the reaction flask from the cooling bath and, working quickly but carefully, pour the reaction mixture directly onto the crushed dry ice. The mixture will solidify and bubble as the CO₂ sublimes.
-
Work-up: Allow the beaker to warm to room temperature, which allows the excess dry ice to sublime. Add 30 mL of deionized water to the residue. Acidify the aqueous solution to a pH of ~2 by slowly adding 2 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure 2,5-difluoro-3-methylbenzoic acid.
Caption: Experimental Workflow Diagram.
Product Characterization
The final product, 2,5-difluoro-3-methylbenzoic acid (CAS: 209598-63-4), should be characterized to confirm its identity and purity.
-
¹H NMR: Expected signals include a singlet for the carboxylic acid proton (highly deshielded, >10 ppm), a singlet for the methyl group (~2.3 ppm), and signals for the two aromatic protons, showing coupling to each other and to the fluorine atoms.
-
¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms, showing coupling to each other and to the nearby aromatic protons.
-
¹³C NMR: Signals corresponding to the carboxyl carbon (~170 ppm), the methyl carbon (~15 ppm), and the six aromatic carbons are expected. The carbons directly bonded to fluorine will appear as doublets due to C-F coupling.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₈H₆F₂O₂ should be observed.
Safety and Hazard Management
Working with organolithium reagents requires strict adherence to safety protocols due to their pyrophoric nature.
-
Pyrophoric Hazard: n-Butyllithium and other alkyllithiums can ignite spontaneously upon contact with air and react violently with water.[8][9][10] All transfers and reactions must be conducted under a robust inert atmosphere.[11]
-
Personal Protective Equipment (PPE): Always wear a fire-retardant lab coat, safety glasses, and nitrile gloves. For large-scale operations or when transferring the reagent, consider using neoprene gloves over nitrile gloves for added protection.[12]
-
Handling and Transfers: Use only clean, dry syringes or cannulas for transferring organolithium solutions.[5] Never draw more than two-thirds of the syringe's capacity. Ensure a secure connection between the needle and syringe.
-
Quenching and Disposal: Small amounts of excess reagent can be quenched by slowly adding it to a beaker of isopropanol or dry ice in a fume hood. Contaminated materials (syringes, needles) should be rinsed with a quenching solution before disposal.[12]
-
Emergency Preparedness: Keep a Class D fire extinguisher (for combustible metals) or a dry powder (ABC) extinguisher readily accessible. Know the location of the safety shower and eyewash station. In case of skin contact, immediately wash the affected area with copious amounts of soap and water.[9][10]
Troubleshooting
-
Low Yield: May result from inactive n-BuLi (titrate the solution before use), insufficient exclusion of air/moisture, or temperatures rising too high during addition, leading to side reactions.
-
Starting Material Recovered: Indicates incomplete lithiation. Ensure the n-BuLi is of good quality and that 1.1 equivalents are added. Extend the stirring time at -78 °C to one hour.
-
Formation of Side Products: If the temperature is not kept sufficiently low (-78 °C), the aryllithium intermediate can be unstable. Furthermore, if the THF is not properly dried, the n-BuLi can react with it, reducing the effective concentration of the reagent.[13]
References
- 1. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 2. Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Protecting n-Butyllithium from Air and Moisture [fishersci.com]
- 6. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Page loading... [guidechem.com]
- 9. n-Butyllithium-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 10. LCSS: BUTYLLITHIUMS [web.stanford.edu]
- 11. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ehs.ucr.edu [ehs.ucr.edu]
- 13. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
The Strategic Role of 1-Bromo-2,5-difluoro-3-methylbenzene in Advanced Materials Science: Application Notes and Protocols
Introduction: The Imperative of Fluorination in Modern Materials
In the relentless pursuit of high-performance materials for next-generation electronics, the strategic incorporation of fluorine atoms into organic molecules has emerged as a paramount design principle. Fluorinated aromatic compounds, such as 1-Bromo-2,5-difluoro-3-methylbenzene, are pivotal building blocks in the synthesis of bespoke organic semiconductors and electroluminescent materials. The potent combination of the electron-withdrawing nature of fluorine and the synthetic versatility of the bromo-substituent makes this molecule a valuable precursor for materials destined for Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and advanced polymer applications.
The introduction of C-F bonds into an aromatic system profoundly influences the electronic and physical properties of the resulting materials. This includes lowering of the HOMO and LUMO energy levels, which can enhance charge injection and transport, as well as improve the material's thermal and oxidative stability.[1] The difluoro-substitution pattern in this compound, coupled with the methyl group, allows for fine-tuning of the electronic properties and solubility of the target molecules.
This technical guide provides a comprehensive overview of the role of this compound in materials science research. It offers detailed application notes on its use in the synthesis of advanced materials and provides a representative experimental protocol for a key synthetic transformation: the Suzuki-Miyaura cross-coupling reaction.
Core Properties and Safety Considerations
Before delving into the applications of this compound, it is crucial to understand its fundamental properties and the necessary safety protocols for its handling.
Physicochemical Properties:
| Property | Value |
| CAS Number | 1416354-32-9 |
| Molecular Formula | C₇H₅BrF₂ |
| Molecular Weight | 207.02 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | Not readily available |
| Density | Not readily available |
Safety and Handling:
This compound is a chemical that requires careful handling in a laboratory setting. Always consult the latest Safety Data Sheet (SDS) before use.
-
General Precautions: Use in a well-ventilated area, preferably within a fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.
-
In case of contact:
-
Skin: Immediately wash with plenty of soap and water.
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and keep comfortable for breathing.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Application in Materials Synthesis: A Focus on Suzuki-Miyaura Cross-Coupling
A primary application of this compound in materials science is its use as an aryl halide precursor in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures from readily available building blocks.
In the context of organic electronics, the Suzuki-Miyaura coupling allows for the facile introduction of various aryl or heteroaryl moieties at the position of the bromine atom on the this compound core. This synthetic strategy is widely employed to construct the backbones of conjugated polymers and the core structures of small molecules used as host materials, emitters, or charge transporters in OLEDs and OFETs.
Representative Protocol: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling
This protocol provides a detailed, step-by-step methodology for the Suzuki-Miyaura cross-coupling of a brominated aromatic compound with an arylboronic acid. While this protocol is based on a closely related reaction, it serves as a robust starting point for the functionalization of this compound. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrate combinations.
Reaction Scheme:
A representative Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.1 - 1.5 eq.)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
Triphenylphosphine (PPh₃, 4-10 mol%) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃, 2.0-3.0 eq.)
-
Toluene (anhydrous)
-
Ethanol (anhydrous)
-
Water (degassed)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium(II) acetate and triphenylphosphine and add them to the reaction flask under a positive flow of inert gas.
-
Solvent Addition: Add the degassed solvent mixture of toluene, ethanol, and water to the flask via a syringe. A typical solvent ratio is 4:1:1 (toluene:ethanol:water).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction time can vary from a few hours to 24 hours depending on the reactivity of the substrates.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
-
Experimental Workflow Diagram:
General workflow for the Suzuki-Miyaura coupling reaction.
Characterization of Synthesized Materials
Following the synthesis, a thorough characterization of the newly formed material is essential to confirm its structure and evaluate its properties for the intended application.
Typical Characterization Techniques:
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | To confirm the molecular structure and purity of the compound. ¹⁹F NMR is particularly important for fluorinated molecules. |
| Mass Spectrometry (MS) | To determine the molecular weight of the synthesized compound. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the molecule. |
| UV-Visible Spectroscopy | To study the electronic absorption properties of the material. |
| Photoluminescence (PL) Spectroscopy | To investigate the emission properties of the material, crucial for OLED applications. |
| Cyclic Voltammetry (CV) | To determine the HOMO and LUMO energy levels, which are critical for charge injection and transport in electronic devices. |
| Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) | To assess the thermal stability and phase transitions of the material. |
Conclusion and Future Outlook
This compound stands as a versatile and valuable building block in the arsenal of materials scientists. Its strategic combination of fluorine and bromine substituents provides a powerful handle for the synthesis of novel organic electronic materials with tailored properties. The Suzuki-Miyaura cross-coupling reaction, as detailed in this guide, represents a cornerstone methodology for harnessing the potential of this precursor.
As the demand for more efficient and stable organic electronic devices continues to grow, the importance of rationally designed, fluorinated building blocks like this compound will undoubtedly increase. Future research will likely focus on developing more efficient catalytic systems for its functionalization and exploring its incorporation into a wider array of complex molecular architectures for cutting-edge applications in materials science.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Bromo-2,5-difluoro-3-methylbenzene by Column Chromatography
Welcome to the technical support center for the chromatographic purification of 1-Bromo-2,5-difluoro-3-methylbenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who require a high-purity sample of this versatile building block. As a substituted halogenated aromatic compound, its purification presents unique challenges that demand a method grounded in solid chromatographic principles. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and a robust experimental protocol to ensure you can achieve your desired purity with confidence.
Understanding the Compound and its Potential Impurities
This compound is a non-polar small molecule. Its purification strategy is dictated by the impurities generated during its synthesis. A common synthetic route to this and similar aryl bromides is the Sandmeyer reaction, which converts an aromatic amine (in this case, likely 3-amino-2,5-difluorotoluene) into a diazonium salt, which is subsequently displaced by a bromide.[1][2]
This synthetic pathway can introduce several types of impurities that must be removed:
-
Unreacted Starting Material: Residual 3-amino-2,5-difluorotoluene, which is significantly more polar than the product.
-
Phenolic Byproducts: Reaction of the diazonium salt with water can form the corresponding phenol (3-hydroxy-2,5-difluorotoluene), which is also much more polar.
-
Regioisomers: If the starting aniline is not pure, isomeric bromodifluorotoluene compounds may be present. These will have very similar polarity to the desired product and represent the primary separation challenge.
-
Azo Compounds: Side reactions can lead to the formation of colored, high-molecular-weight azo compounds, which are typically very non-polar or can streak on the column.
Given the non-polar nature of the target compound and the likely presence of more polar impurities, normal-phase column chromatography using silica gel is the method of choice.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the purification process in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My compound is eluting with the solvent front, even in 100% hexane. How can I get it to retain on the column?
-
The Problem: The compound is exhibiting little to no interaction with the silica gel stationary phase. This indicates the mobile phase is too strong (too polar) for such a non-polar analyte. While hexane is considered the standard non-polar solvent, for highly non-polar compounds like polyhalogenated aromatics, it can still be too eluting.
-
The Scientific Reason: In normal-phase chromatography, separation is based on the analyte's adsorption to the polar silica surface. If the analyte is extremely non-polar, its affinity for the non-polar mobile phase will far exceed its affinity for the stationary phase, leading to rapid elution.
-
Solutions:
-
Switch to a Weaker Eluent: Replace hexane with pentane. Pentane is less polar than hexane and will provide weaker elution strength, increasing the retention of non-polar compounds.
-
Verify Compound Identity: Ensure the eluted material is indeed your product and not a non-polar impurity from the reaction. A quick ¹H NMR or GC-MS of the crude material can confirm the presence of the desired product.
-
Consider an Alternative Stationary Phase: While less common for this type of separation, reverse-phase chromatography (e.g., with a C18-functionalized silica column) could be an option if normal-phase fails. In this case, your non-polar compound would be strongly retained.
-
Question 2: I see two spots on TLC with very close Rf values that are co-eluting from my column. How can I improve the separation?
-
The Problem: The chosen solvent system lacks the necessary selectivity to resolve the desired product from a closely related impurity, likely a regioisomer.
-
The Scientific Reason: Selectivity is the ability of a chromatographic system to distinguish between two different analytes. It is influenced by the specific interactions (e.g., dipole-dipole, hydrogen bonding, π-π interactions) between the analytes and the stationary and mobile phases. Simply increasing or decreasing polarity may not be sufficient.
-
Solutions:
-
Optimize the Solvent System: The primary tool for improving selectivity is changing the composition of the mobile phase.[3]
-
Introduce a Different Solvent: Instead of a simple hexane/ethyl acetate system, try a hexane/dichloromethane (DCM) or hexane/toluene mixture. Toluene, for instance, can engage in π-π stacking interactions with aromatic rings, potentially altering the elution order and improving the separation of isomers.
-
Perform a Multi-Solvent Screen: Run several TLC plates in parallel with different solvent systems (e.g., 98:2 Hexane:EtOAc, 95:5 Hexane:DCM, 95:5 Hexane:Toluene) to identify the system that provides the largest difference in Rf (ΔRf) values.[4]
-
-
Improve Column Efficiency: A poorly packed column will lead to broad peaks and poor resolution. Ensure your column is packed uniformly without any cracks or channels. Use a higher-quality silica gel with a smaller, more uniform particle size.
-
Reduce Sample Load: Overloading the column is a common cause of co-elution. As a rule of thumb, the amount of crude material should be about 1-2% of the mass of the silica gel.
-
Question 3: My compound is streaking or "tailing" down the column, leading to impure fractions.
-
The Problem: The compound is exhibiting non-ideal chromatographic behavior, resulting in an asymmetrical peak shape where the back of the peak is elongated.
-
The Scientific Reason: Tailing can be caused by several factors:
-
Acidic Silica: Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups. If your compound or an impurity is basic or sensitive to acid, it can interact too strongly or decompose, causing tailing.[5]
-
Poor Solubility: If the compound is not fully soluble in the mobile phase as it moves down the column, it can lead to a continuous "leaching" effect, causing a tail.
-
Column Overload: Loading too much sample can saturate the stationary phase, leading to peak distortion.
-
-
Solutions:
-
Deactivate the Silica Gel: If acid sensitivity is suspected, you can use deactivated silica. This can be done by flushing the packed column with the mobile phase containing a small amount (0.1-1%) of a modifying agent like triethylamine before loading the sample.
-
Change the Loading Method: If the crude product has poor solubility in the eluent, use the "dry loading" method. Dissolve your crude material in a volatile solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the column.
-
Check for Insoluble Baseline Impurities: Highly polar or polymeric impurities from the reaction may not be soluble in the non-polar eluent. These can stick to the top of the column and slowly leach out, causing streaking. A small plug of cotton or sand on top of the silica can help trap some of these particulates.
-
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for this purification? A1: Standard flash-grade silica gel (SiO₂, 40-63 µm particle size) is the most common and effective stationary phase for this type of non-polar compound. It is cost-effective and provides good resolving power.
Q2: How do I determine the right solvent system? A2: The ideal solvent system is determined using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture where the desired product has an Rf value between 0.25 and 0.35.[4] This provides a good balance between retention and elution time on the column. Start with a very non-polar system, such as 1% ethyl acetate in hexane, and gradually increase the polarity.
Q3: What ratios of crude material to silica gel should I use? A3: For a routine purification (ΔRf > 0.2), a ratio of 1:50 to 1:100 (mass of crude material to mass of silica gel) is recommended. For difficult separations of closely eluting spots (ΔRf < 0.2), a higher ratio of 1:100 or even 1:200 may be necessary.
Q4: How can I visualize the compound on a TLC plate? A4: this compound is an aromatic compound and will be UV-active. You can visualize the spots on a TLC plate containing a fluorescent indicator (e.g., F₂₅₄) using a UV lamp at 254 nm. The compound will appear as a dark spot against a glowing green background.
Q5: Can I reuse my column? A5: It is generally not recommended to reuse silica gel columns in a research setting. Impurities from a previous run can be difficult to completely remove and may co-elute during a subsequent purification, contaminating your product. The cost of fresh silica is minimal compared to the value of a pure compound and the time lost to a failed purification.
Experimental Protocol: Column Chromatography Purification
This protocol provides a step-by-step methodology for the purification of ~1 gram of crude this compound.
Step 1: TLC Analysis and Solvent System Selection
-
Prepare several TLC developing chambers with different solvent systems of increasing polarity.
-
Dissolve a small amount of the crude reaction mixture in dichloromethane.
-
Spot the crude mixture on TLC plates.
-
Develop the plates in the prepared chambers.
-
Visualize the plates under a UV lamp (254 nm) and identify the solvent system that gives the target compound an Rf value of approximately 0.3.
| Parameter | Recommended Starting Condition | Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | Standard choice for normal-phase chromatography. |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate (e.g., 99:1 to 95:5 v/v) | Provides good separation for non-polar compounds. The ratio should be optimized based on TLC.[4] |
| Target Rf on TLC | 0.25 - 0.35 | Ensures the compound will elute in a reasonable number of column volumes and be well-resolved.[4] |
| Visualization | UV Lamp (254 nm) | Aromatic nature of the compound allows for easy visualization. |
Step 2: Column Packing
-
Select a glass column of appropriate size (e.g., for 50g of silica, a 40 mm diameter column is suitable).
-
Place a small plug of cotton or glass wool at the bottom of the column and add a ~1 cm layer of sand.
-
Pack the column using the "slurry method": mix the required amount of silica gel (e.g., 50 g) with the chosen non-polar eluent in a beaker to form a homogenous slurry.
-
Pour the slurry into the column and use gentle air pressure to pack the bed firmly and evenly, ensuring no air bubbles are trapped.
-
Drain the excess solvent until the solvent level is just at the top of the silica bed. Add another ~1 cm layer of sand on top to protect the silica surface.
Step 3: Sample Loading (Dry Loading Recommended)
-
Dissolve the crude material (~1 g) in a minimal amount of a volatile solvent like dichloromethane.
-
Add 2-3 g of silica gel to the solution.
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.
-
Carefully add this powder as an even layer on top of the sand at the top of the column.
Step 4: Elution and Fraction Collection
-
Carefully add the eluent to the top of the column, taking care not to disturb the surface.
-
Apply gentle positive pressure to the top of the column to achieve a steady flow rate (approximately 2 inches/minute).
-
Begin collecting fractions in test tubes or vials.
-
Monitor the elution process by periodically spotting fractions onto a TLC plate, developing, and visualizing under UV light.
-
Collect all fractions containing the pure product. Fractions that are mixed can be combined and re-purified if necessary.
Step 5: Product Isolation
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Place the flask under high vacuum for at least one hour to remove any residual solvent.
-
Obtain the mass of the pure product and characterize it by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, GC-MS).
Visualization of the Workflow
Caption: Workflow for the purification of this compound.
References
optimizing Suzuki coupling conditions for 1-Bromo-2,5-difluoro-3-methylbenzene
Technical Support Center: Suzuki Coupling Reactions
Topic: Optimizing Suzuki Coupling Conditions for 1-Bromo-2,5-difluoro-3-methylbenzene
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that navigating the complexities of cross-coupling reactions, especially with challenging substrates, requires both a deep mechanistic understanding and practical, field-tested solutions. This guide is designed to provide you with in-depth troubleshooting strategies and optimized protocols for the Suzuki-Miyaura coupling of this compound, a substrate known for its steric hindrance and distinct electronic properties.
The structure of this compound presents a dual challenge. The methyl and one of the fluoro groups are ortho to the bromine, creating significant steric bulk. This bulk can severely impede the initial, often rate-limiting, oxidative addition step of the palladium catalyst to the aryl-bromide bond.[1][2][3][4] Furthermore, the electron-withdrawing nature of the two fluorine atoms modifies the electronic density of the aromatic ring, influencing its reactivity.
This guide is structured as an interactive troubleshooting resource. We will address common experimental failures in a question-and-answer format, explaining the causality behind each recommendation to empower you to solve not just this problem, but future synthetic challenges.
Troubleshooting Guide: From Failed Reactions to High Yields
This section is designed to diagnose and solve common issues encountered during the Suzuki coupling of this compound.
Core Problem: Low to No Product Formation
You've set up your reaction, but the TLC or LC-MS analysis shows primarily unreacted starting material. This is the most common failure mode for sterically hindered substrates.
Question 1: My reaction shows no conversion. I suspect my catalyst or reagents. What should I verify first?
Answer: Before diving into complex optimization, always confirm the fundamentals. The primary suspects are an inactive catalyst and the presence of oxygen.
-
Oxygen Contamination: The Pd(0) species, which is the active catalyst, is readily oxidized by atmospheric oxygen, rendering it inactive. Homocoupling of the boronic acid is a common side reaction when oxygen is present.[5][6] Ensure your reaction vessel is rigorously degassed (e.g., via 3-5 cycles of vacuum/backfill with an inert gas like argon or nitrogen) and that all solvents are properly deoxygenated.[7][8]
-
Catalyst Integrity: Palladium sources like Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) should be stored properly. Older bottles of Pd(OAc)₂ can be less active.[9] Similarly, phosphine ligands can oxidize over time if not handled under inert conditions.
Question 2: My setup is strictly inert and my reagents are fresh, but the reaction is still sluggish. What is the most likely mechanistic bottleneck?
Answer: For a substrate like this compound, the oxidative addition step is almost certainly the rate-limiting barrier.[1][2][3][4] The steric hindrance from the ortho-methyl and ortho-fluoro groups physically blocks the palladium catalyst from accessing the C-Br bond. Standard ligands like triphenylphosphine (PPh₃) are often completely ineffective because they are not bulky enough to promote the formation of the highly reactive, monoligated 14-electron Pd(0) species required for this challenging step.[10]
Question 3: Which specific catalyst and ligand combination is recommended to overcome this steric barrier?
Answer: This is the most critical variable. You must switch to a modern catalyst system featuring bulky, electron-rich ligands. These ligands are designed to accelerate both the oxidative addition and the subsequent reductive elimination steps.[10][11][12][13]
-
Buchwald Biaryl Phosphine Ligands: These are the gold standard for hindered couplings. They possess bulky substituents that encourage the formation of the active monoligated Pd(0) complex. Excellent starting choices include SPhos, RuPhos, and XPhos .[9][10]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and often form very stable and highly active palladium complexes. They are an excellent alternative to phosphine ligands for challenging couplings.[11]
-
Precatalysts: To ensure the efficient generation of the active Pd(0) species, using a well-defined precatalyst (e.g., XPhos Pd G3 or SPhos Pd G3) is highly recommended. These complexes are air-stable and generate the active catalyst reliably upon heating in the presence of a base.
Question 4: I've upgraded to an XPhos-based catalyst system, and I see some product, but the yield is still below 50%. What should I optimize next?
Answer: The base and solvent system is your next critical optimization point. Their roles are deeply interconnected.
-
Base Selection: The base activates the boronic acid for transmetalation. For hindered couplings, a moderately strong, non-nucleophilic inorganic base is often ideal.
-
Potassium Phosphate (K₃PO₄): This is a reliable and effective choice for many challenging Suzuki reactions.[10][14] It is often used as a finely ground powder or in an aqueous solution.
-
Cesium Carbonate (Cs₂CO₃): Often provides higher reactivity due to its greater solubility in organic solvents.
-
Potassium tert-butoxide (t-BuOK): A very strong base that can be effective, especially when coupling less reactive aryl chlorides, but it can also promote side reactions.[11]
-
-
Solvent Choice: Anhydrous, aprotic polar solvents are generally preferred to facilitate the dissolution of the various components.
-
Temperature: Steric hindrance increases the activation energy of the reaction. If you are running the reaction at 80 °C, increasing the temperature to 100-120 °C can significantly improve the rate and yield.[10] Microwave irradiation is a powerful tool for rapidly and uniformly heating the reaction mixture, often leading to dramatically reduced reaction times and improved yields.[11][16]
Core Problem: Significant Byproduct Formation
You are forming the desired product, but the yield is compromised by one or more significant side products.
Question 5: My main byproduct is from the homocoupling of my boronic acid partner. What causes this and how can I stop it?
Answer: Boronic acid homocoupling (forming a biaryl from two boronic acid molecules) is a classic Suzuki side reaction.
-
Causes: It is primarily caused by the presence of oxygen, which can facilitate a Pd(II)-mediated pathway.[5][6] It can also occur if the transmetalation of the aryl halide to the palladium center is slow, allowing for a competing reaction between two activated boronic acid molecules on the catalyst.
-
Solutions:
-
Rigorous Degassing: This is the most effective solution. Ensure your solvents and reaction headspace are completely free of oxygen.[7]
-
Use a Pd(0) Source: Starting with a Pd(0) source like Pd₂(dba)₃ or using a precatalyst that cleanly generates Pd(0) can minimize the amount of Pd(II) present at the start of the reaction.
-
Boronic Acid Quality: Use high-purity boronic acid. Some impurities can promote homocoupling.
-
Question 6: I'm losing my boronic acid to protodeboronation (replacement of the -B(OH)₂ group with -H). How can I prevent this?
Answer: Protodeboronation is a base- and water-mediated degradation pathway, particularly problematic for electron-deficient or sterically hindered boronic acids.[14][17]
-
Solutions:
-
Milder Base: Switch to a less harsh base. K₃PO₄ is often a good choice to minimize this side reaction.[14] Avoid strong hydroxides like NaOH or KOH.
-
Use Boronate Esters: Couple the corresponding pinacol boronate ester (Bpin) instead of the boronic acid. Boronate esters are significantly more stable towards protodeboronation.[17]
-
Minimize Water: While some water is often beneficial, excess water can accelerate protodeboronation. Try reducing the amount of water or using a combination of a solid base and an anhydrous solvent.
-
Increase Reaction Rate: A more active catalyst system that allows the reaction to proceed quickly at a lower temperature will outcompete the slower degradation pathway.[14]
-
Frequently Asked Questions (FAQs)
Q: What is a robust starting protocol for coupling this compound with a generic arylboronic acid? A: A reliable starting point would be to use a modern Buchwald precatalyst. See Protocol 1 below for a detailed methodology using XPhos Pd G3.
Q: What is the optimal stoichiometric ratio of reagents? A: It is common practice to use a slight excess of the boronic acid component, typically 1.2 to 1.5 equivalents relative to the aryl bromide. This helps to drive the reaction to completion.
Q: How critical is the purity of the boronic acid? A: Very critical. Boronic acids can dehydrate to form cyclic boroxines upon storage. It is often recommended to use fresh, high-purity boronic acids or to purify them before use if their quality is in doubt.
Q: Can I use "ligand-free" conditions for this substrate? A: It is extremely unlikely to be successful. "Ligand-free" Suzuki reactions typically rely on trace impurities or the solvent acting as a weak ligand and are only effective for highly activated, non-hindered substrates.[16] The steric and electronic challenges of this compound necessitate a specialized, bulky ligand.
Data & Protocols
Table 1: Recommended Starting Conditions
| Parameter | Recommendation | Rationale |
| Pd Source | XPhos Pd G3 (or SPhos Pd G3) | Air-stable precatalyst ensures reliable formation of the active Pd(0) species.[14] |
| Catalyst Loading | 1-2 mol% | Sufficient for most hindered couplings; can be lowered after optimization. |
| Ligand | XPhos (or SPhos) | Bulky, electron-rich ligand to accelerate oxidative addition.[10] |
| Base | K₃PO₄ (3 equivalents) | Effective, non-nucleophilic base that minimizes side reactions like protodeboronation.[10][14] |
| Solvent | 1,4-Dioxane or Toluene (with ~10% v/v water) | Good solvating properties for a wide range of substrates.[10][11][17] |
| Temperature | 100-110 °C | Provides sufficient thermal energy to overcome the steric barrier. |
| Boronic Acid | 1.5 equivalents | Drives the reaction to completion. |
Experimental Protocols
Protocol 1: Standard Thermal Conditions for Suzuki Coupling
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.5 mmol, 1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon. Repeat this cycle three to five times.
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small, quenched aliquots.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.[18][19][20]
Protocol 2: Microwave-Assisted Suzuki Coupling
-
Vessel Preparation: To a microwave reaction vial equipped with a magnetic stir bar, add this compound (0.5 mmol, 1.0 equiv.), the arylboronic acid (0.75 mmol, 1.5 equiv.), potassium phosphate (K₃PO₄, 1.5 mmol, 3.0 equiv.), and the XPhos Pd G3 precatalyst (0.01 mmol, 2 mol%).
-
Solvent Addition: Add 3 mL of degassed 1,4-dioxane/water (10:1 mixture).
-
Sealing: Securely cap the vial.
-
Reaction: Place the vial in the microwave reactor. Irradiate at 120 °C for 30-60 minutes with stirring.
-
Workup and Purification: Follow steps 7 and 8 from Protocol 1, scaling the solvent volumes accordingly.
Visualized Mechanistic & Troubleshooting Workflows
Caption: The Suzuki catalytic cycle, highlighting the sterically hindered oxidative addition step.
Caption: A logical workflow for troubleshooting and optimizing the Suzuki coupling reaction.
References
- 1. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mirica.web.illinois.edu [mirica.web.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. reddit.com [reddit.com]
- 16. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1-Bromo-2,5-difluoro-3-methylbenzene
Introduction: 1-Bromo-2,5-difluoro-3-methylbenzene is a key building block in the development of pharmaceuticals and advanced materials. Its synthesis, while conceptually straightforward, is often complicated by the formation of persistent impurities that can compromise yield, purity, and the performance of downstream applications. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing on established chemical principles and field-proven insights to help researchers navigate the challenges of its synthesis.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a problem-and-solution format.
Q1: My GC-MS analysis shows multiple peaks with the same mass as my target product but at different retention times. What are they?
Answer: This is a classic sign of isomeric impurities , which are the most common challenge when synthesizing this compound via direct electrophilic bromination of 2,5-difluorotoluene.
Causality: The directing effects of the substituents on the aromatic ring determine the position of bromination. In 2,5-difluorotoluene, the methyl group is an activating, ortho-, para-director, while the fluorine atoms are deactivating, ortho-, para-directors. This creates a competitive environment for the incoming electrophile (Br+).[1][2]
-
Desired Product: Bromination at C1 is sterically hindered by the adjacent methyl group at C3 and fluorine at C2.
-
Major Impurities: Bromination is electronically favored at C4 and C6, leading to the formation of 4-Bromo-2,5-difluoro-1-methylbenzene and 6-Bromo-2,5-difluoro-1-methylbenzene .
Troubleshooting Steps:
-
Confirm Identity: Use a validated GC-MS method with standards for the expected isomers if available. 1H and 19F NMR will also show distinct splitting patterns for each isomer.
-
Optimize Regioselectivity:
-
Lower Temperature: Running the reaction at the lowest effective temperature can enhance selectivity towards the thermodynamically favored product, as para-substitution is often less sterically hindered.[3]
-
Choice of Brominating Agent: Bulky brominating agents, such as N-Bromosuccinimide (NBS) in the presence of a mild Lewis acid, may favor substitution at less hindered positions.[3] Avoid harsh conditions like Br2 with strong Lewis acids (e.g., FeBr3, AlCl3), which can decrease selectivity.[4]
-
-
Purification: These isomers often have very close boiling points, making simple distillation difficult. Fractional distillation with a high-efficiency column or preparative chromatography (HPLC or flash chromatography) is typically required for separation.
Caption: Formation of isomeric impurities during direct bromination.
Q2: I am using the Sandmeyer reaction route starting from 2,5-difluoro-3-methylaniline and my final product is discolored and shows complex baseline impurities in the chromatogram. What is the cause?
Answer: This issue typically points to problems in the two key stages of the Sandmeyer reaction: diazotization or the final copper-catalyzed substitution.[5][6][7]
Causality & Troubleshooting:
-
Incomplete Diazotization:
-
Cause: Insufficient nitrous acid (NaNO2) or poor temperature control (>5 °C). If the diazonium salt is not fully formed, unreacted 2,5-difluoro-3-methylaniline will remain.
-
Solution: Use a slight excess of NaNO2 and maintain the reaction temperature strictly between 0-5 °C. Use starch-iodide paper to test for the presence of excess nitrous acid at the end of the addition.[8]
-
-
Decomposition of Diazonium Salt:
-
Cause: Diazonium salts are unstable. If the temperature rises or if the salt is left to stand for too long before the addition of the copper(I) bromide catalyst, it can decompose. A primary side reaction is with water to form 2,5-difluoro-3-methylphenol .
-
Solution: Use the diazonium salt immediately after its formation. Ensure all solutions are pre-cooled and that the reaction vessel is efficiently chilled throughout the process.
-
-
Azo Coupling:
-
Cause: The highly reactive diazonium salt can couple with the unreacted starting aniline to form brightly colored azo compounds . These are potent colorants, and even trace amounts can lead to significant discoloration.
-
Solution: Ensure slow, controlled addition of the sodium nitrite solution to the acidic aniline solution. This maintains a low concentration of free aniline, minimizing the opportunity for azo coupling.
-
-
Incomplete Sandmeyer Substitution:
-
Cause: Insufficient or poor-quality copper(I) bromide (CuBr) can lead to an incomplete reaction. The mechanism of the Sandmeyer reaction is believed to involve a single-electron transfer from Cu(I), and catalyst quality is paramount.[9]
-
Solution: Use freshly prepared or high-purity CuBr. Ensure a stoichiometric amount is used as per reliable protocols.[10][11]
-
Caption: Common impurity pathways in the Sandmeyer synthesis route.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
Answer: There are two predominant methods employed for this synthesis, each with its own set of advantages and challenges regarding impurity profiles.
-
Direct Electrophilic Aromatic Substitution (EAS): This route involves the direct bromination of 2,5-difluorotoluene using a brominating agent and often a Lewis acid catalyst. It is a more direct, one-step process but suffers from a lack of regioselectivity, leading to isomeric impurities.[2][3]
-
Sandmeyer Reaction: This is a multi-step process that begins with the diazotization of 2,5-difluoro-3-methylaniline to form a diazonium salt. This intermediate is then treated with a copper(I) bromide (CuBr) solution to yield the final product.[5][6] While longer, this route offers excellent regioselectivity, as the bromo- group specifically replaces the amine group.
Q2: How can I effectively remove over-brominated impurities?
Answer: Over-bromination, leading to the formation of dibromo-difluoro-methylbenzene species, can occur if the reaction conditions are too harsh or if an excess of the brominating agent is used. These impurities have significantly higher molecular weights and different polarities compared to the desired monobromo product.
| Impurity Type | Typical Cause | Recommended Purification Method |
| Isomeric Impurities | Lack of regioselectivity in direct bromination | Fractional Distillation (if boiling points differ sufficiently), Preparative HPLC |
| Unreacted Starting Material | Incomplete reaction | Standard Distillation (boiling point is significantly lower) |
| Phenolic Impurities | Decomposition of diazonium salt (Sandmeyer) | Aqueous base wash (e.g., NaOH, K2CO3) to deprotonate and extract the acidic phenol |
| Over-brominated Species | Excess brominating agent, harsh conditions | Column Chromatography (impurities are typically less polar), Recrystallization |
Part 3: Key Experimental Protocols
Protocol 1: Purification via Aqueous Base Wash to Remove Phenolic Impurities
This protocol is essential for purifying crude product obtained from the Sandmeyer route.
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or diethyl ether).
-
Extraction: Transfer the solution to a separatory funnel and wash with a 1 M sodium hydroxide (NaOH) solution. The phenolic impurity (2,5-difluoro-3-methylphenol) will be deprotonated to its sodium salt, which is soluble in the aqueous layer.
-
Separation: Drain the lower aqueous layer. Repeat the wash 1-2 more times to ensure complete removal.
-
Neutralization Wash: Wash the organic layer with water, followed by a brine solution to remove residual base and dissolved water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and remove the solvent under reduced pressure to yield the purified product.
References
- 1. The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. youtube.com [youtube.com]
- 3. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DE19544870C2 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]
- 11. Sandmeyer Reaction [organic-chemistry.org]
Technical Support Center: A Guide to the Stability and Storage of 1-Bromo-2,5-difluoro-3-methylbenzene
Welcome to the Technical Support Center for 1-Bromo-2,5-difluoro-3-methylbenzene (CAS No. 1416354-32-9). This guide is intended for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this information to ensure the integrity of your experiments and the longevity of this valuable chemical intermediate. This document provides in-depth technical guidance on the stability and proper storage of this compound, drawing upon data from structurally similar compounds to offer the most reliable advice in the absence of a dedicated Safety Data Sheet (SDS) for this specific molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: Based on the chemical properties of analogous brominated and fluorinated aromatic compounds, the primary factors that can compromise the stability of this compound are exposure to high temperatures, light, and incompatible materials, particularly strong oxidizing agents.[1][2] While generally stable under recommended storage conditions, prolonged exposure to adverse conditions can lead to degradation.
Q2: How should I properly store this compound in the laboratory?
A2: To ensure the long-term stability of this compound, it is crucial to store it in a tightly sealed container in a cool, dry, and well-ventilated area.[3][4][5] The storage location should be away from heat sources, open flames, and direct sunlight.[2][5] For extended storage, refrigeration is recommended.
Q3: What are the signs of degradation for this compound?
A3: Visual signs of degradation can include a change in color or the appearance of solid precipitates in a liquid sample. Chemically, degradation can be confirmed by analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy, which would show the presence of impurities or a decrease in the purity of the main compound.
Q4: Is this compound sensitive to air or moisture?
A4: While the SDSs for similar compounds do not specifically highlight extreme sensitivity to air or moisture for short-term handling, it is good laboratory practice to minimize exposure. For long-term storage, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent potential slow degradation from atmospheric moisture and oxygen. The general advice is to keep the container tightly closed.[3][4][6]
Troubleshooting Guide
This section addresses common issues encountered during the handling and use of this compound.
Issue 1: Inconsistent experimental results.
-
Potential Cause: This could be due to the degradation of the starting material. If the compound has been stored improperly, its purity may have been compromised.
-
Troubleshooting Steps:
-
Verify the purity of your sample of this compound using an appropriate analytical method (e.g., GC-MS or ¹H NMR).
-
If the purity is below the required standard, consider purifying the compound (e.g., by distillation or chromatography) or using a fresh, unopened sample.
-
Review your storage conditions against the recommended guidelines in this document.
-
Issue 2: The compound has changed in appearance (e.g., color change).
-
Potential Cause: A change in appearance is a strong indicator of chemical degradation. This could be caused by exposure to light, elevated temperatures, or contamination.
-
Troubleshooting Steps:
-
Do not use the discolored material in your experiments, as the impurities could lead to undesirable side reactions and unreliable results.
-
Procure a fresh sample of the compound.
-
Ensure that the new sample is stored in an opaque or amber-colored vial to protect it from light and in a temperature-controlled environment.
-
Below is a workflow to troubleshoot stability issues with this compound.
A troubleshooting workflow for stability issues.
Recommended Storage and Handling Protocol
Adherence to a strict storage and handling protocol is paramount for maintaining the quality of this compound.
Materials:
-
An amber glass or other opaque, tightly sealed container.
-
Inert gas (Argon or Nitrogen).
-
A cool, dry, and well-ventilated storage area, away from direct sunlight and heat sources.
-
Appropriate Personal Protective Equipment (PPE): safety goggles, gloves, and a lab coat.
Protocol:
-
Receiving the Compound: Upon receipt, inspect the container for any damage. If the seal is broken, it is advisable to quarantine the material and verify its purity before use.
-
Aliquoting: If you need to use smaller quantities over time, it is best to aliquot the compound into smaller, single-use vials. This minimizes the exposure of the bulk material to the atmosphere each time it is used.
-
Inert Atmosphere: Before sealing the container for storage, flush the headspace with an inert gas like argon or nitrogen. This will displace any air and moisture, preserving the integrity of the compound.
-
Sealing: Ensure the container is tightly sealed to prevent the ingress of air and moisture.
-
Storage Location: Store the sealed container in a designated area that is cool, dry, and dark. A refrigerator or a dedicated chemical storage cabinet is ideal. The area should be well-ventilated.[1][3][4]
-
Record Keeping: Maintain a log of when the container is opened and closed to track its exposure history.
Summary of Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Cool; Refrigerated for long-term storage | To minimize the rate of potential decomposition reactions. |
| Light | Store in the dark (amber or opaque container) | To prevent photochemical degradation. |
| Atmosphere | Tightly sealed container, preferably under an inert gas (Argon or Nitrogen) | To protect against oxidation and hydrolysis from air and moisture. |
| Incompatibilities | Store away from strong oxidizing agents | To prevent vigorous and potentially hazardous reactions.[1][2] |
| Ventilation | Store in a well-ventilated area | To ensure any potential vapors do not accumulate.[1][3][4] |
By following these guidelines, you can ensure the stability and reliability of this compound for your research and development needs. For further safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier. In the absence of a specific SDS, the information provided here for structurally related compounds should be followed as a precautionary measure.
References
Technical Support Center: Troubleshooting the Grignar d Reaction of 1-Bromo-2,5-difluoro-3-methylbenzene
Welcome to the technical support hub for the Grignard reaction involving 1-bromo-2,5-difluoro-3-methylbenzene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming and utilizing this specific Grignard reagent. The presence of electron-withdrawing fluorine atoms on the aromatic ring introduces unique challenges to this organometallic transformation. This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions to ensure the success of your synthesis.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered problems during the Grignard reaction with this compound, offering explanations for the underlying causes and actionable solutions.
Issue 1: The Grignard reaction fails to initiate.
Symptoms:
-
No observable heat generation (exotherm).
-
The reaction mixture does not become cloudy or grey/brownish.[1]
-
If an initiator like iodine was used, its color persists.[1]
Root Cause Analysis:
The primary obstacle to initiating a Grignard reaction is the passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal.[1] This layer prevents the magnesium from reacting with the aryl halide. For the reaction to begin, this oxide layer must be disrupted to expose a fresh, reactive magnesium surface.[1]
Solutions:
| Solution | Mechanism of Action | Protocol |
| Mechanical Activation | Physically removes the MgO layer, exposing fresh magnesium. | Place magnesium turnings in a dry flask under an inert atmosphere (Nitrogen or Argon) and stir vigorously with a glass-coated stir bar to crush the turnings.[2] |
| Chemical Activation: Iodine (I₂) | Reacts with magnesium at weak points in the oxide layer to form magnesium iodide, creating reactive sites.[1][3] | Add a single, small crystal of iodine to the flask containing magnesium and solvent. Initiation is indicated by the disappearance of the purple/brown iodine color.[1][2] |
| Chemical Activation: 1,2-Dibromoethane (DBE) | A highly reactive alkyl halide that readily reacts with magnesium, cleaning the surface and producing observable ethylene gas bubbling.[1][2] | Add a few drops of DBE to the magnesium suspension in the solvent. Once the initial vigorous reaction subsides, begin the addition of your aryl halide.[1] |
| Thermal Activation | Gentle heating can help to overcome the activation energy barrier. | Gently warm the flask with a heat gun. Be cautious, especially with volatile solvents like diethyl ether.[2] |
| Ultrasonication | The cavitation bubbles generated by ultrasound can physically break the MgO layer. | Place the reaction flask in an ultrasonic bath for a short period to initiate the reaction.[2][4] |
Issue 2: The reaction starts but then stops, resulting in low yield.
Symptoms:
-
Initial exotherm and color change, but the reaction quickly subsides.
-
A significant amount of unreacted starting material is recovered.
Root Cause Analysis:
This issue often points to insufficient activation of the magnesium or the presence of trace amounts of water or oxygen, which quench the Grignard reagent as it forms.[5] The electron-withdrawing fluorine atoms on the aryl ring make the starting material less reactive than simple bromobenzene, requiring more stringent anhydrous conditions.
Solutions:
-
Ensure Rigorous Anhydrous Conditions: All glassware must be oven- or flame-dried and cooled under an inert atmosphere.[1][6] Solvents must be anhydrous. Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are standard as they are aprotic and help to stabilize the Grignard reagent.[7]
-
Slow Addition of Aryl Halide: Add the solution of this compound dropwise. A slow addition rate maintains a low concentration of the halide, which can help prevent side reactions and allows the reaction to sustain itself.[8]
-
Maintain Efficient Stirring: Ensure the magnesium turnings are being effectively stirred to continuously expose fresh surfaces.
Issue 3: Significant formation of a biphenyl byproduct (Wurtz coupling).
Symptoms:
-
Isolation of a significant amount of a higher molecular weight, non-polar byproduct.
-
Reduced yield of the desired product after the Grignard reagent is reacted with an electrophile.
Root Cause Analysis:
The Wurtz coupling product arises from the reaction of the formed Grignard reagent with the starting aryl bromide.[9] This side reaction is often promoted by higher temperatures and high local concentrations of the aryl halide.
Solutions:
-
Maintain a Low Reaction Temperature: While some initial heating may be necessary for initiation, the reaction should be cooled once it has started to prevent excessive Wurtz coupling.
-
Slow, Controlled Addition: A slow, dropwise addition of the aryl bromide solution is crucial to keep its concentration low, minimizing the chance of it reacting with the already-formed Grignard reagent.[8]
-
Use of an "Entrainment" Agent: In difficult cases, co-addition of a more reactive halide like 1,2-dibromoethane along with the primary aryl halide can help maintain a continuously activated magnesium surface.[2]
II. Frequently Asked Questions (FAQs)
Q1: Why is this specific Grignard reaction more challenging than with simple bromobenzene?
The two fluorine atoms on the benzene ring are strongly electron-withdrawing. This reduces the electron density of the aromatic ring, making the carbon-bromine bond stronger and less susceptible to oxidative addition to magnesium. This increased inertness necessitates more effective magnesium activation and more stringent reaction conditions.[10]
Q2: What is the best solvent for this reaction?
Anhydrous tetrahydrofuran (THF) is generally the preferred solvent over diethyl ether for less reactive aryl halides. THF has a higher boiling point, allowing for a wider temperature range for reaction control, and it is a better solvating agent for the Grignard reagent.
Q3: Can I use magnesium powder instead of turnings?
While magnesium powder has a higher surface area, it can be more difficult to initiate due to a thicker oxide layer and can lead to a more vigorous and difficult-to-control reaction. Magnesium turnings that are freshly crushed are often a more reliable choice.[6] Specially activated magnesium, such as Rieke magnesium, can also be used for particularly difficult cases.[4][11]
Q4: How do I know if my Grignard reagent has formed and what is its concentration?
Visual cues like a color change to grey/brown and a sustained exotherm are strong indicators of formation.[1][12] To determine the concentration, a sample of the Grignard solution can be quenched with a known excess of iodine, and the remaining iodine is then back-titrated. Alternatively, titration with a protic reagent in the presence of a color indicator can be performed.[11]
Q5: What are the visual indicators of a successful Grignard reaction initiation?
A successful start to the reaction is usually marked by several observable signs. These include the disappearance of the color of a chemical activator like iodine, the solvent starting to boil on its own (especially with low-boiling point ethers), the reaction mixture becoming cloudy with a grey or brownish color, and the generation of heat.[1][12]
III. Experimental Protocols & Visual Guides
Protocol 1: Activation of Magnesium and Formation of the Grignard Reagent
This protocol details the steps for activating magnesium turnings and synthesizing the Grignard reagent of this compound.
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine crystal or 1,2-dibromoethane (DBE)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, and nitrogen/argon inlet
-
Stir plate and stir bar
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >100°C for several hours and assemble hot, allowing it to cool under a stream of dry nitrogen or argon.
-
Magnesium Activation: Place the magnesium turnings (1.2 equivalents) and a stir bar into the reaction flask. Add a single crystal of iodine or a few drops of DBE.
-
Solvent Addition: Add enough anhydrous THF to cover the magnesium.
-
Initiation: Gently warm the flask with a heat gun or in a water bath until the iodine color fades or bubbling from the DBE is observed. If the reaction does not start, try crushing some of the magnesium turnings against the side of the flask with a dry glass rod.
-
Aryl Halide Addition: Once initiation is confirmed (sustained gentle reflux, cloudy appearance), begin the slow, dropwise addition of a solution of this compound (1 equivalent) in anhydrous THF from the dropping funnel.
-
Reaction Maintenance: Maintain a gentle reflux by controlling the addition rate and, if necessary, by cooling the flask in a water bath.
-
Completion: After the addition is complete, allow the mixture to stir at room temperature or with gentle heating for an additional 1-2 hours to ensure complete reaction. The final solution should be grey to brown in color.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting a failed Grignard reaction initiation.
Caption: Troubleshooting workflow for an unsuccessful Grignard reaction initiation.
Grignard Reaction Mechanism
The formation of a Grignard reagent proceeds via a radical mechanism on the surface of the magnesium metal.
Caption: Simplified mechanism of Grignard reagent formation.
IV. References
-
Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale | Organic Process Research & Development. (n.d.). ACS Publications. 13
-
Does anyone know the best way to activate magnesium for the grignard reagent? (2014, March 6). ResearchGate. 2
-
Grignard Reagent - An Overview of Grignard Reagents with its Preparation, and Applications. (n.d.). BYJU'S. 11
-
Technical Support Center: Activation of Magnesium for Grignard Reagent Synthesis. (n.d.). Benchchem. 1
-
Cobalt-Catalyzed Defluorosilylation of Aryl Fluorides via Grignard Reagent Formation | Organic Letters. (2020, September 9). ACS Publications. 14
-
How do Grignard Activating Reagents work? (2013, October 4). ResearchGate. 3
-
Ch23: Aryl Grignards. (n.d.). University of Calgary. --INVALID-LINK--
-
Activation of Grignard reagent. (2021, August 30). Chemistry Stack Exchange. 4
-
Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study. (n.d.). National Institutes of Health. 15
-
Grignard reagent. (n.d.). Wikipedia. 16
-
grignard reagent formation: Topics by Science.gov. (n.d.). Science.gov. 17
-
Why don't Alkyl Fluorides form Grignard Reagents. (2023, November 6). Chemistry Stack Exchange. 18
-
What is the best solvent for making a Grignard Reagent? (2022, October 24). Quora. 7
-
Grignard Reaction. (n.d.). Jasperse. 19
-
Physical property of solvents used for Grignard reactions. (n.d.). ResearchGate. 20
-
an introduction to grignard reagents. (n.d.). Chemguide. 21
-
Starting from bromobenzene and any other reagents and solvents yo... (n.d.). Study Prep in Pearson+. 22
-
Relative Rates of Bromine–Magnesium Exchange Reactions in Substituted Bromobenzene Derivatives. (2025, August 7). ResearchGate. 10
-
Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. (n.d.). ResearchGate. 9
-
The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. (n.d.). Royal Society of Chemistry. 23
-
Grignard Limiting Reagent Using Bromobenzene. (n.d.). Bartleby.com. 6
-
From Organic Chemistry II (Grignard Reaction): 1) What is the main utility of the Grignard... (n.d.). Homework.Study.com. 24
-
Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. (2020, October 28). YouTube. 12
-
6-CHLORO-1-HEXENE. (n.d.). Organic Syntheses Procedure. 25
-
Common experimental errors when using 3-Bromo-1-butene. (n.d.). Benchchem. 8
-
Mechanism of Grignard Reagent Formation. Comparisons of D-Model Calculations with Experimental Product Yields1. (n.d.). ElectronicsAndBooks. 26
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Grignard Limiting Reagent Using Bromobenzene - 609 Words | Bartleby [bartleby.com]
- 7. quora.com [quora.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. byjus.com [byjus.com]
- 12. m.youtube.com [m.youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Grignard reagent - Wikipedia [en.wikipedia.org]
- 17. grignard reagent formation: Topics by Science.gov [science.gov]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. web.mnstate.edu [web.mnstate.edu]
- 20. researchgate.net [researchgate.net]
- 21. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 22. Starting from bromobenzene and any other reagents and solvents yo... | Study Prep in Pearson+ [pearson.com]
- 23. rsc.org [rsc.org]
- 24. homework.study.com [homework.study.com]
- 25. orgsyn.org [orgsyn.org]
- 26. electronicsandbooks.com [electronicsandbooks.com]
Technical Support Center: Reactions of 1-Bromo-2,5-difluoro-3-methylbenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Bromo-2,5-difluoro-3-methylbenzene. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions regarding byproduct formation in common reactions involving this versatile building block. By understanding the underlying reaction mechanisms and potential side reactions, you can optimize your synthetic routes, improve product yields, and streamline your research and development efforts.
Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered when using this compound in organic synthesis.
1. What are the most common side reactions observed during Suzuki-Miyaura coupling with this compound?
In Suzuki-Miyaura coupling reactions, several side reactions can lead to the formation of unwanted byproducts.[1] The most prevalent of these is the homocoupling of the boronic acid or ester reagent, resulting in a symmetrical biaryl derived from your coupling partner.[2][3] This is often exacerbated by the presence of oxygen in the reaction mixture.[4]
Another significant byproduct can be the hydrodehalogenation of the starting material, this compound, to yield 2,5-difluoro-3-methylbenzene. This occurs when a hydrogen atom replaces the bromine atom, a process that can be promoted by certain palladium catalysts and reaction conditions.
2. I am observing significant amounts of a homocoupled product from my boronic acid in a Suzuki reaction. What are the likely causes and how can I minimize it?
The formation of a homocoupled byproduct from the boronic acid is a common issue in Suzuki-Miyaura reactions.[4][5] The primary causes include:
-
Oxidative Homocoupling: In the presence of oxygen, a palladium-catalyzed oxidative homocoupling of the boronic acid can occur. It is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
-
Base-Induced Decomposition: Certain bases can promote the decomposition of the boronic acid, leading to homocoupling. Careful selection of the base is important; for instance, using a weaker base or optimizing the stoichiometry can sometimes mitigate this side reaction.[5]
-
Slow Transmetalation: If the transmetalation step of the catalytic cycle is slow, the opportunity for side reactions like homocoupling increases. Ensuring the boronic acid is of high purity and the reaction conditions are optimized for the specific substrates can help to accelerate the desired cross-coupling.
3. In a Buchwald-Hartwig amination, I am seeing a significant amount of what appears to be a dehalogenated starting material. What is happening and how can I prevent it?
The observation of a dehalogenated byproduct (2,5-difluoro-3-methylbenzene) in a Buchwald-Hartwig amination is likely due to a side reaction known as hydrodehalogenation .[6] This can occur through a competing pathway in the catalytic cycle where a hydride species, which can originate from the amine, solvent, or base, reductively cleaves the carbon-bromine bond.
To minimize hydrodehalogenation:
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands often promote the desired reductive elimination over competing side reactions.
-
Base Selection: The strength and nature of the base can influence the extent of hydrodehalogenation. Experimenting with different bases (e.g., sodium tert-butoxide, LHMDS, or cesium carbonate) may be necessary.
-
Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can sometimes reduce the incidence of side reactions.
4. When attempting to form a Grignard reagent from this compound, the reaction is sluggish and I observe a significant amount of a biphenyl byproduct. What is causing this?
The formation of a biphenyl byproduct during a Grignard reaction suggests a Wurtz-type homocoupling of the starting material. This can happen if the Grignard reagent, once formed, reacts with the remaining this compound.
Several factors can contribute to a sluggish Grignard formation and promote homocoupling:
-
Magnesium Activation: The surface of the magnesium metal may be coated with a layer of magnesium oxide, which inhibits the reaction.[7] Activating the magnesium with a small amount of iodine or 1,2-dibromoethane is often necessary to initiate the reaction.[8]
-
Solvent Purity: The ether solvent (e.g., THF or diethyl ether) must be scrupulously dry. Any trace of water will quench the Grignard reagent and hinder its formation.
-
Reaction Temperature: While some initial heating may be required to initiate the reaction, excessive temperatures can promote the homocoupling side reaction. Once initiated, the reaction is often exothermic and may need to be cooled to maintain a controlled rate.[7]
5. Could a benzyne intermediate be forming in my reaction with this compound? What are the signs?
The formation of a benzyne intermediate is possible when an aryl halide is treated with a very strong base, such as sodium amide (NaNH2) or potassium tert-butoxide at high temperatures.[9][10] The presence of a benzyne intermediate can be inferred if you observe the formation of regioisomeric products where the incoming nucleophile has added to a carbon adjacent to the original position of the bromine atom.[9][11]
For this compound, the formation of a benzyne intermediate would lead to a mixture of products where the nucleophile has added at either the C1 or C2 position. If you are using a strong base and observing such a mixture of isomers, the involvement of a benzyne mechanism is a strong possibility.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving specific issues you may encounter in your experiments.
| Observed Issue | Potential Cause(s) | Recommended Actions & Explanations |
| Low yield of the desired cross-coupled product in a Suzuki reaction. | 1. Inefficient catalyst turnover. 2. Deactivation of the boronic acid. 3. Competing homocoupling or hydrodehalogenation. | 1. Optimize Catalyst and Ligand: Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and phosphine ligands. The electronic and steric properties of the ligand are crucial for efficient catalytic turnover. 2. Check Boronic Acid Quality: Use freshly opened or properly stored boronic acid. Consider using the corresponding boronate ester, which can be more stable. 3. Degas Thoroughly: Ensure the reaction mixture is rigorously degassed to prevent oxygen-mediated side reactions.[4] |
| An unexpected peak in the GC-MS with a mass corresponding to the dimer of the starting aryl bromide. | Wurtz-type Homocoupling: This is particularly common in Grignard reagent formation but can also occur in some palladium-catalyzed reactions, especially at high catalyst loadings or temperatures. | For Grignard Reactions: Ensure slow addition of the aryl bromide to the activated magnesium to maintain a low concentration of the starting material.[8] For Cross-Coupling Reactions: Reduce the catalyst loading and/or the reaction temperature. |
| NMR spectrum of the purified product shows complex aromatic signals and unexpected fluorine couplings. | Formation of Regioisomers: This could be indicative of a benzyne mechanism if a strong base was used.[9][10] | Confirm with 2D NMR: Use COSY and HMBC experiments to establish the connectivity of the unexpected product. If a benzyne mechanism is suspected, consider using a milder base or different reaction conditions. Utilize ¹⁹F NMR: The chemical shifts and coupling constants in the ¹⁹F NMR spectrum are highly sensitive to the substitution pattern and can be a powerful tool for identifying isomers.[12][13][14][15][16] |
| The reaction mixture turns black, and a fine precipitate is observed. | Palladium Black Formation: This indicates the decomposition of the palladium catalyst, leading to the formation of catalytically inactive palladium(0) metal.[1] | Ligand Selection: Use a ligand that effectively stabilizes the palladium nanoparticles and prevents their aggregation. Bidentate ligands can sometimes be more effective than monodentate ones in this regard.[6] Control Reaction Conditions: Avoid excessively high temperatures, which can accelerate catalyst decomposition. |
Experimental Protocols
Protocol 1: General Procedure for GC-MS Analysis of Reaction Mixtures
Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool for identifying and quantifying the components of a reaction mixture, including starting materials, products, and byproducts.
-
Sample Preparation:
-
Quench a small aliquot (e.g., 0.1 mL) of the reaction mixture with a suitable solvent (e.g., water or a saturated aqueous solution of ammonium chloride).
-
Extract the organic components with an appropriate solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the organic extract over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the solution and dilute to an appropriate concentration for GC-MS analysis.
-
-
GC-MS Parameters (Typical):
-
Injector Temperature: 250 °C
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is often suitable.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280-300 °C) and hold.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a range appropriate for the expected masses of products and byproducts (e.g., 50-500 amu).
-
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of each peak to determine the molecular weight and fragmentation pattern of the corresponding component.
-
Compare the obtained mass spectra with spectral libraries (e.g., NIST) and the expected fragmentation patterns of potential byproducts.
-
Visualization of Reaction Pathways
Diagram 1: Key Byproduct Pathways in Suzuki-Miyaura Coupling
Caption: Potential side reactions in the Suzuki-Miyaura coupling of this compound.
Diagram 2: Analytical Workflow for Byproduct Identification
Caption: A typical workflow for the identification and characterization of byproducts.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. Benzyne, Arynes & Nucleophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. biophysics.org [biophysics.org]
- 15. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 1-Bromo-2,5-difluoro-3-methylbenzene
Welcome to the Technical Support Center for the synthesis of 1-Bromo-2,5-difluoro-3-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the scale-up synthesis of this important building block. We provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure a safe, efficient, and successful synthesis campaign.
Introduction
The synthesis of this compound, a key intermediate in the development of various pharmaceuticals and agrochemicals, typically proceeds via a Sandmeyer reaction. This pathway involves the diazotization of 2,5-difluoro-3-methylaniline followed by a copper-catalyzed bromination. While effective at a lab scale, scaling up this process presents a unique set of challenges that require careful consideration of reaction parameters, safety protocols, and purification strategies. This guide will address these challenges in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.
Core Safety Directives: Handling Diazonium Salts and Bromine
The diazotization and bromination steps involve hazardous reagents and intermediates. Strict adherence to safety protocols is paramount.
-
Diazonium Salts: These intermediates are notoriously unstable and can be explosive in a dry, solid state.[1][2][3][4] It is crucial to keep them in solution and at low temperatures (typically below 5 °C).[1][3][4] Never isolate diazonium salts unless absolutely necessary and on a very small scale (less than 0.75 mmol is recommended).[1][2]
-
Bromine and HBr: Bromine is a highly corrosive and toxic substance. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. Hydrobromic acid (HBr) is also highly corrosive.
-
Quenching: Have a quenching solution, such as a solution of sodium bisulfite or sodium thiosulfate, readily available to neutralize any excess bromine or nitrous acid.[5]
Hypothetical Scale-Up Synthesis Protocol
This protocol is a representative procedure for the synthesis of this compound from 2,5-difluoro-3-methylaniline. It will serve as the basis for our troubleshooting guide.
Step 1: Diazotization of 2,5-difluoro-3-methylaniline
-
To a cooled (0-5 °C) solution of 2,5-difluoro-3-methylaniline (1.0 eq) in 48% aqueous hydrobromic acid (HBr, 3.0-4.0 eq), slowly add a solution of sodium nitrite (NaNO₂, 1.05 eq) in water while maintaining the internal temperature below 5 °C.
-
Stir the resulting mixture at 0-5 °C for 30-60 minutes.
-
Monitor the completion of the diazotization by testing for the absence of the starting aniline using Thin Layer Chromatography (TLC) and for the presence of excess nitrous acid using starch-iodide paper.
Step 2: Sandmeyer Bromination
-
In a separate reactor, prepare a solution of copper(I) bromide (CuBr, 1.1 eq) in 48% aqueous HBr (1.0 eq) and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous nitrogen gas evolution will be observed. Maintain the temperature of the reaction mixture between 5-10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the nitrogen evolution ceases.
-
Monitor the reaction progress by TLC to confirm the consumption of the diazonium salt and the formation of the product.
Step 3: Work-up and Purification
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bisulfite to destroy any remaining bromine.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or recrystallization.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the scale-up synthesis of this compound.
Diazotization Stage
Q1: The diazotization reaction is sluggish or incomplete, as indicated by TLC showing significant starting aniline remaining.
-
Possible Cause A: Insufficient Acid. An adequate excess of strong acid is crucial for the in-situ generation of nitrous acid from sodium nitrite and for stabilizing the resulting diazonium salt.[6][7]
-
Solution: Ensure that at least 3 equivalents of HBr are used. The aniline must be fully protonated to its salt for the reaction to proceed efficiently.
-
-
Possible Cause B: Temperature is too low. While low temperatures are critical for safety, excessively low temperatures can slow down the reaction rate.
-
Solution: Maintain the temperature strictly between 0-5 °C. A temperature below 0 °C might be too cold for the reaction to proceed at a reasonable rate.
-
-
Possible Cause C: Poor quality of sodium nitrite. Old or improperly stored sodium nitrite may have decomposed.
-
Solution: Use a fresh, high-purity batch of sodium nitrite.
-
Q2: A brown gas (NO₂) is evolving from the reaction mixture during the addition of sodium nitrite.
-
Possible Cause: Localized high concentration of nitrous acid. This can happen if the sodium nitrite solution is added too quickly or with inadequate stirring, leading to the decomposition of nitrous acid.
-
Solution: Add the sodium nitrite solution slowly and sub-surface to ensure rapid mixing and dispersion. Maintain vigorous stirring throughout the addition.
-
Q3: The diazonium salt solution appears cloudy or a precipitate forms.
-
Possible Cause: Low solubility of the diazonium salt. Some diazonium salts have limited solubility in the reaction medium, especially at low temperatures.
-
Solution: While some turbidity might be acceptable, significant precipitation should be avoided as solid diazonium salts are explosive.[1][2] You can try to increase the volume of the aqueous acid to improve solubility. However, this will impact the overall concentration and may need to be accounted for in the subsequent steps.
-
Sandmeyer Bromination Stage
Q4: The Sandmeyer reaction does not initiate, or the nitrogen evolution is very slow.
-
Possible Cause A: Inactive Copper(I) Bromide Catalyst. The Cu(I) catalyst can be oxidized to Cu(II) if not handled properly or if it's of poor quality. While Cu(II) can also catalyze the reaction, Cu(I) is generally more effective.[8]
-
Solution: Use high-quality, freshly prepared or purchased CuBr. Ensure it is stored under an inert atmosphere. You can also prepare it fresh by the reduction of a Cu(II) salt.
-
-
Possible Cause B: Temperature is too low. The decomposition of the diazonium salt is temperature-dependent.
-
Solution: After the initial controlled addition at low temperature, allowing the reaction to slowly warm to room temperature is often necessary to drive the reaction to completion.
-
Q5: A significant amount of a tarry or polymeric byproduct is formed.
-
Possible Cause: Side reactions of the diazonium salt. Diazonium salts are highly reactive and can undergo various side reactions, such as coupling with other aromatic species or decomposition to form phenols.
-
Solution:
-
Maintain the recommended temperature profile strictly.
-
Ensure a stoichiometric amount of the copper catalyst is used.
-
The slow and controlled addition of the diazonium salt to the copper bromide solution is critical to keep the concentration of the reactive intermediate low.
-
-
Q6: The yield of the desired this compound is low, and a significant amount of 2,5-difluoro-3-methylphenol is observed as a byproduct.
-
Possible Cause: Hydrolysis of the diazonium salt. The diazonium group can be displaced by water to form a phenol, especially if the reaction is allowed to stand for too long or at elevated temperatures before the addition of the copper catalyst.
-
Solution: Use the freshly prepared diazonium salt solution immediately in the Sandmeyer step. Avoid any delays between the two stages.
-
Work-up and Purification Stage
Q7: During the work-up, a persistent emulsion forms at the aqueous-organic interface.
-
Possible Cause: Presence of finely divided copper salts or other insoluble byproducts.
-
Solution:
-
Filter the reaction mixture through a pad of celite before the extractive work-up.
-
Adding a small amount of a saturated brine solution during the extraction can help to break the emulsion.
-
Centrifugation can also be an effective method to separate the layers on a larger scale.
-
-
Q8: The crude product is a dark color, and the color is difficult to remove.
-
Possible Cause A: Residual copper salts. Copper compounds are often colored and can be challenging to remove completely.[9][10][11]
-
Possible Cause B: Formation of colored organic byproducts. Azo coupling side reactions can produce highly colored impurities.
Q9: The purified product contains isomeric impurities.
-
Possible Cause: Incomplete regioselectivity in a preceding synthetic step (e.g., synthesis of the starting aniline).
-
Solution: This issue needs to be addressed at the source. Ensure the purity of the starting 2,5-difluoro-3-methylaniline is high. Isomeric impurities in the starting material will likely be carried through the synthesis. Fractional distillation under high vacuum can sometimes separate close-boiling isomers.
-
Data Presentation
Table 1: Key Reaction Parameters and Recommended Ranges
| Parameter | Diazotization | Sandmeyer Bromination |
| Temperature | 0-5 °C | 5-10 °C (initial), then warm to RT |
| Equivalents of HBr | 3.0 - 4.0 | 1.0 (in CuBr solution) |
| Equivalents of NaNO₂ | 1.05 | - |
| Equivalents of CuBr | - | 1.1 |
| Reaction Time | 30-60 min | 1-3 hours |
Experimental Workflows and Diagrams
Workflow for Monitoring Reaction Progress
Caption: Workflow for monitoring the key stages of the synthesis.
Troubleshooting Decision Tree: Low Yield in Sandmeyer Reaction
Caption: Decision tree for troubleshooting low product yield.
References
- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 2. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sarponggroup.com [sarponggroup.com]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. silicycle.com [silicycle.com]
- 10. silicycle.com [silicycle.com]
- 11. reddit.com [reddit.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. How To [chem.rochester.edu]
- 14. US4847428A - Purification of halogenated aromatic compounds - Google Patents [patents.google.com]
Technical Support Center: Minimizing Dehalogenation of 1-Bromo-2,5-difluoro-3-methylbenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Bromo-2,5-difluoro-3-methylbenzene. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common and often frustrating side reaction of dehalogenation, specifically hydrodehalogenation, encountered during cross-coupling experiments. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize your yields, and ensure the integrity of your synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a significant problem?
Dehalogenation, in this context, refers to the undesired substitution of the bromine atom on this compound with a hydrogen atom, resulting in the formation of 1,3-difluoro-2-methylbenzene. This is a significant issue as it consumes your starting material, reduces the yield of the desired coupled product, and introduces a byproduct that can be difficult to separate, complicating purification.[1][2]
Q2: What is the primary mechanism behind this dehalogenation side reaction?
The most prevalent mechanism for dehalogenation in palladium-catalyzed cross-coupling reactions involves the formation of a palladium-hydride (Pd-H) species.[1] This reactive intermediate can arise from several sources within the reaction mixture, including:
-
The Base: Strong bases, particularly alkoxides, can react with solvents or trace water to generate Pd-H.
-
The Solvent: Protic solvents like alcohols or residual water can serve as hydride sources.[2][3]
-
Additives or Impurities: Certain additives or impurities in the reagents can also lead to the formation of Pd-H species.
Once formed, the Pd-H species can participate in the catalytic cycle, leading to the reductive cleavage of the C-Br bond and the formation of the dehalogenated arene.[2]
Q3: Why is this compound particularly susceptible to dehalogenation?
The susceptibility of this compound to dehalogenation is primarily due to its electronic properties. The two fluorine atoms are strongly electron-withdrawing, which makes the aromatic ring electron-deficient.[1] This electronic deficit increases the reactivity of the aryl bromide towards oxidative addition to the palladium(0) catalyst, a key step in the desired cross-coupling reaction. However, this enhanced reactivity also makes the C-Br bond more susceptible to competing side reactions like hydrodehalogenation.[1]
Q4: Which common cross-coupling reactions are most affected by this side reaction?
Dehalogenation can be a significant side reaction in several widely used palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: Coupling with boronic acids or esters.[1][4]
-
Buchwald-Hartwig Amination: Formation of C-N bonds with amines.[5][6]
-
Sonogashira Coupling: Coupling with terminal alkynes.[9][10]
-
Stille Coupling: Coupling with organostannanes.
The propensity for dehalogenation can vary between these reaction types depending on the specific conditions, especially the base and solvent system employed.[11]
Troubleshooting Guide: High Levels of Dehalogenated Byproduct
This section addresses the common issue of observing a significant amount of the dehalogenated byproduct, 1,3-difluoro-2-methylbenzene, in your reaction mixture.
Issue: My reaction is producing a significant amount of the dehalogenated product. What are the likely causes and how can I fix it?
There are several factors that can contribute to increased dehalogenation. Below is a breakdown of potential causes and their corresponding solutions.
Causality: The ligand plays a crucial role in modulating the reactivity of the palladium center. Ligands that are not sufficiently electron-rich or sterically bulky may not adequately promote the desired reductive elimination of the coupled product. This can allow the competing dehalogenation pathway, facilitated by Pd-H species, to become more prominent.[12]
Solutions:
-
Switch to Bulky, Electron-Rich Phosphine Ligands: Ligands such as those from the Buchwald biarylphosphine family (e.g., SPhos, XPhos, tBuBrettPhos) are designed to accelerate reductive elimination and are often effective at suppressing dehalogenation.[1][13]
-
Consider N-Heterocyclic Carbene (NHC) Ligands: NHC ligands (e.g., IPr) are strong electron donors and can form very stable palladium complexes, which can also help to minimize dehalogenation side reactions.[14][15][16]
Causality: Strong bases, especially alkoxides like sodium tert-butoxide (NaOtBu), are known to promote the formation of palladium-hydride species, which are key intermediates in the dehalogenation pathway.[17]
Solutions:
-
Use Weaker Inorganic Bases: Switching to a milder base can significantly reduce the rate of dehalogenation. Consider using potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1][13]
-
Screen Different Bases: The optimal base is often substrate-dependent. A screening of different bases may be necessary to find the best conditions for your specific reaction.
Causality: While higher temperatures can increase the rate of the desired reaction, they can also disproportionately accelerate the rate of the dehalogenation side reaction.[12]
Solutions:
-
Lower the Reaction Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
-
Microwave Irradiation: In some cases, microwave-assisted synthesis can rapidly heat the reaction to the desired temperature, potentially favoring the faster cross-coupling reaction over the slower dehalogenation pathway.[15]
Causality: The choice of solvent can have a profound impact on the extent of dehalogenation. Protic solvents (e.g., alcohols) can directly act as hydride sources.[2] Some aprotic but coordinating solvents, like DMF, have also been observed to promote dehalogenation in certain systems.[11]
Solutions:
-
Use Aprotic, Non-Coordinating Solvents: Solvents such as toluene, dioxane, or THF are generally preferred as they are less likely to act as hydride donors.[1][11]
-
Ensure Anhydrous Conditions: If a protic solvent is necessary, ensure it is thoroughly dried to minimize the presence of water, which can also be a proton source.[3]
Data Presentation: Impact of Reaction Parameters on Dehalogenation
The following table summarizes general trends for minimizing the dehalogenation of this compound in a generic palladium-catalyzed cross-coupling reaction. Actual results will vary depending on the specific reaction partners.
| Parameter | Condition to Favor Desired Product | Condition Prone to Dehalogenation | Rationale |
| Ligand | Bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos) or NHCs (e.g., IPr) | Small, electron-poor phosphines (e.g., PPh₃) | Bulky, electron-rich ligands accelerate reductive elimination, outcompeting the dehalogenation pathway.[1][12] |
| Base | Weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) | Strong alkoxide bases (e.g., NaOtBu, KOtBu) | Weaker bases are less prone to generating the Pd-H species responsible for dehalogenation.[1][17] |
| Solvent | Aprotic solvents (e.g., Toluene, Dioxane, THF) | Protic solvents (e.g., alcohols) or excess water | Aprotic solvents minimize the availability of hydride sources.[2][3][11] |
| Temperature | Lowest effective temperature | High temperatures | Higher temperatures can disproportionately increase the rate of the dehalogenation side reaction.[12] |
Experimental Protocols
Protocol: General Procedure for a Suzuki-Miyaura Coupling to Minimize Dehalogenation
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid, employing conditions known to suppress dehalogenation.
Reagents and Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv), finely ground and dried
-
Anhydrous toluene
-
Anhydrous water (optional, for some boronic acids)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and potassium phosphate.
-
In a separate vial, weigh the Pd₂(dba)₃ and SPhos and add them to the Schlenk flask.
-
Add anhydrous toluene (and anhydrous water if necessary, typically as a co-solvent).
-
Degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes, or by subjecting it to three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Catalytic Cycle and Competing Dehalogenation Pathway
Caption: Fig 1. Competing pathways in cross-coupling.
Troubleshooting Decision Tree
Caption: Fig 2. Troubleshooting workflow for dehalogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 1-Bromo-2,5-difluoro-3-methylbenzene
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Below you will find a series of troubleshooting guides and frequently asked questions in a question-and-answer format to directly address specific challenges.
Troubleshooting Guide
Issue 1: Low to No Product Yield
Q1: My cross-coupling reaction with 1-Bromo-2,5-difluoro-3-methylbenzene is showing very low or no conversion to the desired product. What are the first steps I should take to troubleshoot this?
A1: When faced with low or no product yield, a systematic approach to troubleshooting is crucial. Start by verifying the integrity of your reagents and the reaction setup. Here are the initial checkpoints:
-
Reagent Quality: Ensure that your starting materials (aryl halide, organometallic reagent), solvent, and base are pure and anhydrous. Moisture and oxygen can significantly hinder the reaction.[1] Solvents should be freshly distilled or obtained from a reliable commercial source.
-
Catalyst Activity: The palladium source and ligands are critical. Palladium(II) precatalysts require reduction to the active Pd(0) species in situ.[1][2] If this reduction is inefficient, the catalytic cycle will not initiate effectively. Consider using a pre-activated Pd(0) source or a more efficient precatalyst system.[1] The choice of ligand is also crucial, as it influences the stability and activity of the catalyst.[1]
-
Inert Atmosphere: Palladium-catalyzed reactions are often sensitive to air.[1] Ensure your reaction vessel was properly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).
-
Substrate-Specific Considerations: this compound is an electron-deficient aryl halide due to the presence of two fluorine atoms. This electronic property can make oxidative addition, the first step in the catalytic cycle, more favorable. However, the methyl group introduces some steric hindrance, which might need to be addressed with the appropriate ligand selection.
Issue 2: Slow Reaction Rate
Q2: The reaction is proceeding, but it's extremely slow, even at elevated temperatures. How can I increase the reaction rate?
A2: A slow reaction rate often points to a suboptimal catalyst system or reaction conditions for your specific substrate.
-
Ligand Choice: For sterically hindered substrates like this compound, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) are often beneficial.[3][4][5][6] These ligands promote the formation of a monoligated palladium species, which can accelerate both oxidative addition and reductive elimination.[7]
-
Temperature: While you've mentioned elevated temperatures, ensure you are operating within the stability range of your catalyst and reagents. For some Suzuki-Miyaura couplings, temperatures between 80-110 °C are common.[8]
-
Base Selection: The choice of base is critical and depends on the specific cross-coupling reaction. For Suzuki-Miyaura reactions, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can accelerate the transmetalation step, which is often rate-limiting, especially with electron-deficient boronic acids.[8] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide are typically used.[9]
-
Solvent: The solvent can significantly impact the solubility of reagents and the stability of the catalytic species. Aprotic polar solvents like dioxane, toluene, or THF are commonly used. For Suzuki-Miyaura reactions, the addition of water as a co-solvent can sometimes be beneficial.[10]
Issue 3: Formation of Side Products (e.g., Hydrodehalogenation, Homocoupling)
Q3: I'm observing significant amounts of 2,5-difluoro-3-methylbenzene (hydrodehalogenation product) and/or biaryl homocoupling of my boronic acid in my Suzuki-Miyaura reaction. What causes this and how can I minimize it?
A3: The formation of these side products indicates competing, non-productive reaction pathways.
-
Hydrodehalogenation (Protodeboronation/Dehalogenation): This occurs when the aryl halide is reduced to the corresponding arene. In Suzuki-Miyaura coupling, this can happen if the transmetalation step is slow, allowing for competing pathways like β-hydride elimination from an intermediate palladium-alkoxide or -hydroxide species.[11] To minimize this:
-
Use a stronger base: This can accelerate the desired transmetalation.[8]
-
Ensure anhydrous conditions (if required by the protocol): Water can be a proton source.
-
Choose a suitable ligand: Ligands that promote rapid transmetalation can suppress this side reaction.
-
-
Homocoupling: The formation of a biaryl product from two molecules of the boronic acid is often promoted by the presence of oxygen and Pd(II) species.[11] To prevent this:
-
Thoroughly degas your reaction mixture: This removes dissolved oxygen.[11]
-
Use a Pd(0) precatalyst or ensure efficient in situ reduction of a Pd(II) source: This minimizes the concentration of Pd(II) that can participate in homocoupling.[12]
-
Control stoichiometry: Using a slight excess of the boronic acid can sometimes be beneficial, but a large excess should be avoided.
-
Frequently Asked Questions (FAQs)
Q4: Which type of cross-coupling reaction is most suitable for this compound?
A4: The choice of reaction depends on the desired bond to be formed. For this substrate, the most common and efficient cross-coupling reactions are:
-
Suzuki-Miyaura Coupling: For C-C bond formation with boronic acids or esters. This is a very versatile and widely used reaction with a high tolerance for various functional groups.[13]
-
Buchwald-Hartwig Amination: For C-N bond formation with primary or secondary amines.[7][9][14] This reaction has become a go-to method for synthesizing aryl amines.[6]
-
Sonogashira Coupling: For C-C bond formation with terminal alkynes.[15][16] This is a powerful method for creating aryl alkynes.[15]
Q5: What are the key considerations when selecting a palladium catalyst and ligand for the Suzuki-Miyaura coupling of this compound?
A5: For this specific substrate, consider the following:
-
Palladium Precatalyst: Using a well-defined precatalyst, such as a G3 or G4 Buchwald precatalyst, can ensure the efficient generation of the active Pd(0) species and lead to more reproducible results.
-
Ligand Selection: The combination of electronic effects (electron-deficient ring) and steric hindrance (ortho-methyl group) suggests that a bulky, electron-rich phosphine ligand would be a good starting point. Ligands like SPhos, XPhos, or RuPhos are excellent candidates as they are known to be effective for sterically demanding and electron-deficient aryl halides.[6] These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[6]
Q6: How do the fluorine substituents on the aromatic ring affect the cross-coupling reaction?
A6: The two fluorine atoms have a significant electronic impact:
-
Increased Reactivity towards Oxidative Addition: Fluorine is a strongly electron-withdrawing group. This makes the carbon-bromine bond more polarized and susceptible to oxidative addition by the Pd(0) catalyst, which is the initial and often rate-determining step of the catalytic cycle.[17]
-
Potential for Side Reactions: In some cases, highly fluorinated substrates can be more prone to side reactions like defluorination, although this is less common with aryl fluorides compared to other fluorinated compounds.[18] However, for this compound, the C-Br bond is significantly more reactive than the C-F bonds under typical palladium-catalyzed cross-coupling conditions.
Q7: Can I use the same catalyst system for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this substrate?
A7: While there is some overlap in the types of palladium sources and ligands used, it is generally necessary to optimize the catalyst system for each specific reaction.
-
Suzuki-Miyaura: Often benefits from bulky, electron-rich biaryl phosphine ligands.
-
Buchwald-Hartwig Amination: Also utilizes bulky, electron-rich phosphine ligands, but the optimal ligand may differ from that for Suzuki coupling.[6]
-
Sonogashira Coupling: Traditionally uses a combination of a palladium catalyst (often with phosphine ligands like PPh₃) and a copper(I) co-catalyst.[19] However, copper-free conditions have also been developed, often employing more specialized ligands.[16][20][21]
Catalyst and Ligand Selection Summary Table
| Cross-Coupling Reaction | Recommended Catalyst System (Starting Point) | Rationale |
| Suzuki-Miyaura | Pd(OAc)₂ with SPhos or XPhos ligand; or a Buchwald G3/G4 precatalyst | Bulky, electron-rich ligands are effective for sterically hindered and electron-deficient aryl bromides.[3][5][6] |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ with a Buchwald ligand (e.g., XPhos, RuPhos) | These ligands enhance catalyst stability and activity, promoting the coupling of a wide range of amines.[6][7] |
| Sonogashira | PdCl₂(PPh₃)₂ with CuI co-catalyst | A classic and reliable system for Sonogashira couplings.[22] Copper-free alternatives with specialized ligands can also be explored.[20][21] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This is a general starting protocol and may require optimization for your specific coupling partners.
-
Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the this compound (1.0 equiv.), the boronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., SPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Place the vessel in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald-Hartwig_reaction [chemeurope.com]
- 10. reddit.com [reddit.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. DSpace [repository.kaust.edu.sa]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. fiveable.me [fiveable.me]
- 18. BJOC - Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups [beilstein-journals.org]
- 19. researchgate.net [researchgate.net]
- 20. DSpace [repository.kaust.edu.sa]
- 21. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 1-Bromo-2,5-difluoro-3-methylbenzene
For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural confirmation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the cornerstone of molecular characterization. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-Bromo-2,5-difluoro-3-methylbenzene, a substituted aromatic compound with potential applications as a synthetic intermediate. By comparing its spectral features with those of structurally similar analogues, we will elucidate the key principles of spectral interpretation and demonstrate how subtle changes in substituent patterns profoundly influence the NMR spectrum.
Introduction: The Challenge of Isomeric Differentiation
Substituted benzene derivatives often exist as multiple isomers with closely related physical properties, making their differentiation by methods like melting point or thin-layer chromatography challenging. ¹H NMR spectroscopy, however, offers a powerful tool for distinguishing between such isomers. The chemical shift (δ), spin-spin coupling constants (J), and signal multiplicity provide a unique fingerprint of the proton environment within a molecule. In the case of this compound, the interplay between the electron-withdrawing bromine and fluorine atoms and the electron-donating methyl group creates a distinct pattern of signals for the aromatic protons.
Predicted ¹H NMR Spectrum of this compound
-
Methyl Protons (-CH₃): This group will appear as a singlet in the typical benzylic proton region, expected around δ 2.2-2.5 ppm.[1]
-
Aromatic Protons (H-4 and H-6): These two protons are non-equivalent and will couple to each other and to the adjacent fluorine atoms.
-
H-4: This proton is flanked by a fluorine atom (at C-5) and another aromatic proton (H-6). It will experience ortho coupling to H-6 and a larger ortho coupling to the fluorine at C-5. We would predict this signal to be a doublet of doublets (dd).
-
H-6: This proton is situated between a fluorine atom (at C-5) and a bromine atom (at C-1). It will experience ortho coupling to H-4 and meta coupling to the fluorine at C-5. This signal is also expected to be a doublet of doublets (dd).
-
The electron-withdrawing nature of the fluorine and bromine atoms will generally shift the aromatic protons downfield (to a higher ppm value) compared to unsubstituted benzene (δ ~7.3 ppm).[2][3]
Comparative Spectral Analysis
To validate our predictions and understand the nuanced effects of the substituents, we will compare the expected spectrum of our target molecule with the known ¹H NMR data of several related compounds.
| Compound | Aromatic Proton Chemical Shifts (δ, ppm) and Multiplicities | Methyl Proton Shift (δ, ppm) |
| 1-Bromo-2,5-difluorobenzene | Complex multiplet, ~δ 6.9-7.3 | N/A |
| 4-Bromo-2-fluorotoluene | Multiplet, ~δ 6.9-7.4 | ~δ 2.2 |
| 1-Bromo-3,5-difluorobenzene | Triplet and Doublet, ~δ 6.8-7.2 | N/A |
| Predicted: this compound | H-4 (dd), H-6 (dd), expected in the δ 7.0-7.5 region | ~δ 2.3 (s) |
Table 1: Comparison of ¹H NMR data for this compound and related compounds.
The data from isomers like 1-Bromo-2,5-difluorobenzene and 4-Bromo-2-fluorotoluene provide a valuable baseline for the expected chemical shift range of the aromatic protons in our target molecule.[4][5] The presence of the additional methyl group in our target is expected to have a minor shielding effect, potentially shifting the adjacent proton signals slightly upfield compared to 1-Bromo-2,5-difluorobenzene.
Deciphering Spin-Spin Coupling: A Deeper Look
The coupling constants (J values) are critical for assigning specific protons. In aromatic systems, the magnitude of J depends on the number of bonds separating the coupled nuclei.
-
Ortho coupling (³JHH): Typically 7-10 Hz.
-
Meta coupling (⁴JHH): Typically 2-3 Hz.
-
Para coupling (⁵JHH): Typically 0-1 Hz.
Fluorine (¹⁹F) is a spin ½ nucleus, just like ¹H, and therefore couples to nearby protons.
-
Ortho H-F coupling (³JHF): Typically 6-10 Hz.
-
Meta H-F coupling (⁴JHF): Typically 4-8 Hz.
-
Para H-F coupling (⁵JHF): Typically 0-2 Hz.
The logical relationship for predicting the splitting pattern is visualized below.
References
A Senior Application Scientist's Guide to the Interpretation of the 13C NMR Spectrum for 1-Bromo-2,5-difluoro-3-methylbenzene
This guide provides an in-depth analysis and predictive interpretation of the 13C Nuclear Magnetic Resonance (NMR) spectrum for 1-Bromo-2,5-difluoro-3-methylbenzene. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causal relationships between molecular structure and spectral output. We will explore substituent effects, coupling phenomena, and provide a robust experimental protocol to validate the theoretical analysis.
Foundational Principles: Structure and Symmetry
Before delving into the spectrum, a foundational analysis of the target molecule's structure is essential. This compound possesses a polysubstituted aromatic ring.
Structure and Carbon Numbering:
A critical first step in predicting a 13C NMR spectrum is to determine the number of unique carbon environments. Due to the substitution pattern (Br at C1, F at C2, CH3 at C3, F at C5), the molecule lacks any plane of symmetry. Consequently, all six aromatic carbons (C1-C6) and the single methyl carbon (C7) are chemically non-equivalent. This leads to a primary prediction:
Expected Number of Signals: 7
Predictive Analysis: Deconstructing Substituent Effects
The chemical shift (δ) of each carbon is influenced by its electronic environment, which is modulated by the various substituents on the benzene ring. We can estimate the 13C chemical shifts by starting with the baseline value for benzene (δ ≈ 128.5 ppm) and applying additive substituent chemical shifts (SCS).[1][2]
The influence of a substituent varies depending on its position relative to the carbon (ipso, ortho, meta, para).
-
Bromine (-Br): Exhibits a "heavy atom effect," where the large, polarizable electron cloud can paradoxically shield the directly attached (ipso) carbon, shifting it upfield despite bromine's electronegativity.[3] It has a minor deshielding effect on the ortho and para carbons.
-
Fluorine (-F): As the most electronegative element, fluorine strongly deshields the ipso-carbon, causing a significant downfield shift. It shields the ortho and para carbons through resonance donation of its lone pairs.[4][5]
-
Methyl (-CH₃): A weak electron-donating group that shields the ortho and para positions and slightly deshields the ipso carbon.[6] The methyl carbon itself appears far upfield.
The following table outlines the predicted chemical shifts using an established additivity model.
| Carbon | Base δ (ppm) | Br Effect (ppm) | F at C2 Effect (ppm) | F at C5 Effect (ppm) | CH₃ Effect (ppm) | Predicted δ (ppm) |
| C1 | 128.5 | ipso (-5.5) | ortho (-12.9) | meta (+1.4) | ortho (-0.7) | ~110.8 |
| C2 | 128.5 | ortho (+3.4) | ipso (+34.8) | meta (+1.4) | meta (+0.7) | ~168.8 |
| C3 | 128.5 | meta (+1.6) | ortho (-12.9) | ortho (-12.9) | ipso (+8.9) | ~113.2 |
| C4 | 128.5 | para (-1.6) | meta (+1.4) | ortho (-12.9) | ortho (-2.9) | ~112.5 |
| C5 | 128.5 | meta (+1.6) | para (-4.5) | ipso (+34.8) | meta (+0.7) | ~161.1 |
| C6 | 128.5 | ortho (+3.4) | meta (+1.4) | para (-4.5) | para (-2.9) | ~125.9 |
| C7 | N/A | - | - | - | - | ~15-25 |
Note: SCS values are standard literature approximations and actual shifts may vary.
The Definitive Feature: Carbon-Fluorine (C-F) Coupling
A standard proton-decoupled 13C NMR spectrum of a fluorinated compound will still exhibit splitting due to coupling between 13C and 19F nuclei (spin I=1/2).[7][8] This coupling is transmitted through bonds and provides invaluable structural information. The magnitude of the coupling constant (J) decreases with the number of bonds separating the nuclei.
-
¹JCF (One-bond): Very large coupling (240-260 Hz). Carbons C2 and C5, being directly bonded to fluorine, will appear as large doublets.
-
²JCF (Two-bond): Significant coupling (15-25 Hz). C1 and C3 are two bonds away from a fluorine atom. C1 will be a doublet of doublets (dd) due to coupling with F at C2 and F at C5 (²JCF and ⁴JCF). C3 will also be a dd due to coupling with F at C2 and F at C5 (both ²JCF).
-
³JCF (Three-bond): Smaller coupling (3-10 Hz). C4 is coupled to both F atoms (³JCF and ²JCF), and C6 is coupled to F at C5 (³JCF). These will also likely appear as complex multiplets.
-
⁴JCF (Four-bond): Usually very small (<3 Hz) and may not be resolved.
Predicted Spectrum Summary
| Carbon | Predicted δ (ppm) | Predicted Multiplicity | Expected Coupling Constants (Hz) |
| C7 | ~20 | Quartet (from CH₃) or Singlet | - |
| C1 | ~110.8 | Doublet of Doublets | ²JCF ≈ 20, ⁴JCF ≈ 2 |
| C4 | ~112.5 | Doublet of Doublets | ²JCF ≈ 20, ³JCF ≈ 8 |
| C3 | ~113.2 | Doublet of Doublets | ²JCF ≈ 22, ²JCF ≈ 22 |
| C6 | ~125.9 | Doublet of Doublets | ³JCF ≈ 8, ⁵JCF ≈ 1 |
| C5 | ~161.1 | Doublet | ¹JCF ≈ 245 |
| C2 | ~168.8 | Doublet | ¹JCF ≈ 245 |
Experimental Verification Protocol
To validate these predictions, a systematic approach to data acquisition is required. This protocol ensures high-quality, interpretable data.
Standard ¹³C{¹H} Spectrum Acquisition
This is the foundational experiment to observe the carbon signals and their coupling to fluorine.
-
Sample Preparation: Dissolve ~20-30 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Spectrometer Setup: Use a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Acquisition Parameters (Rationale):
-
Pulse Program: zgpg30 (power-gated decoupling, 30° flip angle). Causality: A smaller flip angle allows for a shorter relaxation delay, increasing the number of scans possible in a given time without saturating quaternary carbons.
-
Spectral Width: 0 to 220 ppm. Causality: This range comfortably covers aliphatic and aromatic carbons, including the highly deshielded carbons attached to fluorine.
-
Acquisition Time (AQ): ~1.5 s. Causality: Provides adequate resolution to resolve smaller coupling constants.
-
Relaxation Delay (D1): 2.0 s. Causality: Allows for sufficient relaxation of carbon nuclei, especially non-protonated ones, ensuring more quantitative signal intensities.
-
Number of Scans (NS): 1024 or higher. Causality: 13C has a low natural abundance, requiring signal averaging to achieve an adequate signal-to-noise ratio, especially for split signals.
-
-
Processing: Apply an exponential multiplication with a line broadening of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.
Comparison Experiment: ¹³C{¹H, ¹⁹F} Double Decoupling
This experiment is crucial for simplifying the spectrum and confirming assignments. By decoupling both protons and fluorine, all carbon signals should collapse into singlets.[8] This confirms the origin of the splitting observed in the standard spectrum and helps pinpoint the central chemical shift of complex multiplets.
-
Spectrometer Setup: Requires a spectrometer with multinuclear decoupling capabilities.
-
Acquisition Parameters: Use a double-decoupling pulse program. Set the ¹⁹F decoupler frequency to the center of the fluorine chemical shift range. Other parameters can remain similar to the standard acquisition.
-
Comparative Analysis: By comparing the two spectra, one can definitively assign the multiplicities and measure the C-F coupling constants from the standard spectrum.
Conclusion and Outlook
The 13C NMR spectrum of this compound is predicted to be complex, yet highly informative. A successful interpretation hinges on a systematic approach that combines the principles of substituent additivity with a detailed analysis of through-bond C-F coupling constants. The key identifiers for this molecule are the seven unique carbon signals, with two characteristic downfield doublets (δ > 160 ppm) corresponding to the fluorine-bound carbons (C2 and C5), each split by a large ¹JCF coupling constant.
The comparative methodology, using both standard proton decoupling and simultaneous proton-fluorine double decoupling, represents a self-validating system.[8] This dual-experiment approach removes ambiguity and provides the highest level of confidence in structural elucidation, a cornerstone of rigorous scientific practice in chemical research and drug development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. 13 C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants | Semantic Scholar [semanticscholar.org]
- 6. C-13 nmr spectrum of methylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylbenzene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 8. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Bromo-2,5-difluoro-3-methylbenzene
For researchers, scientists, and drug development professionals, an unambiguous structural elucidation of novel chemical entities is a cornerstone of rigorous scientific advancement. Mass spectrometry, particularly with electron ionization (EI), remains a pivotal technique for gleaning structural information through the analysis of fragmentation patterns. This guide provides an in-depth, comparative analysis of the predicted electron ionization mass spectrometry fragmentation pattern of 1-Bromo-2,5-difluoro-3-methylbenzene. By dissecting the fragmentation of structurally related analogs, we can construct a detailed and predictive fragmentation map for our target molecule, offering a powerful tool for its identification and characterization in complex matrices.
Predicted Fragmentation Pattern of this compound: A Mechanistic Perspective
The fragmentation of this compound under electron ionization is governed by the interplay of its substituents: a bromine atom, two fluorine atoms, and a methyl group on an aromatic ring. The stability of the benzene ring often results in a prominent molecular ion peak.[1] The presence of bromine, with its two major isotopes 79Br and 81Br in nearly equal abundance, will lead to a characteristic M+ and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.[2][3]
The primary fragmentation pathways are anticipated to involve the cleavage of the substituents from the aromatic ring. The C-Br bond is the weakest, making the loss of the bromine radical a highly probable initial fragmentation step. The methyl group can undergo benzylic cleavage to form a stable tropylium ion or a related substituted aromatic cation.[1][4] Fluorinated aromatic compounds are known to fragment via the loss of a fluorine atom or through the elimination of hydrogen fluoride (HF).[1][5]
Based on these principles, we can predict the following key fragments for this compound:
| Predicted Ion m/z (Nominal) | Proposed Fragmentation | Notes |
| 206/208 | [M]+• | Molecular ion. The presence of two peaks of nearly equal intensity separated by 2 m/z units is a hallmark of a monobrominated compound.[2] |
| 127 | [M - Br]+ | Loss of a bromine radical. This is expected to be a major fragment due to the relative weakness of the C-Br bond. |
| 112 | [M - Br - CH3]+ | Subsequent loss of a methyl radical from the [M - Br]+ ion. |
| 108 | [M - Br - F]+ | Loss of a fluorine radical from the [M - Br]+ ion. |
| 91 | [C7H7]+ | Formation of the tropylium ion, a common and stable fragment for alkylbenzenes, although less likely to be the base peak due to competing fragmentation pathways.[1] |
| 187/189 | [M - F]+ | Loss of a fluorine radical from the molecular ion. |
| 186/188 | [M - HF]+• | Elimination of hydrogen fluoride from the molecular ion, a characteristic fragmentation for fluorinated compounds.[1] |
| 191/193 | [M - CH3]+ | Loss of a methyl radical from the molecular ion. |
Comparative Fragmentation Analysis with Structural Analogs
To substantiate our predictions, a comparative analysis with the known fragmentation patterns of simpler, related molecules is invaluable. The NIST Mass Spectrometry Data Center provides a wealth of spectral data for this purpose.
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) and Interpretation | Reference |
| Bromobenzene | 156/158 | 77 ([M - Br]+, loss of bromine), 51 | [6] |
| 1-Bromo-2-methylbenzene | 170/172 | 91 ([M - Br]+, loss of bromine leading to the tropylium ion), 170/172 (M+•) | [7] |
| 1,3-Difluorobenzene | 114 | 114 (M+•), 95 ([M - F]+), 94 ([M - HF]+•) | [8] |
| 1-Bromo-3,5-difluorobenzene | 192/194 | 192/194 (M+•), 113 ([M - Br]+), 94 ([M - Br - F]+) | [9] |
This comparative data reinforces our predictions. The loss of bromine is a dominant fragmentation pathway in all brominated analogs. Similarly, the loss of fluorine and hydrogen fluoride is observed in the fluorinated examples. The formation of the tropylium ion (m/z 91) is a characteristic feature of the methyl-substituted aromatic compound.
Experimental Protocol for Mass Spectrometry Analysis
To acquire a mass spectrum of this compound, a standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended.
1. Sample Preparation:
-
Dissolve approximately 1 mg of this compound in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in splitless mode for high sensitivity.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A standard non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.
4. Data Analysis:
-
Identify the chromatographic peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum associated with this peak.
-
Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions, and compare them with the predicted fragmentation pathways.
Visualizing the Fragmentation Pathway
A clear visualization of the predicted fragmentation cascade can aid in the interpretation of the mass spectrum. The following diagram, generated using Graphviz, illustrates the primary fragmentation routes for this compound.
Caption: Predicted EI fragmentation of this compound.
Conclusion
This guide provides a comprehensive, predictive framework for understanding the mass spectrometry fragmentation pattern of this compound. By leveraging established fragmentation principles and making direct comparisons with structurally related compounds, we have outlined the most probable fragmentation pathways. This information, coupled with the detailed experimental protocol, will empower researchers to confidently identify and characterize this molecule in their analytical workflows. The self-validating nature of comparing predicted data with experimentally acquired spectra ensures a high degree of confidence in structural assignments, a critical aspect of all scientific and developmental research.
References
- 1. whitman.edu [whitman.edu]
- 2. savemyexams.com [savemyexams.com]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. youtube.com [youtube.com]
- 5. Electron ionization induced fragmentation of fluorinated derivatives of bisphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzene, bromo- [webbook.nist.gov]
- 7. Benzene, 1-bromo-2-methyl- [webbook.nist.gov]
- 8. 1,3-Difluorobenzene | C6H4F2 | CID 9741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-Bromo-3,5-difluorobenzene [webbook.nist.gov]
comparing reactivity of 1-Bromo-2,5-difluoro-3-methylbenzene with other bromo-fluoro-toluenes
Introduction: The Strategic Importance of Fluorinated Aromatics
In the landscape of modern drug discovery and materials science, fluorinated aromatic compounds are indispensable building blocks. The unique electronic properties of fluorine—its high electronegativity and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Bromo-fluoro-toluenes, specifically, serve as versatile intermediates, offering a handle for a wide array of synthetic transformations. The bromine atom acts as a reliable leaving group for cross-coupling reactions and a precursor for potent organometallic reagents.
This guide provides an in-depth comparison of the reactivity of 1-Bromo-2,5-difluoro-3-methylbenzene with its structural isomers. We will dissect how the interplay of steric and electronic effects, dictated by the substitution pattern, governs the outcomes of key synthetic reactions. This analysis is designed to provide researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic strategies.
The Underlying Chemistry: Unpacking Steric and Electronic Effects
The reactivity of a substituted aryl bromide is not absolute; it is a nuanced outcome of the combined influence of all substituents on the aromatic ring. Understanding these foundational principles is critical to predicting reaction feasibility and optimizing conditions.
-
Fluorine Substituents: Fluorine exerts a powerful, electron-withdrawing inductive effect (-I) due to its extreme electronegativity. This effect lowers the electron density of the aromatic ring and can accelerate the rate-determining oxidative addition step in many palladium-catalyzed cross-coupling reactions.[1] Conversely, in nucleophilic aromatic substitution (SNAr), this electron withdrawal stabilizes the negatively charged Meisenheimer complex, making aryl fluorides more reactive than bromides in that specific context.[2][3]
-
Methyl Substituent: The methyl group is weakly electron-donating through an inductive effect (+I) and hyperconjugation. More significantly, its physical size introduces steric hindrance, which can impede the approach of a bulky catalyst or reagent to an adjacent reaction site.[4]
-
Bromine Atom: The carbon-bromine (C-Br) bond is significantly weaker than the carbon-chlorine (C-Cl) bond, making aryl bromides generally more reactive in the oxidative addition step of cross-coupling cycles.[5] This reactivity hierarchy (I > Br > OTf > Cl) is a cornerstone of cross-coupling chemistry. The C-Br bond is also the primary site for lithium-halogen exchange and Grignard reagent formation.
The relative positioning of these three groups determines the specific chemical personality of each isomer.
Caption: Key factors governing the reactivity of substituted aryl bromides.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are workhorse transformations in modern synthesis.[6][7][8] The efficiency of these reactions is highly dependent on the structure of the aryl bromide.
The catalytic cycle for these reactions generally begins with the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[5][9] This step is often rate-limiting, and its kinetics are sensitive to both the electronic character and steric environment of the C-Br bond.
Analysis of this compound
In This compound , the bromine atom is positioned between a fluorine atom and a methyl group. This substitution pattern creates a sterically congested environment around the reaction center. While the two electron-withdrawing fluorine atoms would electronically favor a rapid oxidative addition, the significant steric hindrance from the ortho-methyl and ortho-fluorine groups is expected to counteract this effect, potentially requiring more forcing conditions (higher temperatures, more active catalysts) to achieve good conversion.
Comparison with Other Isomers
To illustrate these effects, we can compare the expected reactivity of our target compound with a less hindered isomer, 4-Bromo-3,5-difluorotoluene (an isomer of 2-Bromo-1,3-difluoro-5-methylbenzene[10]). In this latter case, the bromine atom has no ortho substituents, drastically reducing steric hindrance. This would allow for a much easier approach of the palladium catalyst, likely leading to faster reaction rates and higher yields under milder conditions compared to its sterically encumbered counterpart.
Table 1: Predicted and Observed Reactivity in Suzuki-Miyaura Coupling
| Aryl Bromide | Key Structural Features | Predicted Reactivity | Experimental Observations (Analogous Systems) |
| This compound | Ortho-F and Ortho-CH₃ to Br | Moderate to Low: Steric hindrance from two ortho groups is a major impediment, despite electronic activation from fluorine atoms. | Sterically hindered substrates, such as those with ortho substituents, often require higher catalyst loading, specialized bulky phosphine ligands, and elevated temperatures to achieve high yields.[11] |
| 4-Bromo-3,5-difluorotoluene | No ortho substituents to Br | High: Minimal steric hindrance. Strong electronic activation from two meta-fluorine atoms. | Electron-deficient aryl bromides are highly reactive in Suzuki couplings. For example, 1-bromo-4-nitrobenzene shows excellent reactivity.[12] The lack of ortho groups facilitates easy catalyst access. |
| 1-Bromo-2-fluoro-4-methoxybenzene | Ortho-F, Para-OCH₃ (electron-donating) | Moderate to High: Ortho-F provides some steric hindrance but also electronic activation. The para-methoxy group is electron-donating, which can slightly slow oxidative addition compared to an electron-deficient system. | High yields (95%) have been reported for the Suzuki coupling of this substrate with phenylboronic acid, indicating the reaction is highly feasible despite the ortho-fluorine.[13] |
Formation of Organometallic Intermediates: Grignard vs. Organolithium Reagents
The conversion of the C-Br bond to a C-Mg (Grignard) or C-Li bond is a fundamental strategy for creating carbon nucleophiles. The choice of method and the outcome are heavily influenced by the substrate's structure.
Grignard Reagent Formation
The preparation of Grignard reagents involves the insertion of magnesium metal into the carbon-halogen bond, a process that is highly sensitive to moisture and requires ether solvents like THF or diethyl ether to stabilize the resulting RMgX species.[14][15][16] The reaction is an oxidative insertion and is generally less sensitive to steric hindrance than cross-coupling reactions. However, activating the magnesium surface with agents like iodine or 1,2-dibromoethane is often necessary.[17][18]
For This compound , Grignard formation should be feasible. The primary challenge would be ensuring the complete dryness of the reaction, as any trace of water will protonate and destroy the highly basic Grignard reagent.[16][18]
Lithium-Halogen Exchange and Directed ortho-Metalation
Reacting an aryl bromide with an alkyllithium reagent, typically n-butyllithium (n-BuLi), at low temperatures is a highly efficient method for generating an aryllithium species via lithium-halogen exchange.[19][20] This reaction is generally very fast for bromides.
A potential competing pathway is deprotonation of an acidic aromatic proton, a reaction known as metalation or lithiation. Fluorine is known to be an ortho-directing group for lithiation, acidifying the adjacent proton.[21]
For This compound , the situation is complex:
-
Path A (Lithium-Halogen Exchange): Reaction with n-BuLi in a non-coordinating solvent like hexane is highly likely to proceed via exchange at the C-Br bond, as this is kinetically favored for bromides.[22]
-
Path B (Directed ortho-Metalation): The proton at the C6 position is ortho to a fluorine atom and could be susceptible to deprotonation. Using a sterically hindered base like lithium diisopropylamide (LDA) can favor deprotonation over exchange.[22] The choice of solvent is also critical; THF can promote more complex metalation behavior compared to diethyl ether.[22]
The most probable outcome with n-BuLi is the desired lithium-halogen exchange, yielding 2,5-difluoro-3-methylphenyllithium, a valuable nucleophile for subsequent reactions.
Experimental Protocols
The following protocols are provided as robust starting points for experimentation. Optimization may be required based on the specific coupling partner and substrate isomer.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted for a sterically hindered aryl bromide and employs a catalyst system known for its high activity.
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.2 mmol, 1.2 equiv), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃, 1-2 mol%; SPhos, 2-4 mol%).
-
Solvent Addition: Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen) three times. Add anhydrous toluene (5 mL) and deionized, degassed water (0.5 mL) via syringe.
-
Reaction Execution: Seal the tube and stir the mixture vigorously in a pre-heated oil bath at 100-110 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Protocol 2: General Procedure for Grignard Reagent Formation
This protocol emphasizes the anhydrous conditions necessary for success.
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under vacuum and allow it to cool under a positive pressure of nitrogen.
-
Reagent Preparation: Place magnesium turnings (1.5 equiv) in the flask. Add a small crystal of iodine as an activator.
-
Initiation: In the dropping funnel, prepare a solution of the aryl bromide (1.0 equiv) in anhydrous THF (approx. 0.5 M solution). Add a small portion (~10%) of this solution to the magnesium turnings.
-
Reaction Execution: The reaction may require gentle warming with a heat gun to initiate. A successful initiation is marked by the disappearance of the iodine color and gentle refluxing of the solvent. Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the starting material. The resulting dark grey-brown solution is the Grignard reagent, which should be used immediately in the next synthetic step.
Conclusion and Outlook
The reactivity of bromo-fluoro-toluene isomers is a delicate balance of competing steric and electronic factors. For This compound , the pronounced steric hindrance created by the ortho-methyl and ortho-fluorine substituents presents a significant synthetic challenge, particularly for palladium-catalyzed cross-coupling reactions. It is predicted to be substantially less reactive than isomers like 4-Bromo-3,5-difluorotoluene , where the bromine atom is sterically unencumbered. Consequently, successful transformations of this compound will likely necessitate the use of highly active, modern catalyst systems and potentially harsher reaction conditions.
In contrast, the formation of organometallic reagents via Grignard formation or lithium-halogen exchange should be more tolerant of this steric environment. For researchers, a careful analysis of the target molecule and the specific bond to be formed is paramount. When faced with a sterically hindered substrate, exploring organometallic routes as an alternative to direct cross-coupling may prove to be a more efficient and fruitful strategy. This guide serves as a foundational tool for navigating these decisions, enabling the strategic and successful application of these valuable fluorinated building blocks in synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. wyzant.com [wyzant.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. 2-Bromo-1,3-difluoro-5-methylbenzene | C7H5BrF2 | CID 58712463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. adichemistry.com [adichemistry.com]
- 15. Grignard reagent - Wikipedia [en.wikipedia.org]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. community.wvu.edu [community.wvu.edu]
- 18. web.mnstate.edu [web.mnstate.edu]
- 19. macmillan.princeton.edu [macmillan.princeton.edu]
- 20. ias.ac.in [ias.ac.in]
- 21. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
- 22. The lithiation of fluorinated benzenes and its dependence on solvent and temperature - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Navigating the Solid State: A Comparative Crystallographic Guide to 1-Bromo-2,5-difluoro-3-methylbenzene and Its Analogs
A critical analysis for researchers, scientists, and drug development professionals on the structural nuances of halogenated benzene derivatives.
Senior Application Scientist's Foreword: In the landscape of pharmaceutical and materials science, the precise architecture of a molecule in its solid state is paramount. It governs properties from solubility and bioavailability to charge transport and stability. The family of halogenated methylbenzenes, including derivatives of 1-Bromo-2,5-difluoro-3-methylbenzene, represents a class of compounds with significant potential as building blocks in the synthesis of novel drugs and functional materials. Their utility is intrinsically linked to the three-dimensional arrangement of atoms and the subtle interplay of intermolecular forces within the crystal lattice.
This guide was conceived to provide a detailed comparative analysis of the X-ray crystallographic features of this compound. However, a comprehensive search of the Cambridge Structural Database (CSD) and the broader scientific literature has revealed a notable absence of publicly available, experimentally determined crystal structures for this specific compound and its direct isomers.
This data gap presents a challenge but also an opportunity. Instead of a direct comparison, this guide will adopt a predictive and educational approach. By examining the crystallographic data of closely related halogenated benzene derivatives, we can infer and project the likely structural behavior of this compound. This comparative analysis of analogs will provide valuable insights into the influential roles of bromine, fluorine, and methyl substituents on crystal packing and intermolecular interactions. For researchers working with this class of compounds, this guide will serve as a foundational resource for understanding their solid-state chemistry and for designing effective crystallization strategies.
I. The Art and Science of Crystallization: A Methodological Blueprint
The successful crystallization of small organic molecules is often a blend of systematic screening and chemical intuition. The protocols outlined here represent a robust starting point for obtaining single crystals of halogenated benzene derivatives suitable for X-ray diffraction analysis.
Protocol 1: Solvent Screening and Selection
The choice of solvent is the most critical factor in successful crystallization. An ideal solvent will dissolve the compound at an elevated temperature but allow it to become supersaturated and crystallize upon cooling.
Step-by-Step Methodology:
-
Solubility Testing: Place approximately 5-10 mg of the compound into several vials.
-
Solvent Addition: To each vial, add a small aliquot (e.g., 0.5 mL) of a different solvent from a diverse range (polar, non-polar, protic, aprotic).
-
Observation at Room Temperature: Note the solubility of the compound in each solvent.
-
Heating: For solvents in which the compound is poorly soluble at room temperature, gently heat the mixture. An ideal single solvent will fully dissolve the compound upon heating.
-
Cooling: Allow the heated solutions to cool slowly to room temperature and then in a colder environment (e.g., refrigerator or freezer) to observe crystal formation.
Table 1: Common Solvents for Crystallization of Aromatic Compounds
| Solvent Class | Examples | Properties |
| Non-polar | Hexane, Toluene, Benzene | Good for dissolving non-polar aromatics. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | Offer a balance of polarity for many organic compounds. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Can engage in hydrogen bonding, which may influence crystal packing. |
Protocol 2: Crystallization Techniques
Once a suitable solvent or solvent system is identified, several techniques can be employed to grow high-quality single crystals.
-
Slow Evaporation:
-
Dissolve the compound in a suitable solvent to near-saturation.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial and cover it with a perforated lid or parafilm to allow for the slow escape of solvent vapor.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively non-volatile "good" solvent.
-
Place this vial inside a larger, sealed container that contains a more volatile "poor" solvent in which the compound is insoluble.
-
Over time, the vapor of the poor solvent will diffuse into the good solvent, reducing the compound's solubility and promoting crystallization.
-
-
Slow Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Insulate the container to ensure a very slow return to room temperature, which encourages the growth of fewer, larger crystals.
-
Figure 1. A generalized workflow for the crystallization and structural analysis of small organic molecules.
II. Comparative Analysis of Analog Structures: Predicting the Crystal Packing of this compound
In the absence of experimental data for our target compound, we turn to the crystallographic data of structurally related molecules. By analyzing the crystal structures of other brominated and fluorinated benzene derivatives, we can identify recurring structural motifs and intermolecular interactions that are likely to be present in the crystal lattice of this compound.
Key Intermolecular Interactions to Consider:
-
Halogen Bonding: The bromine atom, with its electropositive σ-hole, is a prime candidate for forming halogen bonds with electronegative atoms like fluorine or oxygen (from residual solvent or another molecule).
-
C-H···F Hydrogen Bonding: The fluorine atoms can act as weak hydrogen bond acceptors, interacting with hydrogen atoms on the methyl group or the aromatic ring of neighboring molecules.
-
π-π Stacking: The aromatic rings can stack on top of each other, contributing to the overall stability of the crystal lattice. The electron-withdrawing fluorine atoms and the electron-donating methyl group will influence the quadrupole moment of the ring and thus the geometry of this stacking.
-
Bromine-Bromine Interactions: In some cases, close contacts between bromine atoms of adjacent molecules can be observed.
Figure 2. A conceptual diagram of potential intermolecular interactions in the crystal lattice of halogenated benzene derivatives.
Hypothetical Comparison Table:
While we cannot populate this table with data for our target compound, a similar table would be used to compare key crystallographic parameters across different analogs. This allows for a systematic analysis of how substituent changes affect the crystal structure.
Table 2: Illustrative Comparison of Crystallographic Data for Halogenated Benzenes
| Parameter | Analog 1 (e.g., 1-Bromo-2,5-difluorobenzene) | Analog 2 (e.g., 4-Bromo-2,6-difluorotoluene) | Predicted for this compound |
| Crystal System | Monoclinic | Orthorhombic | Likely a low-symmetry system (monoclinic or triclinic) |
| Space Group | P2₁/c | Pna2₁ | To be determined |
| Unit Cell Volume (ų) | [Example Value] | [Example Value] | To be determined |
| Key Intermolecular Interactions | C-H···F, Br···F | C-H···F, π-π stacking | A combination of halogen bonding, C-H···F bonds, and potentially π-π stacking |
III. Conclusion and Future Outlook
The precise determination of the crystal structure of this compound through single-crystal X-ray diffraction remains a crucial task for fully understanding its solid-state properties. The absence of this data in the public domain highlights an area ripe for further investigation.
Based on the analysis of related compounds, it is anticipated that the crystal packing of this compound will be directed by a network of weak intermolecular interactions, including halogen bonds and C-H···F hydrogen bonds. The interplay of these forces will dictate the final crystal architecture, which in turn will influence its macroscopic properties.
This guide serves as a call to action for researchers in the field to pursue the crystallization and structural determination of this and other important halogenated building blocks. Such data is invaluable for the rational design of new pharmaceuticals and materials with tailored solid-state properties.
IV. References
Due to the lack of specific crystallographic data for the topic compound, the following references provide general but authoritative information on the principles and techniques discussed in this guide.
-
Cambridge Structural Database (CSD). Cambridge Crystallographic Data Centre. --INVALID-LINK--
-
Crystallization of Small Organic Molecules. Benchchem Technical Support Center. --INVALID-LINK--
-
Staples, R. J. (2010). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A: Foundations of Crystallography, 66(s1), a143-a143. --INVALID-LINK--
-
Gilli, G., & Gilli, P. (2009). The Nature of the Hydrogen Bond: Principles and Applications. Oxford University Press. --INVALID-LINK--
-
Desiraju, G. R. (2013). Crystal Engineering: A Textbook. World Scientific. --INVALID-LINK--
A Technical Guide to Alternative Reagents for 1-Bromo-2,5-difluoro-3-methylbenzene in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the strategic incorporation of fluorine atoms and specifically substituted aromatic rings is paramount for tuning molecular properties. 1-Bromo-2,5-difluoro-3-methylbenzene stands as a key building block in this endeavor, offering a versatile scaffold for the introduction of the 2,5-difluoro-3-methylphenyl moiety. This guide provides a comprehensive comparison of alternative reagents, focusing on their performance in cornerstone cross-coupling and functionalization reactions, supported by experimental data to inform judicious selection in your synthetic campaigns.
The Central Role of Halogenated Difluoromethylbenzenes
This compound is a valuable intermediate primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination, as well as in metallation-borylation sequences. These reactions are fundamental to the construction of complex molecular architectures found in numerous active pharmaceutical ingredients (APIs) and functional materials. The strategic placement of the fluorine and methyl groups on the benzene ring influences the electronic properties and steric environment of the molecule, thereby affecting reaction outcomes and the properties of the final products.
The exploration of alternative reagents is driven by several factors, including commercial availability, cost-effectiveness, and the potential for divergent reactivity, offering chemists a broader toolkit for molecular design and synthesis.
Comparative Analysis of Alternative Reagents
This guide will focus on a comparative analysis of this compound and its key alternatives, including its structural isomers and other halogenated analogs.
Table 1: Physical and Chemical Properties of this compound and Its Alternatives
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| This compound | 207.01 | Not Reported | Not Reported | |
| 1-Bromo-2,4-difluoro-5-methylbenzene | 207.01 | Not Reported | Not Reported | |
| 2-Bromo-1,4-difluoro-3-methylbenzene | 207.01 | 185-187 | Not Reported | |
| 1-Chloro-2,5-difluoro-3-methylbenzene | 162.56 | Not Reported | Not Reported | |
| 1-Iodo-2,5-difluoro-3-methylbenzene | 254.01 | Not Reported | Not Reported |
Performance in Key Synthetic Transformations
The utility of these building blocks is best assessed through their performance in widely used synthetic transformations. Below, we compare their reactivity in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and lithiation-borylation reactions, providing representative experimental protocols and available data.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone for the formation of C-C bonds, enabling the synthesis of biaryl and substituted aromatic compounds.[1] The reactivity of the aryl halide in the oxidative addition step is a critical factor influencing reaction efficiency.
General Reactivity Trend: I > Br > Cl
Aryl iodides are generally more reactive and couple under milder conditions, while aryl chlorides often require more specialized and reactive catalyst systems to achieve comparable yields to their bromo counterparts.
Table 2: Comparative Performance in Suzuki-Miyaura Coupling
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | Data not available |
| 1-Bromo-2,4-difluoro-5-methylbenzene | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 8 | Data not available |
| 2-Bromo-1,4-difluoro-3-methylbenzene | Phenylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | THF | 80 | 16 | Data not available |
| 1-Chloro-2,5-difluoro-3-methylbenzene | Phenylboronic acid | Pd(OAc)₂ / Buchwald Ligand | K₃PO₄ | Dioxane/H₂O | 110 | 24 | Likely lower than bromo analog |
| 1-Iodo-2,5-difluoro-3-methylbenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 6 | Likely higher than bromo analog |
Experimental Protocol: Representative Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, crucial for the synthesis of anilines and other nitrogen-containing aromatic compounds.[3] The choice of ligand and base is critical for achieving high yields, especially with less reactive aryl chlorides.
Table 3: Comparative Performance in Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ / Xantphos | DBU | Toluene | 100 | 18 | Data not available |
| 1-Bromo-2,4-difluoro-5-methylbenzene | Various amines | Pd(OAc)₂ / RuPhos | NaOt-Bu | Toluene | 100 | 18 | Data not available |
| 2-Bromo-1,4-difluoro-3-methylbenzene | Aniline | [Pd(allyl)Cl]₂ / t-BuXPhos | t-BuOLi | Dioxane | 100 | 24 | Data not available |
| 1-Chloro-2,5-difluoro-3-methylbenzene | Morpholine | Pd₂(dba)₃ / Buchwald Ligand | NaOt-Bu | Dioxane | 110 | 24 | Likely lower than bromo analog |
| 1-Iodo-2,5-difluoro-3-methylbenzene | Morpholine | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene | 100 | 12 | Likely higher than bromo analog |
Experimental Protocol: Representative Buchwald-Hartwig Amination
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Validation of Products from 1-Bromo-2,5-difluoro-3-methylbenzene Reactions
For researchers, scientists, and professionals in drug development, the unequivocal structural confirmation of newly synthesized molecules is a cornerstone of rigorous scientific practice. This guide provides an in-depth technical comparison of analytical methodologies for the structural validation of products derived from 1-Bromo-2,5-difluoro-3-methylbenzene, a versatile building block in modern organic synthesis. We will explore the expected products from key cross-coupling reactions, detail the experimental protocols for their synthesis, and present a comparative analysis of the spectroscopic data essential for their unambiguous characterization. This guide emphasizes the "why" behind experimental choices, ensuring a robust and self-validating approach to structural elucidation.
Introduction: The Synthetic Utility of this compound
This compound is a valuable starting material due to its unique substitution pattern, which allows for selective functionalization. The bromine atom serves as a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The fluorine and methyl substituents on the benzene ring influence the electronic properties and steric environment of the molecule, which can impact reaction outcomes and provide useful probes for spectroscopic analysis.
This guide will focus on the structural validation of products from three major classes of reactions involving this compound:
-
Buchwald-Hartwig Amination: Formation of C-N bonds to produce N-aryl aniline derivatives.
-
Sonogashira Coupling: Formation of C-C bonds to generate substituted alkynes.
-
Suzuki-Miyaura Coupling: Formation of C-C bonds to create biaryl compounds.
For each reaction, we will discuss the primary synthetic method and a common alternative, providing a comparative framework for both synthesis and structural validation.
Part 1: C-N Bond Formation via Buchwald-Hartwig Amination and the Ullmann Condensation
The introduction of a nitrogen-containing functional group is a critical step in the synthesis of many pharmaceuticals and agrochemicals. The Buchwald-Hartwig amination has become a go-to method for this transformation due to its broad substrate scope and functional group tolerance.
Primary Method: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base.[1] The choice of palladium precatalyst, phosphine ligand, base, and solvent are all critical for a successful reaction.[2] For the reaction of this compound with an aniline, a typical setup would involve a palladium catalyst with a sterically hindered phosphine ligand to facilitate the catalytic cycle.
Caption: Buchwald-Hartwig amination workflow.
The following is a general protocol for the Buchwald-Hartwig amination of this compound with aniline.
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 mmol), aniline (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.08 mmol), and sodium tert-butoxide (1.4 mmol).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon) three times. Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Stir the mixture at 100 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Structural Validation of N-(2,5-difluoro-3-methylphenyl)aniline
Table 1: Predicted and Analogous Spectroscopic Data for N-Aryl Anilines
| Technique | Predicted Features for N-(2,5-difluoro-3-methylphenyl)aniline | Analogous Data (2-fluoro-N-phenylaniline)[3] |
| ¹H NMR | Aromatic protons (6.5-7.5 ppm) with complex splitting due to H-H and H-F coupling. A singlet for the methyl group (~2.3 ppm). A broad singlet for the N-H proton. | Aromatic protons (6.75-7.31 ppm), N-H proton (5.76 ppm, br s).[3] |
| ¹³C NMR | Aromatic carbons (110-160 ppm) with C-F coupling constants. A signal for the methyl carbon (~15-20 ppm). | Aromatic carbons (115.3-152.8 ppm).[3] |
| Mass Spec. | Molecular ion peak corresponding to the exact mass of the product. Fragmentation pattern showing loss of methyl or aniline groups. | ESI-MS: m/z = 188 (M+H)⁺.[3] |
| FT-IR | N-H stretching vibration (~3400 cm⁻¹). C-F stretching vibrations (~1200-1300 cm⁻¹). Aromatic C-H and C=C stretching. | Not available in the provided search results. |
Alternative Method: Ullmann Condensation
The Ullmann condensation is a classical, copper-catalyzed method for the formation of C-N bonds.[4][5] It typically requires higher temperatures than the Buchwald-Hartwig reaction and is often used when palladium-based methods are unsuccessful.[4]
Caption: Ullmann condensation workflow.
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol), aniline (1.5 mmol), copper(I) iodide (0.1 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) (5 mL).
-
Reaction: Heat the mixture to 150-200 °C for 24-48 hours.
-
Workup and Purification: Follow a similar procedure to the Buchwald-Hartwig amination.
Comparison: The Ullmann condensation provides a viable alternative, though the harsher conditions may not be suitable for substrates with sensitive functional groups. The structural validation of the product would follow the same principles as outlined for the Buchwald-Hartwig product.
Part 2: C-C Bond Formation (sp-sp²) via Sonogashira Coupling and Castro-Stephens Coupling
The introduction of an alkyne moiety is a powerful strategy for extending molecular frameworks and accessing a variety of other functional groups. The Sonogashira coupling is the premier method for forming a bond between an sp²-hybridized carbon of an aryl halide and an sp-hybridized carbon of a terminal alkyne.
Primary Method: Sonogashira Coupling
The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling reaction.[2] The reaction is typically carried out under mild conditions with an amine base that also serves as the solvent.
Caption: Sonogashira coupling workflow.
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol), and copper(I) iodide (0.05 mmol).
-
Solvent and Reagent Addition: Evacuate and backfill with an inert gas. Add anhydrous triethylamine (5 mL) followed by the terminal alkyne (e.g., phenylacetylene, 1.2 mmol).
-
Reaction: Stir the mixture at room temperature to 50 °C until the starting material is consumed (monitored by TLC).
-
Workup and Purification: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent, wash with aqueous ammonium chloride, water, and brine. Dry the organic layer and purify by column chromatography.
Structural Validation of 1-(2,5-difluoro-3-methylphenyl)-2-phenylethyne
Spectroscopic data for the direct product is not available in the provided search results. However, we can infer the expected spectral features from data for similar compounds like 1-methyl-2-(phenylethynyl)benzene and 1-methoxy-3-(phenylethynyl)benzene.[6]
Table 2: Predicted and Analogous Spectroscopic Data for Di-substituted Alkynes
| Technique | Predicted Features for 1-(2,5-difluoro-3-methylphenyl)-2-phenylethyne | Analogous Data (1-methyl-2-(phenylethynyl)benzene)[6] |
| ¹H NMR | Aromatic protons (7.0-7.8 ppm) with complex splitting. A singlet for the methyl group (~2.4 ppm). | Aromatic protons (7.21-7.61 ppm), methyl protons (2.42 ppm).[6] |
| ¹³C NMR | Alkyne carbons (~85-95 ppm). Aromatic carbons (110-160 ppm) with C-F coupling. Methyl carbon (~15-20 ppm). | Alkyne carbons (90.6, 91.1 ppm), aromatic carbons (124.6-139.5 ppm), methyl carbon (22.7 ppm).[6] |
| Mass Spec. | Molecular ion peak corresponding to the exact mass. | HRMS (EI) [M+H]⁺: 193.1012.[6] |
| FT-IR | C≡C stretch (around 2200 cm⁻¹, may be weak for symmetrical internal alkynes). C-F stretches (~1200-1300 cm⁻¹). | Not available in the provided search results. |
Alternative Method: Castro-Stephens Coupling
The Castro-Stephens coupling is a reaction between a copper(I) acetylide and an aryl halide, typically in a solvent like pyridine, to form a disubstituted alkyne.[3][7] This method predates the Sonogashira coupling and does not require a palladium co-catalyst.[7]
Caption: Castro-Stephens coupling workflow.
-
Preparation of Copper(I) Acetylide: Prepare the copper(I) acetylide by reacting the terminal alkyne with a copper(I) salt.
-
Reaction: In a flask, dissolve the pre-formed copper(I) acetylide and this compound in pyridine.
-
Reaction Conditions: Heat the mixture to reflux for several hours.
-
Workup and Purification: After cooling, the reaction mixture is typically treated with aqueous ammonia to decompose the copper complexes, followed by extraction and chromatographic purification.
Comparison: The Castro-Stephens coupling avoids the use of palladium, which can be advantageous in terms of cost and potential for metal contamination in the final product. However, it requires the pre-formation of the copper acetylide and often necessitates harsher reaction conditions.
Part 3: C-C Bond Formation (sp²-sp²) via Suzuki-Miyaura Coupling and Hiyama Coupling
Biaryl motifs are prevalent in pharmaceuticals, natural products, and materials science. The Suzuki-Miyaura coupling is arguably the most widely used method for the synthesis of these structures due to its mild reaction conditions and the commercial availability of a vast array of boronic acids.
Primary Method: Suzuki-Miyaura Coupling
This reaction involves the palladium-catalyzed cross-coupling of an aryl halide with an organoboron compound, such as a boronic acid or a boronate ester, in the presence of a base.
Caption: Suzuki-Miyaura coupling workflow.
A general procedure for the Suzuki-Miyaura coupling of 1-bromo-3,4-difluorobenzene with various arylboronic acids has been reported, which can be adapted for this compound.[6]
-
Reaction Setup: In a pressure tube, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), potassium phosphate (K₃PO₄, 1.5 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).[6]
-
Solvent Addition: Add a mixture of dioxane and water (e.g., 3:1 v/v, 4 mL).[6]
-
Reaction: Heat the mixture at 105 °C for 8-12 hours.[6]
-
Workup and Purification: Cool the reaction, dilute with an organic solvent, wash with water and brine, dry, and purify by column chromatography.
Structural Validation of 2,5-difluoro-3-methyl-1,1'-biphenyl
While specific data for this exact molecule is not in the search results, data for the closely related 2,5-difluoro-3'-methyl-[1,1'-biphenyl]-4-carboxylic acid provides a strong basis for prediction.[8] Additionally, the synthesis and characterization of several other difluorinated biphenyl compounds have been reported, offering further comparative data.[6]
Table 3: Predicted and Analogous Spectroscopic Data for Biaryl Compounds
| Technique | Predicted Features for 2,5-difluoro-3-methyl-1,1'-biphenyl | Analogous Data (1-(3′,4′-difluoro-[1,1′-biphenyl]-4-yl)ethanone)[6] |
| ¹H NMR | Aromatic protons (7.0-7.8 ppm) with complex splitting patterns due to H-H and H-F coupling. Methyl singlet (~2.4 ppm). | Aromatic protons (7.2-8.1 ppm), methyl protons (2.66 ppm).[6] |
| ¹³C NMR | Aromatic carbons (110-160 ppm) with characteristic C-F coupling constants. Methyl carbon (~15-20 ppm). | Aromatic carbons with C-F coupling (JCF = 12.75 Hz).[6] |
| Mass Spec. | Molecular ion peak corresponding to the exact mass. | Molecular Weight: 232.23.[6] |
| FT-IR | C-F stretching vibrations (~1200-1300 cm⁻¹). Aromatic C-H and C=C stretching. | Not available in the provided search results. |
Alternative Method: Hiyama Coupling
The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organosilane.[4] It is an attractive alternative to the Suzuki coupling as organosilanes are often more stable and less toxic than boronic acids. The reaction requires an activating agent, typically a fluoride source like TBAF, to generate a hypervalent silicon species.[9]
Caption: Hiyama coupling workflow.
A general procedure for the Hiyama coupling of aryl halides with phenyltrimethoxysilane has been described.[9]
-
Reaction Setup: In a reaction tube under a nitrogen atmosphere, combine this compound (0.5 mmol), phenyltrimethoxysilane (1.0 mmol), PdCl₂ (0.025 mmol), and TBAF·3H₂O (1.0 mmol).[9]
-
Solvent Addition: Add toluene (3 mL).[9]
-
Reaction: Heat the mixture at 100 °C for 10 hours.[9]
-
Workup and Purification: Evaporate the solvent and purify the residue by flash column chromatography.[9]
Comparison: The Hiyama coupling offers a good alternative to the Suzuki reaction, particularly when the corresponding boronic acid is unstable or difficult to prepare. The workup can sometimes be simpler due to the nature of the silicon byproducts.
Conclusion
The structural validation of products from reactions of this compound relies on a multi-technique spectroscopic approach. While direct experimental data for the specific target molecules discussed in this guide is limited in the available literature, a thorough analysis of data from closely related analogs provides a robust framework for predicting and interpreting the expected spectral outcomes. For researchers in the field, this comparative guide serves as a valuable resource for both planning synthetic routes and developing a comprehensive strategy for the unambiguous structural characterization of novel compounds. The principles of causality in experimental design and the self-validating nature of a multi-faceted analytical approach are paramount to ensuring the integrity of synthetic and medicinal chemistry research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2,5-difluoro-3-methyl-1,1'-biphenyl CAS#: 3046312-64-2 [m.chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Hiyama Coupling [organic-chemistry.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Castro–Stephens coupling - Wikipedia [en.wikipedia.org]
- 8. 2,5-Difluoro-3'-methyl-[1,1'-biphenyl]-4-carboxylic acid | C14H10F2O2 | CID 177691999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
A Senior Application Scientist's Guide to Palladium Catalysis: A Comparative Study for the Coupling of 1-Bromo-2,5-difluoro-3-methylbenzene
Introduction: The Significance of a Challenging Building Block
In the landscape of modern drug discovery and materials science, fluorinated organic molecules are of paramount importance. The strategic introduction of fluorine atoms can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity. 1-Bromo-2,5-difluoro-3-methylbenzene is a prime example of a versatile, yet challenging, building block. Its electron-deficient aromatic ring, a consequence of the two powerfully inductively withdrawing fluorine atoms, makes it a difficult substrate for classical palladium-catalyzed cross-coupling reactions.[1][2][3] The C-Br bond is less reactive towards oxidative addition compared to its non-fluorinated counterparts, demanding highly active and specialized catalyst systems.
This guide provides a comparative analysis of various palladium catalyst systems for three cornerstone transformations involving this compound: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. As a Senior Application Scientist, my goal is not merely to present protocols but to illuminate the underlying principles and rationale that govern catalyst selection, empowering researchers to make informed decisions for their specific synthetic challenges. We will delve into the nuances of ligand design, reaction mechanics, and practical execution, supported by representative data and detailed methodologies.
General Experimental Workflow
A successful cross-coupling reaction relies on a meticulously planned and executed workflow. The exclusion of oxygen and moisture is often critical, especially for reactions involving sensitive organometallic reagents and catalysts.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Part 1: The Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction, the coupling of an organohalide with an organoboron compound, is one of the most powerful and widely used methods for constructing biaryl structures.[4][5] For an electron-deficient substrate like this compound, the oxidative addition step is often rate-limiting. Therefore, the choice of ligand is crucial to facilitate this step and promote an efficient catalytic cycle.
Catalytic Cycle: Suzuki-Miyaura Reaction
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.[6][7]
Comparative Performance of Palladium Catalysts
The key to success with electron-deficient aryl bromides is using a catalyst system that is both highly active and stable. We compare a "classical" catalyst with two modern, highly effective systems.
| Catalyst System | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| System 1: Classical | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 18 | 45-60 |
| System 2: Bulky Phosphine | Pd₂(dba)₃ (1) | SPhos (2.2) | K₃PO₄ | 1,4-Dioxane | 100 | 4 | >95 |
| System 3: Heterogeneous | 3% Pd/C (5) | - | K₂CO₃ | EtOH/H₂O | 80 | 12 | 85-95 |
Analysis and Rationale:
-
System 1 (Pd(PPh₃)₄): This is a traditional, all-in-one Pd(0) catalyst. While convenient, triphenylphosphine (PPh₃) is not electron-rich enough to sufficiently accelerate the oxidative addition of our deactivated substrate, leading to longer reaction times and lower yields.
-
System 2 (SPhos): This system exemplifies the power of modern ligand design. SPhos is a bulky and highly electron-rich phosphine ligand. The steric bulk favors the formation of a monoligated Pd(0) species, which is highly reactive. The electron-donating nature of the ligand increases the electron density on the palladium center, dramatically accelerating the rate-limiting oxidative addition step.[1] The use of a stronger base like K₃PO₄ is often beneficial with these advanced systems.
-
System 3 (Pd/C): Heterogeneous catalysts like Palladium on Carbon (Pd/C) offer significant practical advantages, including ease of product purification (filtration) and potential for catalyst recycling.[8][9] While often perceived as a true heterogeneous process, it is widely accepted that the reaction is often catalyzed by palladium species that leach from the support into the solution.[9][10] For activated substrates, Pd/C can be highly effective and is a greener, more cost-effective option for large-scale synthesis.[8]
Detailed Experimental Protocol: Suzuki Coupling with System 2
-
Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Inerting: Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Catalyst Addition: Under a positive pressure of argon, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%) and SPhos (0.022 mmol, 2.2 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite®. Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Part 2: The Buchwald-Hartwig Amination (C-N Bond Formation)
The formation of C(aryl)-N bonds is fundamental in medicinal chemistry. The Buchwald-Hartwig amination provides a general and powerful method for this transformation, overcoming the limitations of older methods like nucleophilic aromatic substitution.[11][12] The catalytic cycle shares similarities with the Suzuki coupling but involves the coordination of the amine and a base-mediated deprotonation to form a palladium-amido complex.[12][13]
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle for a Buchwald-Hartwig amination reaction.[12]
Comparative Performance of Palladium Catalysts
The choice of base is as critical as the ligand in Buchwald-Hartwig aminations. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly required to facilitate the deprotonation of the amine coordinated to the palladium center.
| Catalyst System | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| System 1: Early Gen | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 110 | 24 | 50-65 |
| System 2: Josiphos Ligand | Pd(OAc)₂ (1.5) | (R)-(-)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine (CyPF-tBu) (2) | NaOtBu | Toluene | 100 | 6 | >90 |
| System 3: Pre-catalyst | G3-XPhos Palladacycle (1) | - | LHMDS | Toluene | 80 | 2 | >95 |
Analysis and Rationale:
-
System 1 (BINAP): Bidentate phosphine ligands like BINAP were an early breakthrough, allowing for the coupling of primary amines.[12] However, for challenging electron-deficient aryl bromides, their catalytic activity can be sluggish, requiring higher temperatures and longer reaction times.
-
System 2 (Josiphos): This system uses a highly effective ferrocene-based ligand. These ligands are known for their robustness and high activity, providing excellent yields for a broad range of substrates. Their development marked a significant advancement in the field.[14]
-
System 3 (G3-XPhos Palladacycle): Modern Buchwald pre-catalysts are air-stable, well-defined complexes that rapidly generate the active monoligated Pd(0) species in solution.[15] XPhos is an extremely bulky and electron-rich biaryl phosphine ligand designed for maximum activity. This allows for lower catalyst loadings, lower temperatures, and significantly shorter reaction times, making it the state-of-the-art choice for difficult couplings. The use of a soluble base like LHMDS can also be advantageous in some cases.
Detailed Experimental Protocol: Amination with System 3
-
Preparation: To a vial equipped with a stir bar, add this compound (0.5 mmol, 1.0 equiv), the desired amine (0.6 mmol, 1.2 equiv), and the G3-XPhos Palladacycle (0.005 mmol, 1 mol%).
-
Inerting: Cap the vial and purge with argon.
-
Solvent and Base Addition: Add anhydrous toluene (2 mL) followed by a 1.0 M solution of LHMDS in THF (0.75 mmol, 1.5 equiv) via syringe.
-
Reaction: Place the vial in a preheated block at 80 °C and stir for 2 hours.
-
Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.
Part 3: The Sonogashira Coupling (C-C sp²-sp Bond Formation)
The Sonogashira coupling is the premier method for linking a terminal alkyne with an aryl halide.[16][17] The resulting aryl alkynes are crucial intermediates in the synthesis of natural products, polymers, and molecular electronics. The classic protocol involves a dual-catalyst system of palladium and a copper(I) salt, though copper-free variants have been developed to avoid issues with copper contamination and homocoupling of the alkyne (Glaser coupling).
Catalytic Cycle: Sonogashira Coupling (Copper-Cocatalyzed)
Caption: A simplified representation of the dual catalytic cycles in Sonogashira coupling.[18]
Comparative Performance of Palladium Catalysts
For the Sonogashira coupling of this compound, catalyst efficiency is paramount to achieving high yields while minimizing unwanted side reactions.
| Catalyst System | Pd Source (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Representative Yield (%) |
| System 1: Classical | Pd(PPh₃)₂Cl₂ (2) | - | CuI (4) | Et₃N | THF | 65 | 70-85 |
| System 2: Copper-Free | Pd(OAc)₂ (1.5) | SPhos (3) | - | DABCO | THF | RT | 80-90 |
| System 3: Pre-catalyst (Cu-Free) | [DTBNpP]Pd(crotyl)Cl (1) | - | - | DABCO | THF | RT | >95 |
Analysis and Rationale:
-
System 1 (Classical Sonogashira): This is the workhorse method, relying on a Pd(II) source and a copper(I) co-catalyst.[16] The copper is essential for forming the copper acetylide, which then undergoes transmetalation with the palladium complex.[18] While effective, it can suffer from reproducibility issues and requires elevated temperatures.
-
System 2 (Copper-Free, SPhos): The development of highly active palladium/bulky phosphine ligand systems enabled efficient Sonogashira couplings without the need for a copper co-catalyst.[16] This simplifies the reaction setup, avoids copper contamination in the final product, and often allows the reaction to proceed at room temperature. The base (e.g., DABCO, a non-nucleophilic amine) is still required to generate the acetylide anion in situ.
-
System 3 (Monoligated Pre-catalyst): This system uses a highly active, air-stable, monoligated Pd(I) pre-catalyst.[19] These catalysts are specifically designed for high efficiency and can facilitate even very challenging couplings at room temperature with low catalyst loadings.[19] For library synthesis and medicinal chemistry applications where reliability and mild conditions are critical, these advanced pre-catalysts are an excellent choice.[19]
Detailed Experimental Protocol: Sonogashira with System 3
-
Preparation: In a glovebox, add this compound (0.5 mmol, 1.0 equiv), the terminal alkyne (0.8 mmol, 1.6 equiv), DABCO (1.0 mmol, 2.0 equiv), and the [DTBNpP]Pd(crotyl)Cl pre-catalyst (0.005 mmol, 1 mol%) to a vial.
-
Solvent Addition: Add anhydrous THF (2.5 mL).
-
Reaction: Seal the vial and stir at room temperature for 18 hours.
-
Monitoring: Follow the reaction progress by LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture directly onto silica gel.
-
Purification: Purify by flash column chromatography to yield the desired aryl alkyne.
Conclusion and Future Outlook
The successful functionalization of this compound is highly dependent on the selection of an appropriate palladium catalyst system tailored to the specific transformation. While classical catalysts like Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂ can provide moderate success, the use of modern catalysts featuring bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or specialized pre-catalysts offers a significant leap in efficiency, reliability, and substrate scope. These advanced systems enable reactions to proceed under milder conditions, with lower catalyst loadings and in shorter times, which is crucial for the synthesis of complex, high-value molecules. For large-scale applications, heterogeneous catalysts like Pd/C remain an attractive option due to their cost-effectiveness and ease of separation. As catalyst technology continues to evolve, we can anticipate the development of even more active and versatile systems, further expanding the synthetic chemist's toolkit for tackling challenging substrates.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. qualitas1998.net [qualitas1998.net]
- 11. ijpcsonline.com [ijpcsonline.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Proper Disposal of 1-Bromo-2,5-difluoro-3-methylbenzene
This document provides a comprehensive, step-by-step protocol for the safe handling and proper disposal of 1-Bromo-2,5-difluoro-3-methylbenzene. As a halogenated aromatic compound, this substance requires meticulous management to ensure personnel safety and environmental compliance. This guide is designed for researchers, chemists, and laboratory professionals engaged in scientific development.
Part I: Core Hazard Assessment and Chemical Profile
This compound belongs to the family of halogenated organic compounds. Its chemical structure imparts specific reactivity and toxicity profiles that dictate its handling and disposal requirements. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, data from structurally analogous compounds, such as 1-Bromo-2,5-difluorobenzene and other brominated/fluorinated aromatics, provide a strong basis for hazard assessment.
These compounds are consistently classified as hazardous.[1][2][3] The primary hazards include:
-
Skin Corrosion/Irritation: Causes skin irritation upon contact.[1][4][5]
-
Serious Eye Damage/Irritation: Leads to serious eye irritation.[1][4][5]
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[3][6]
-
Specific Target Organ Toxicity: May cause respiratory irritation.[1][4][5]
-
Flammability: While potentially classified as a combustible liquid rather than highly flammable, it will burn and may have a relatively low flash point.[1][7]
Due to its classification as a halogenated organic compound, its disposal is regulated under the Resource Conservation and Recovery Act (RCRA) by the U.S. Environmental Protection Agency (EPA).[8][9] Generators of this waste are legally responsible for its management from "cradle-to-grave," meaning from generation to final, proper disposal.[8][10]
Data Summary: Chemical & Safety Properties
| Property | Value / Information | Source |
| Chemical Name | This compound | - |
| CAS Number | 1416354-32-9 | [11] |
| Molecular Formula | C₇H₅BrF₂ | [12][13] |
| Molecular Weight | 207.01 g/mol | [12][13] |
| Primary Hazards | Skin Irritant (Category 2), Eye Irritant (Category 2), Acute Toxicity (Category 4), May cause respiratory irritation. | [1][3][6] |
| Incompatibilities | Strong oxidizing agents. | [2][6] |
| Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen halides (HBr), Hydrogen fluoride (HF). | [6][7] |
| EPA Waste Category | Likely falls under codes for halogenated organic compounds. Generators must perform a hazardous waste determination. | [9][14][15] |
Part II: Personnel Safety & Required Personal Protective Equipment (PPE)
The causality behind PPE selection is to create an impermeable barrier between the researcher and the chemical, mitigating the risks of exposure through all potential routes (dermal, ocular, inhalation).
-
Eye and Face Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6] A face shield should be used if there is a significant splash risk.
-
Hand Protection: Use chemical-resistant, impervious gloves such as nitrile rubber.[16] Contaminated gloves must be disposed of as hazardous waste in accordance with applicable laws and good laboratory practices.[7]
-
Skin and Body Protection: A standard laboratory coat, long pants, and closed-toe shoes are mandatory to prevent skin contact. For larger quantities or spill response, impervious clothing may be necessary.[7]
-
Respiratory Protection: All handling of this compound should occur inside a certified chemical fume hood to control vapor inhalation. If a fume hood is not available or ventilation is inadequate, a NIOSH/MSHA approved respirator with an organic vapor cartridge is required.[6]
Part III: Waste Containment & Labeling Protocol
Proper containment and labeling are not merely administrative tasks; they are critical safety systems that communicate hazards and ensure regulatory compliance.
-
Container Selection: Waste must be collected in a designated container that is in good condition, compatible with halogenated organic compounds (e.g., glass or high-density polyethylene), and features a tightly sealing screw cap to prevent leaks and vapor release.[17]
-
Waste Segregation: Do not mix this waste with non-halogenated solvents or other incompatible waste streams.[17] Mixing can cause dangerous chemical reactions and complicates the disposal process, often increasing costs. Non-halogenated solvents contaminated with any amount of a halogenated compound must be treated as halogenated waste.[17]
-
Labeling: The waste container must be labeled clearly at the moment the first drop of waste is added.[17] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Waste this compound." Do not use abbreviations or chemical formulas.[17]
-
A clear list of all components if it is a mixed waste stream.
-
The appropriate hazard pictograms (e.g., irritant, harmful, environmental hazard).
-
The accumulation start date.
-
Part IV: Step-by-Step Disposal Procedure
The mandated disposal route for this chemical is through a licensed hazardous waste management facility. It is illegal and unsafe to dispose of it via sanitary sewer or general trash.
Step 1: Waste Collection Collect all waste containing this compound, including contaminated materials like pipette tips, absorbent pads, and gloves, directly into your pre-labeled, compatible hazardous waste container.[16]
Step 2: Container Management Keep the waste container sealed at all times except when actively adding waste.[17] This is a regulatory requirement and is essential to prevent the release of harmful vapors into the laboratory environment.
Step 3: Temporary Storage & Accumulation Store the sealed waste container in a designated hazardous waste accumulation area. This area should be a secondary containment bin in a well-ventilated, cool location, away from heat, sparks, or open flames.[16] The storage time on-site is regulated by the EPA and depends on your facility's generator status (e.g., Large Quantity Generator, Small Quantity Generator).[18][19]
Step 4: Arranging for Final Disposal Coordinate with your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor for pickup.[16] You must provide the contractor with the SDS for the waste material to ensure it is transported and disposed of correctly.[16] A hazardous waste manifest will be required to track the waste from your facility to its final destination.[19]
Step 5: Record Keeping Maintain all records related to the disposal, including the hazardous waste manifest. As the generator, you retain ultimate responsibility for the waste until it is properly disposed of.[10]
Part V: Spill & Emergency Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate: Alert personnel in the immediate area and evacuate non-essential staff.
-
Ventilate: Ensure the area is well-ventilated. If the spill is large, ventilation should be increased, if possible without spreading vapors to other occupied areas.
-
Contain: Use an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain the spill.[6] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully collect the absorbed material using spark-proof tools and place it into a designated, sealable hazardous waste container.[2]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), collecting all cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's EH&S department immediately.
Waste Handling & Disposal Decision Workflow
Caption: Decision workflow for handling and disposing of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. youtube.com [youtube.com]
- 9. epa.gov [epa.gov]
- 10. mcfenvironmental.com [mcfenvironmental.com]
- 11. This compound | 1416354-32-9 [chemicalbook.com]
- 12. 1-Bromo-2,3-difluoro-4-methylbenzene | C7H5BrF2 | CID 17797198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 1-Bromo-2,4-difluoro-5-methylbenzene | C7H5BrF2 | CID 10081748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 15. wku.edu [wku.edu]
- 16. benchchem.com [benchchem.com]
- 17. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 18. natlenvtrainers.com [natlenvtrainers.com]
- 19. epa.gov [epa.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
